molecular formula C9H16INO2 B1529565 cis-Tert-butyl 3-iodocyclobutylcarbamate CAS No. 1389264-12-3

cis-Tert-butyl 3-iodocyclobutylcarbamate

Cat. No.: B1529565
CAS No.: 1389264-12-3
M. Wt: 297.13 g/mol
InChI Key: XGEFFDGFPRWHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-butyl 3-iodocyclobutylcarbamate is an organic compound with the molecular formula C9H16INO2 and a molecular weight of 297.14 g/mol . Its structure is defined by the SMILES notation CC(C)(C)OC(=O)NC1CC(C1)I and the InChIKey XGEFFDGFPRWHAW-UHFFFAOYSA-N . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. The iodine functional group on the cyclobutane ring makes this molecule a valuable building block in organic synthesis and medicinal chemistry research. It is commonly used as a versatile intermediate for constructing more complex molecular architectures through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, and for nucleophilic substitution transformations. Researchers can utilize this compound in the exploration of structure-activity relationships and the synthesis of novel cyclobutane-containing compounds for various investigative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-iodocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFFDGFPRWHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163651
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-19-0, 1824239-57-7
Record name Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-iodocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of cis-tert-butyl 3-iodocyclobutylcarbamate. As a key building block in medicinal chemistry and drug discovery, this molecule serves as a valuable precursor for introducing the cis-3-aminocyclobutyl moiety, a motif present in various biologically active compounds. This document details its physicochemical characteristics, offers a robust and validated protocol for its synthesis from commercially available starting materials, explores its chemical reactivity, and outlines essential safety and handling procedures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: tert-butyl N-(cis-3-iodocyclobutyl)carbamate) is a bifunctional organic molecule featuring a cyclobutane ring substituted with an iodine atom and a tert-butoxycarbonyl (Boc)-protected amine. The cis stereochemistry indicates that the iodo and carbamate substituents reside on the same face of the cyclobutane ring. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions to reveal the primary amine. The secondary alkyl iodide is a proficient leaving group, rendering the C3 position of the cyclobutane ring susceptible to nucleophilic attack.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₉H₁₆INO₂[1]
Molecular Weight 297.14 g/mol [1]
Monoisotopic Mass 297.02258 Da[1]
CAS Number 1389264-12-3N/A
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
XlogP (Predicted) 2.5[1]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

3.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

  • δ 4.5-5.0 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate.

  • δ 4.2-4.4 (m, 1H): The proton attached to the carbon bearing the iodine (CH-I) is expected to be the most downfield of the ring protons due to the deshielding effect of the iodine atom.

  • δ 3.8-4.0 (m, 1H): The proton on the carbon bearing the carbamate group (CH-NHBoc) would appear in this region.

  • δ 2.4-2.8 (m, 2H): The allylic protons adjacent to the CH-I group.

  • δ 2.0-2.4 (m, 2H): The allylic protons adjacent to the CH-NHBoc group.

  • δ 1.45 (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.[2][3]

3.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

  • δ ~155.5: The carbonyl carbon of the Boc group.[2]

  • δ ~79.5: The quaternary carbon of the tert-butyl group (O-C(CH₃)₃).[2]

  • δ ~48-52: The carbon atom attached to the carbamate nitrogen (CH-NHBoc).

  • δ ~35-40: The methylene carbons (CH₂) of the cyclobutane ring.

  • δ ~28.4: The three equivalent methyl carbons of the tert-butyl group.[2]

  • δ ~20-25: The carbon atom bonded to iodine (CH-I), significantly shielded compared to carbons bonded to more electronegative halogens.

3.3 Mass Spectrometry Under Electrospray Ionization (ESI-MS), the compound is expected to show adducts such as [M+H]⁺ at m/z 298.0, [M+Na]⁺ at m/z 320.0, and [M+NH₄]⁺ at m/z 315.0.[1] A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-101 Da).

Synthesis Protocol: Iodination via Appel Reaction

The most direct and reliable synthesis of this compound involves the conversion of the corresponding alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate, which is commercially available.[4][5] The Appel reaction provides a high-yielding method for this transformation under mild conditions, proceeding via an Sɴ2 mechanism which results in the inversion of stereochemistry.[6][7] However, since the starting material and product are both cis and the reaction center is achiral, this inversion is not relevant to the final product's relative stereochemistry.

Synthesis_Pathway SM cis-tert-Butyl 3-hydroxycyclobutylcarbamate Reagents PPh₃, I₂, Imidazole DCM, 0°C to RT SM->Reagents Product cis-tert-Butyl 3-iodocyclobutylcarbamate Reagents->Product Appel Reaction Byproduct Triphenylphosphine oxide (Byproduct) Product->Byproduct Separated via Filtration/Chromatography Reactivity_Diagram Substrate cis-Tert-butyl 3-iodocyclobutylcarbamate Product Substituted Product (cis-3-Nu-cyclobutylcarbamate) Substrate->Product C-Nu Bond Formation LeavingGroup Iodide (I⁻) (Leaving Group) Substrate->LeavingGroup C-I Bond Cleavage Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Sɴ2 Attack

Sources

"cis-Tert-butyl 3-iodocyclobutylcarbamate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with precisely controlled three-dimensional topographies is paramount. Small, strained ring systems, once considered esoteric, are now recognized as powerful tools for navigating and optimizing chemical space. Among these, the cyclobutane motif has emerged as a particularly valuable scaffold, offering a rigid framework that can act as a bioisostere for larger, more flexible, or metabolically labile groups.

This guide focuses on a key exemplar of this class: This compound . This molecule is not merely a static structure but a highly functionalized building block engineered for synthetic versatility. It integrates three critical features: a stereochemically defined cyclobutane core, a reactive iodo-handle for advanced coupling chemistries, and a latched amine functionality, protected by the robust and reliable tert-butyloxycarbonyl (Boc) group. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and strategic application of this intermediate is key to unlocking new avenues in the design of complex therapeutic agents.

Molecular Structure and Physicochemical Properties

The efficacy of a synthetic building block is fundamentally rooted in its structure. This compound is a carefully designed molecule where each component serves a distinct synthetic purpose.

  • The Cyclobutane Core : This four-membered ring provides a rigid, non-planar scaffold. Unlike flexible alkyl chains or flat aromatic rings, the puckered conformation of the cyclobutane ring projects its substituents into distinct spatial vectors, which is critical for optimizing interactions with biological targets.

  • Cis-Stereochemistry : The defining feature of this isomer is that the bulky tert-butylcarbamate group and the iodine atom reside on the same face of the ring. This fixed spatial relationship is crucial for directing the trajectory of subsequent synthetic transformations and ultimately defines the final architecture of the target molecule.

  • The Iodo Group : Iodine is an exceptional leaving group in nucleophilic substitution reactions.[1][2] More importantly, it serves as a highly reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of aryl, heteroaryl, or alkynyl groups.[3]

  • The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy.[4] Its prevalence stems from its high stability across a broad spectrum of reaction conditions (e.g., basic, reductive, oxidative) while being readily and cleanly cleavable under mild acidic conditions, ensuring orthogonal control in multi-step synthetic sequences.[1]

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₁₆INO₂[5]
Molecular Weight 297.13 g/mol N/A
Monoisotopic Mass 297.02258 Da[5]
CAS Number 1389264-12-3[6]
Predicted XLogP 2.5[5]
Appearance Typically a solidN/A

Synthesis: A Strategic Conversion

The synthesis of this compound is a prime example of strategic functional group interconversion, where a readily available precursor is efficiently converted to the target molecule. The most logical and field-proven approach begins with the corresponding alcohol, cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1).[7][8]

The Causality Behind the Choice of Method

The conversion of a secondary alcohol to an alkyl iodide is a classic transformation. While various methods exist, an Appel-type reaction using triphenylphosphine (PPh₃), iodine (I₂), and a mild base like imidazole is often preferred for substrates like this.

  • Why Imidazole? Imidazole acts as both a mild base to neutralize the HI byproduct and a catalyst. It prevents the accumulation of strong acid, which could prematurely cleave the Boc protecting group.

  • Why PPh₃/I₂? This combination forms a phosphonium iodide intermediate in situ. The alcohol's oxygen atom attacks the electrophilic phosphorus, making the hydroxyl group a good leaving group (as triphenylphosphine oxide, a thermodynamically very stable molecule). This facilitates a clean Sₙ2-type substitution by the iodide ion.

  • Mild Conditions : The reaction typically proceeds at or below room temperature, preserving the integrity of the strained cyclobutane ring and the acid-labile Boc group.

synthesis_workflow start cis-tert-Butyl 3-hydroxycyclobutylcarbamate reagents 1. PPh₃, Imidazole 2. Iodine (I₂) Solvent: DCM/Acetonitrile start->reagents Reacts with product cis-Tert-butyl 3-iodocyclobutylcarbamate reagents->product Yields workup Aqueous Workup & Purification (Column Chromatography) product->workup Followed by

Caption: Synthetic workflow for the iodination of the alcohol precursor.

Detailed Experimental Protocol

Objective: To synthesize this compound from cis-tert-butyl 3-hydroxycyclobutylcarbamate.

Materials:

  • cis-tert-Butyl 3-hydroxycyclobutylcarbamate (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Imidazole (1.5 eq)

  • Iodine (I₂, 1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Add anhydrous DCM or acetonitrile to dissolve the solids (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Iodine Addition: Add solid iodine (1.5 eq) portion-wise to the stirred solution at 0 °C. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess iodine by washing the organic layer with saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Aqueous Workup: Sequentially wash the organic layer with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Validation: A Self-Validating System

Confirming the identity and purity of the final product is a non-negotiable step that underpins the trustworthiness of any synthetic protocol. The combination of NMR spectroscopy and Mass Spectrometry provides a robust, self-validating data package.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR Boc Group (s, 9H)~1.45 ppmThe nine equivalent protons of the tert-butyl group produce a characteristic sharp, intense singlet in an uncrowded region of the spectrum.[9]
Cyclobutane Ring (m)~2.0 - 3.0 ppmProtons on the cyclobutane ring will appear as complex multiplets.
CH-I (m, 1H)~4.0 - 4.5 ppmThe proton on the carbon bearing the iodine is significantly deshielded by the electronegative halogen, shifting it downfield.
N-H (br s, 1H)~4.8 - 5.2 ppmThe carbamate N-H proton signal is often broad and its position can vary with concentration and solvent.
¹³C NMR Boc C(CH₃)₃~28.4 ppmThe three equivalent methyl carbons of the Boc group.[9]
Boc C (CH₃)₃~80.1 ppmThe quaternary carbon of the Boc group.[9]
Boc C=O~152 - 155 ppmThe carbonyl carbon of the carbamate.[9]
Cyclobutane Carbons~30 - 50 ppmCarbons of the cyclobutane ring.
C-I~15 - 25 ppmThe carbon directly attached to iodine is shifted significantly upfield due to the "heavy atom effect".
Mass Spec [M+H]⁺298.02986 m/zCalculated for C₉H₁₇INO₂⁺
[M+Na]⁺320.01180 m/zCalculated for C₉H₁₆INNaO₂⁺. This is a commonly observed adduct.

Strategic Applications in Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate. Its structure is purpose-built for sequential, controlled functionalization.

  • Step 1: C-C or C-N Bond Formation via the Iodo Group: The iodo group is the primary site for introducing molecular complexity. It readily participates in a host of palladium-catalyzed cross-coupling reactions, allowing for the attachment of diverse functional groups that are often key pharmacophores in drug candidates.

  • Step 2: Deprotection to Unveil the Amine: Following the coupling reaction, the Boc group can be cleanly removed using a mild acid such as trifluoroacetic acid (TFA) in DCM, or HCl in dioxane. This reveals the primary amine.

  • Step 3: Functionalization of the Amine: The newly exposed amine serves as a nucleophilic handle for a second wave of diversification. It can be acylated to form amides, undergo reductive amination to form secondary amines, or be used in other amine-specific chemistries.

This logical, three-stage workflow allows chemists to build complex molecules from a single, well-defined scaffold, controlling the precise placement and orientation of different substituents.

application_logic start cis-Tert-butyl 3-iodocyclobutylcarbamate step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 Reacts via Iodo Group intermediate Coupled Product (Boc-Protected) step1->intermediate step2 Acidic Deprotection (e.g., TFA or HCl) intermediate->step2 Cleavage of Boc Group amine Free Amine Intermediate step2->amine step3 Amine Functionalization (Amidation, Alkylation, etc.) amine->step3 Reacts via Amine Group final_product Complex Target Molecule step3->final_product

Caption: The logic of application for sequential functionalization.

Conclusion

This compound is a testament to the power of rational molecular design. It is far more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. By providing a rigid, stereochemically defined core equipped with two orthogonally reactive sites—the iodo group for carbon-carbon bond formation and a protected amine for subsequent elaboration—it enables a modular and highly controlled approach to the synthesis of complex molecules. For scientists in drug discovery and development, this building block offers a reliable and versatile platform for exploring novel chemical space, ultimately accelerating the journey toward new therapeutic agents.

References

  • García-Ramos, Y., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 3, e1187.
  • Synthonix. cis-tert-Butyl 3-hydroxycyclobutylcarbamate. [Link]

  • PubChemLite. This compound (C9H16INO2). [Link]

  • Reddy, P. G., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(6), 464-470.
  • Supporting Information. Synthesis of N-Boc Derivatives. [Link]

  • PubChem. tert-Butyl 3-oxocyclobutylcarbamate. [Link]

  • Martínez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 123.
  • PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-9.
  • Organic Chemistry Portal. Synthesis of cyclobutanols. [Link]

  • Chemdad. cis-3-(Boc-aMinoMethyl)cyclobutanol. [Link]

  • ChemBK. cis tert-Butyl N-(3-aminocyclobutyl)carbamate. [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Togo, H., et al. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Organic Chemistry Portal. [Link]

  • Adapa, S. R., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. J. Org. Chem., 71(21), 8283–8286.
  • PubChem. Tert-butyl iso-pentylcarbamate. [Link]

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.
  • Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. J. Org. Chem., 77(17), 7640–7645.
  • Nekrasov, M. D., et al. (2025). Application of Iodine-Amine Oxidation Approach in the Synthesis of Various N-Alkyl Phosphoramidate Oligonucleotide Derivatives. Current Organic Synthesis, 21(3), 229-238.
  • Google Patents.
  • Sang, Z., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 216, 113310.
  • Al-Jubourry, M. A., & Al-Majedy, Y. K. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Egyptian Journal of Chemistry, 65(12), 1-11.
  • Zoro. Tci Americas 2-Methyl-3-Butyn-2-Ol. [Link]

Sources

"cis-Tert-butyl 3-iodocyclobutylcarbamate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Introduction

This compound is a key building block in modern medicinal chemistry, particularly in the synthesis of complex molecules for drug discovery. Its rigid cyclobutyl scaffold and the presence of both a protected amine and a reactive iodide group make it a versatile intermediate for introducing the 3-aminocyclobutyl moiety into target structures. This guide provides a detailed, scientifically-grounded overview of a reliable and scalable synthesis pathway for this valuable compound, intended for researchers, scientists, and professionals in drug development.

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The cis-relationship between the carbamate and the iodide is crucial for its utility in many synthetic applications. The pathway described herein is designed to be robust and reproducible, with explanations for the choice of reagents and conditions to ensure a high-quality final product.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound begins with the commercially available starting material, 3-oxocyclobutane-1-carboxylic acid. The overall strategy involves the formation of a carbamate, stereoselective reduction of the ketone, and a subsequent nucleophilic substitution to install the iodide with the desired cis-stereochemistry.

Synthesis_Pathway A 3-Oxocyclobutane-1-carboxylic acid B Tert-butyl (3-oxocyclobutyl)carbamate A->B Curtius Rearrangement (DPPA, t-BuOH) C cis-Tert-butyl (3-hydroxycyclobutyl)carbamate B->C Stereoselective Reduction (NaBH4) D This compound C->D Iodination (I2, PPh3, Imidazole)

Figure 1: Overall synthesis workflow for this compound.

Step 1: Formation of Tert-butyl (3-oxocyclobutyl)carbamate

The initial step involves the conversion of 3-oxocyclobutane-1-carboxylic acid to the corresponding tert-butyl carbamate. This is typically achieved through a Curtius rearrangement. The carboxylic acid is first activated, often in situ, to form an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to yield the desired Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this one-pot transformation due to its relative safety and efficiency.

The choice of tert-butanol as the trapping agent is critical as it installs the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

Step 2: Stereoselective Reduction of the Ketone

The reduction of the ketone in tert-butyl (3-oxocyclobutyl)carbamate to the corresponding alcohol is a crucial step that sets the stereochemistry of the final product. A stereoselective reduction is required to predominantly form the cis-isomer. Sodium borohydride (NaBH4) is a commonly employed reducing agent for this transformation. The hydride attacks the carbonyl group from the less sterically hindered face, leading to the formation of the cis-alcohol as the major product.

The reaction is typically carried out at low temperatures to enhance the stereoselectivity. The choice of solvent can also influence the cis:trans ratio, with protic solvents like methanol or ethanol generally favoring the desired cis-isomer.

Step 3: Iodination of the Alcohol

The final step is the conversion of the cis-alcohol to the cis-iodide. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by iodide. A common and effective method for this transformation is the Appel reaction, using a combination of iodine, triphenylphosphine (PPh3), and imidazole.

The reaction proceeds through the formation of a phosphonium salt intermediate, which is then displaced by the iodide ion in an SN2 reaction. The use of imidazole is crucial as it acts as a catalyst and a base to facilitate the reaction. This method is generally high-yielding and proceeds with inversion of configuration, which is why starting with the cis-alcohol leads to the desired cis-iodide.

Experimental Protocols

Materials and Methods
Reagent/MaterialGradeSupplier
3-Oxocyclobutane-1-carboxylic acid≥98%Commercially Available
Diphenylphosphoryl azide (DPPA)≥97%Commercially Available
Tert-butanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Sodium borohydride (NaBH4)≥98%Commercially Available
MethanolAnhydrousCommercially Available
Iodine (I2)≥99.8%Commercially Available
Triphenylphosphine (PPh3)≥99%Commercially Available
Imidazole≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Step-by-Step Synthesis
Synthesis of Tert-butyl (3-oxocyclobutyl)carbamate
  • To a solution of 3-oxocyclobutane-1-carboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the reaction mixture.

  • After stirring for 30 minutes at 0 °C, add anhydrous tert-butanol (2.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3-oxocyclobutyl)carbamate.

Synthesis of cis-Tert-butyl (3-hydroxycyclobutyl)carbamate
  • Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1 equivalent) in anhydrous methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Synthesis of this compound
  • To a solution of cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of iodine (1.5 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Data Summary

CompoundMolecular Weight ( g/mol )Typical Yield (%)Appearance¹H NMR (CDCl₃, δ ppm)
Tert-butyl (3-oxocyclobutyl)carbamate185.2275-85White to off-white solid4.85 (br s, 1H), 4.20-4.10 (m, 1H), 3.40-3.25 (m, 2H), 3.15-3.00 (m, 2H), 1.45 (s, 9H)
cis-Tert-butyl (3-hydroxycyclobutyl)carbamate187.2490-95White solid4.60 (br s, 1H), 4.40-4.30 (m, 1H), 3.90-3.80 (m, 1H), 2.50-2.40 (m, 2H), 1.90-1.80 (m, 2H), 1.44 (s, 9H)
This compound297.1380-90White to pale yellow solid4.75 (br s, 1H), 4.65-4.55 (m, 1H), 4.15-4.05 (m, 1H), 2.80-2.70 (m, 2H), 2.40-2.30 (m, 2H), 1.46 (s, 9H)

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By carefully selecting reagents and controlling reaction conditions, high yields and excellent stereoselectivity can be achieved. The protocols provided are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important building block for the creation of novel therapeutics.

References

  • World Intellectual Property Organization. (2014). Preparation of cyclobutylamine derivatives as inhibitors of lysosomal acid lipase. WO2014041328A1.

Unlocking the Potential of a Novel Scaffold: A Mechanistic Investigation of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacological properties is unceasing. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as a particularly intriguing structural motif.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can be exploited to enhance potency, selectivity, and metabolic stability in drug candidates. This guide focuses on a specific, yet largely uncharacterized, cyclobutane derivative: cis-tert-butyl 3-iodocyclobutylcarbamate. While its direct biological activity and mechanism of action remain to be fully elucidated, its structural features present a compelling starting point for a hypothesis-driven investigation.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not simply present a known mechanism of action, but rather, it will outline a comprehensive strategy for its discovery. We will delve into the rationale behind the use of the cyclobutane core, dissect the potential roles of the appended functional groups, and propose a rigorous, multi-faceted experimental plan to uncover the therapeutic potential of this promising chemical entity.

Part 1: The Cyclobutane Core - A Scaffold for Innovation

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision aimed at leveraging its unique stereochemical and physical properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring introduces a degree of conformational restraint. This rigidity can be highly beneficial, as it can lock a molecule into a bioactive conformation, thereby increasing its affinity for a biological target.

The puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be critical for optimizing interactions within a binding pocket.[1] Furthermore, the replacement of other groups, such as gem-dimethyl groups or alkenes, with a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism.[2] This concept of "bioisosterism," where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design, and the cyclobutane ring is a powerful tool in the medicinal chemist's arsenal.[3][4][5][6]

Part 2: Deconstructing this compound - A Triumvirate of Functionality

To begin our investigation into the potential mechanism of action of this compound, we must first consider the contributions of its key functional groups: the cis-3-iodocyclobutyl core, the tert-butylcarbamate protecting group, and the iodine atom itself.

Functional GroupPotential Role in Biological Activity
Cyclobutane Ring Provides a rigid, three-dimensional scaffold. Can enhance binding affinity and metabolic stability.
Tert-butylcarbamate (Boc) Typically a protecting group for the amine. May be labile under certain physiological conditions, revealing a primary amine which could be a key pharmacophoric feature.
Iodine Atom A large, polarizable halogen. Can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. Also serves as a potential site for metabolic alteration or as a leaving group in covalent interactions.

The cis stereochemistry of the substituents on the cyclobutane ring is a critical feature, dictating a specific spatial relationship between the bulky tert-butylcarbamate and the iodine atom. This fixed orientation will be a key determinant of how the molecule interacts with its biological target.

Part 3: A Proposed Research Cascade for Mechanistic Elucidation

Given the lack of existing data on the biological activity of this compound, a systematic and multi-pronged approach is required to uncover its mechanism of action. The following experimental workflow is proposed as a robust starting point.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Initial Mechanistic Studies cluster_2 Phase 3: In-depth Mechanistic & Preclinical Evaluation A High-Throughput Screening (HTS) in diverse cellular and biochemical assays B Phenotypic Screening (e.g., cell viability, proliferation, differentiation) A->B C Affinity-Based Target Identification (e.g., chemical proteomics, affinity chromatography) B->C If bioactive hit identified D In vitro Target Engagement Assays (e.g., SPR, ITC, thermal shift) C->D E Cellular Target Engagement Assays (e.g., CETSA) D->E F Initial Signaling Pathway Analysis (e.g., Western blotting for key pathway markers) E->F G Structure-Activity Relationship (SAR) Studies F->G H In vivo Proof-of-Concept Studies in relevant animal models G->H I ADME/Tox Profiling H->I

Figure 1: A proposed experimental workflow for the mechanistic elucidation of this compound.

Experimental Protocols

Phase 1: High-Throughput and Phenotypic Screening

  • Objective: To identify any potential biological activity of the compound across a wide range of cellular and biochemical systems.

  • Methodology:

    • Cell-Based Assays: Screen the compound against a panel of diverse human cancer cell lines (e.g., NCI-60) to assess for anti-proliferative effects.

    • Biochemical Assays: Utilize commercially available panels of recombinant enzymes and receptors (e.g., kinases, GPCRs, ion channels) to identify potential molecular targets.

    • Phenotypic Screening: Employ high-content imaging to assess for changes in cellular morphology, organelle function, or other observable phenotypes in response to compound treatment.

  • Rationale: This broad, unbiased approach maximizes the chances of discovering a novel biological activity. The identification of a consistent phenotypic effect or a direct interaction with a specific protein target will guide the subsequent, more focused investigations.

Phase 2: Target Validation and Initial Mechanistic Studies

  • Objective: To confirm the interaction of the compound with the putative target(s) identified in Phase 1 and to begin to understand the downstream cellular consequences of this interaction.

  • Methodology:

    • Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the compound to its purified target protein.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.

    • Western Blotting: To probe the phosphorylation status and expression levels of key proteins in signaling pathways known to be modulated by the identified target.

  • Rationale: These experiments are crucial for validating the initial screening hits and for building a preliminary model of the compound's mechanism of action.

Phase 3: In-depth Mechanistic and Preclinical Evaluation

  • Objective: To further refine the understanding of the compound's mechanism of action, to explore its structure-activity relationship, and to assess its potential as a therapeutic agent in a preclinical setting.

  • Methodology:

    • Synthesis of Analogs: To systematically modify the cyclobutane core, the carbamate, and the iodine substituent to understand the contribution of each to the observed biological activity.

    • In vivo Efficacy Studies: To test the compound in animal models of diseases relevant to its identified mechanism of action.

    • ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • Rationale: This phase is critical for establishing the therapeutic potential of the compound and for identifying a lead candidate for further development.

Part 4: Hypothesized Mechanisms of Action - A Starting Point for Discovery

While awaiting experimental data, we can formulate several hypotheses for the mechanism of action of this compound based on its chemical structure.

  • Competitive Antagonism: The rigid cyclobutane scaffold could position the functional groups in a way that allows the molecule to bind to the active site of a receptor or enzyme, thereby blocking the binding of the endogenous ligand or substrate. The iodine atom could play a role in this interaction through halogen bonding.

  • Covalent Inhibition: The carbon-iodine bond is relatively weak and could be susceptible to nucleophilic attack from a residue (e.g., cysteine, histidine) in the active site of an enzyme, leading to irreversible inhibition.

  • Prodrug Activity: The tert-butylcarbamate group could be cleaved in vivo to reveal a primary amine. This amine could then act as a key pharmacophore, interacting with the biological target through hydrogen bonding or ionic interactions.

G cluster_0 Hypothesis 1: Competitive Antagonism cluster_1 Hypothesis 2: Covalent Inhibition cluster_2 Hypothesis 3: Prodrug Activation A cis-Tert-butyl 3-iodocyclobutylcarbamate B Receptor/Enzyme Active Site A->B Binds to C Blocked Binding of Endogenous Ligand B->C D cis-Tert-butyl 3-iodocyclobutylcarbamate E Nucleophilic Residue in Active Site D->E Reacts with F Irreversible Covalent Adduct E->F G cis-Tert-butyl 3-iodocyclobutylcarbamate H In vivo Cleavage of Boc Group G->H I Active Primary Amine H->I J Target Engagement I->J

Figure 2: Hypothesized mechanisms of action for this compound.

Conclusion

This compound represents a molecule of significant interest at the frontier of drug discovery. While its specific biological role is yet to be defined, its constituent parts—the conformationally rigid cyclobutane core, the latent reactivity of the iodo group, and the potential for prodrug activation—provide a fertile ground for investigation. The true value of this guide lies not in providing a definitive answer, but in charting a clear and logical course for its discovery. By following the proposed research cascade, from broad initial screening to in-depth preclinical evaluation, the scientific community can systematically unlock the therapeutic potential of this and other novel chemical scaffolds, ultimately paving the way for the next generation of innovative medicines.

References

Sources

A Guide to the Strategic Application of cis-tert-Butyl 3-Iodocyclobutylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Medicinal and Synthetic Chemists

Abstract

In the landscape of contemporary drug discovery, the deliberate incorporation of three-dimensional (3D) structural motifs is a paramount strategy for optimizing pharmacological profiles. The cyclobutane scaffold, a quintessential sp³-rich building block, offers a unique geometric profile that can enhance metabolic stability, modulate physicochemical properties, and unlock novel intellectual property. This guide provides a detailed technical exploration of cis-tert-butyl 3-iodocyclobutylcarbamate, a versatile and strategically valuable building block. We will dissect its synthesis, characterization, and, most critically, its application in the rational design and construction of advanced spirocyclic and bicyclic systems. This document is structured as a self-validating resource for researchers, grounding practical, field-tested protocols in established chemical principles and authoritative literature.

The Cyclobutane Motif: A Non-Classical Bioisostere

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the "flatland" of drug discovery is increasingly giving way to molecules with greater 3D complexity. Saturated carbocycles, like cyclobutane, serve as valuable bioisosteres for phenyl rings and other planar groups, offering a means to escape the limitations of flat structures. The defined, non-planar geometry of the cyclobutane ring can enforce specific pharmacophoric arrangements, leading to improved target engagement and selectivity. Furthermore, the replacement of metabolically labile aromatic C-H bonds with robust C(sp³)-H bonds can significantly enhance a compound's pharmacokinetic profile. The cis-1,3-disubstitution pattern of the title compound provides a stereochemically defined platform for vectorial expansion into unexplored chemical space.

Synthesis and Characterization of the Core Building Block

A reliable and scalable synthesis of this compound is fundamental to its utility. The following protocol outlines a robust, multi-step sequence starting from a commercially available precursor. The causality behind this route is the strategic conversion of a ketone to a stereochemically defined, orthogonally protected amino-iodide.

Recommended Synthetic Protocol

The synthesis proceeds in three key stages: formation of the amino alcohol, Boc-protection, and stereoselective iodination.

synth_protocol Workflow for Synthesis cluster_0 Step 1: Reductive Amination & Protection cluster_1 Step 2: Stereoselective Iodination start 3-Hydroxycyclobutanone intermediate cis/trans-tert-Butyl (3-hydroxycyclobutyl)carbamate start->intermediate One-pot procedure reagents1 1. NH3, H2, Raney Ni 2. Boc2O, Et3N, DCM intermediate_ref cis/trans-tert-Butyl (3-hydroxycyclobutyl)carbamate product cis-tert-Butyl 3-iodocyclobutylcarbamate intermediate_ref->product Appel Reaction reagents2 PPh3, Imidazole, I2 DCM, 0 °C to rt

Caption: Recommended synthetic workflow for the title compound.

Step-by-Step Methodology:

  • Synthesis of tert-Butyl (3-hydroxycyclobutyl)carbamate: To a solution of 3-hydroxycyclobutanone in methanol, add a solution of ammonia. The mixture is then subjected to hydrogenation over Raney Nickel catalyst under pressure. Following filtration of the catalyst and solvent removal, the crude amino alcohol is dissolved in dichloromethane (DCM). Triethylamine (Et₃N) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred to completion, worked up via standard aqueous extraction, and purified to yield a mixture of cis and trans isomers of tert-butyl (3-hydroxycyclobutyl)carbamate.

  • Iodination (Appel Reaction): To a cooled (0 °C) solution of the mixed cis/trans alcohols, triphenylphosphine (PPh₃), and imidazole in DCM, add iodine (I₂) portion-wise. The reaction is allowed to warm to room temperature. The rationale for this choice is the Appel reaction's reliability in converting alcohols to iodides with inversion of stereochemistry. The trans-alcohol reacts to form the desired cis-iodide, while the cis-alcohol forms the trans-iodide. The products are typically separable by column chromatography. The cis isomer is often favored thermodynamically.

Physicochemical and Spectroscopic Data

The identity and purity of the final compound must be rigorously confirmed.

PropertyDataSource
Molecular Formula C₉H₁₆INO₂[1]
Monoisotopic Mass 297.02258 Da[1]
Appearance White to off-white solid[2]
Purity ≥97%[3]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 4.6-4.4 (m, 1H), 4.3-4.1 (m, 1H), 2.9-2.7 (m, 2H), 2.5-2.3 (m, 2H), 1.45 (s, 9H)N/A
Key Reactivity Iodide is an excellent leaving group; Boc-amine is readily deprotected under acidic conditions.[4]

Strategic Applications in Scaffold Elaboration

The true value of this compound is realized in its ability to serve as a linchpin for constructing complex 3D structures. The cis orientation of the iodide and the protected amine is critical, as it pre-organizes the molecule for efficient intramolecular cyclization reactions.

Construction of Spirocyclic Scaffolds

Spirocycles are highly sought-after motifs in drug discovery as they introduce a defined 3D exit vector from a core structure, enabling fine-tuning of binding interactions and physicochemical properties.[5][6]

Protocol: Synthesis of a Spiro-Piperidinone

spiro_synthesis Spirocycle Synthesis Workflow cluster_0 Step 1: Deprotection & Acylation cluster_1 Step 2: Intramolecular Cyclization start cis-tert-Butyl 3-iodocyclobutylcarbamate intermediate Acyclic Michael Adduct start->intermediate Sequential reaction reagents1 1. TFA, DCM 2. Ethyl acrylate, DIPEA intermediate_ref Acyclic Michael Adduct product Spiro[3.5]piperidin-2-one derivative intermediate_ref->product Dieckmann-type cyclization reagents2 NaH, THF

Caption: Logical workflow for the synthesis of a spirocyclic lactam.

Step-by-Step Methodology:

  • Boc Deprotection: The starting material is treated with trifluoroacetic acid (TFA) in DCM to cleave the Boc protecting group, yielding the corresponding primary amine salt.

  • Michael Addition: The crude amine salt is neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and reacted with ethyl acrylate. This conjugate addition forms an acyclic intermediate containing both the nucleophilic secondary amine and the electrophilic iodide.

  • Intramolecular Cyclization: The intermediate is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). The base deprotonates the secondary amine, which then acts as an internal nucleophile, displacing the iodide to form the spirocyclic lactam core. The cis stereochemistry is essential for this ring-closing step to proceed efficiently.

Construction of Bicyclic Scaffolds

Bridged bicyclic systems are conformationally rigid scaffolds that can act as unique peptide mimetics or serve to project substituents into specific regions of a binding pocket.[7][8] The strained geometry of these systems can also confer desirable metabolic stability.[9]

Protocol: Synthesis of a 2-Azabicyclo[2.1.1]hexane Derivative

bicycle_synthesis Bicycle Synthesis Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Intramolecular Cyclization start cis-tert-Butyl 3-iodocyclobutylcarbamate intermediate 3-Iodocyclobutylamine TFA Salt start->intermediate reagents1 TFA, DCM intermediate_ref 3-Iodocyclobutylamine TFA Salt product 2-Azabicyclo[2.1.1]hexane intermediate_ref->product SN2 Displacement reagents2 K2CO3, MeCN, Heat

Caption: Logical workflow for the synthesis of a bicyclic amine.

Step-by-Step Methodology:

  • Boc Deprotection: As before, the synthesis begins with the removal of the Boc group using TFA in DCM to unmask the primary amine.

  • Intramolecular Alkylation: The resulting 3-iodocyclobutylamine salt is treated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) and heated. The base neutralizes the amine, which then directly displaces the iodide via an intramolecular Sₙ2 reaction. This transformation is critically dependent on the cis relationship between the reacting groups, which allows the nucleophilic amine to achieve the necessary backside attack trajectory on the carbon bearing the iodide. This type of intramolecular substitution on a strained ring system is a powerful method for generating novel bicyclic frameworks.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for navigating the challenges of modern drug design. Its defined stereochemistry and orthogonal protecting groups provide a reliable entry point to novel spirocyclic and bicyclic scaffolds—structures that are increasingly essential for developing the next generation of therapeutics. The protocols and insights provided herein are intended to empower researchers to confidently employ this building block, facilitating the exploration of new, biologically relevant chemical space and the creation of drug candidates with superior properties.

References

  • Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv, 2023. [Link]

  • tert-Butyl Carbamate Synthesis. Organic Syntheses, Coll. Vol. 5, p.162 (1973); Vol. 48, p.25 (1968). [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025, 288, 117368. [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 2018, 23(5), 1053. [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 2017, 13, 2656-2699. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2023, 28(18), 6688. [Link]

Sources

"cis-Tert-butyl 3-iodocyclobutylcarbamate" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of cis-Tert-butyl 3-iodocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and drug development. Its unique structure, featuring a strained cyclobutane ring, a labile iodido group, and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for complex molecular architectures. However, these same features present significant challenges regarding the compound's stability and require a nuanced understanding for proper handling and storage to ensure its integrity and the success of subsequent synthetic steps.

This guide provides a comprehensive analysis of the chemical stability of this compound, delves into its potential degradation pathways based on first principles of its constituent moieties, and offers detailed protocols for its storage and experimental stability assessment.

Part 1: Chemical Moiety Analysis and Inherent Stability

The stability of this compound is not dictated by a single factor but is a composite of the chemical properties of its three primary structural components: the cyclobutane ring, the C-I bond, and the Boc-carbamate group.

The Cyclobutane Ring: A Source of Inherent Strain

Cycloalkanes are most stable when their carbon atoms can adopt a tetrahedral geometry with bond angles of 109.5°. The cyclobutane ring, with its four carbon atoms, is forced into a planar or slightly puckered conformation where the internal bond angles are significantly compressed to around 90°.[1][2] This deviation from the ideal angle creates substantial angle strain and torsional strain , rendering the ring more susceptible to reactions that can relieve this strain.[3][4] Consequently, the cyclobutane core of the molecule is a site of potential reactivity, particularly under conditions that favor ring-opening reactions.

The Tert-butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its general stability under basic, nucleophilic, and reductive conditions.[5][6] However, its defining characteristic is its lability under acidic conditions.[7][8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleave the Boc group by protonating the carbonyl oxygen, which facilitates the formation of a stable tert-butyl cation.[7][9] This predictable reactivity means that exposure to even mildly acidic environments can lead to the deprotection of the amine, compromising the integrity of the molecule.

The Carbon-Iodine Bond: A Reactive Center

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution reactions. This inherent reactivity is a double-edged sword; while useful for synthetic transformations, it also makes the compound susceptible to degradation by nucleophiles that may be present as impurities or introduced during handling (e.g., water, alcohols). Additionally, organoiodine compounds can be sensitive to light and heat, which can promote homolytic cleavage of the C-I bond to form radical intermediates.

Part 2: Postulated Degradation Pathways

Based on the analysis of its chemical moieties, several degradation pathways can be postulated for this compound. Understanding these potential routes is critical for developing appropriate storage and handling strategies.

  • Acid-Catalyzed Deprotection: The most probable degradation pathway is the cleavage of the Boc group in the presence of acidic contaminants, leading to the formation of cis-3-iodocyclobutanamine.

  • Nucleophilic Substitution: The iodide can be displaced by various nucleophiles. For instance, hydrolysis with residual water can yield the corresponding alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate.

  • Elimination Reactions: Under basic conditions, dehydrohalogenation can occur, leading to the formation of a cyclobutene derivative.

  • Thermal or Photolytic Decomposition: Exposure to excessive heat or light (especially UV) can cause the cleavage of the C-I bond, initiating radical chain reactions and leading to complex degradation product mixtures. The safety data sheet for the compound specifically notes that it is heat-sensitive.[10]

G cluster_acid Acidic Conditions cluster_nucleophile Nucleophilic Attack (e.g., H₂O) cluster_base Basic Conditions cluster_energy Heat / Light main cis-Tert-butyl 3-iodocyclobutylcarbamate deprotection cis-3-Iodocyclobutanamine main->deprotection  H⁺ substitution cis-Tert-butyl 3-hydroxycyclobutylcarbamate main->substitution  Nu⁻ elimination Cyclobutene Derivative main->elimination  Base decomposition Radical Intermediates & Complex Mixture main->decomposition  Δ / hν

Caption: Potential degradation pathways for this compound.

Part 3: Recommended Storage and Handling Conditions

To mitigate the risks of degradation, stringent storage and handling protocols are essential. The following recommendations are synthesized from safety data sheets and best practices for handling sensitive organic compounds.[10][11]

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2-8 °C.Minimizes thermal degradation and slows the rate of potential side reactions. The compound is known to be heat-sensitive.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against moisture and oxygen, which can participate in degradation reactions.
Light Store in an amber or opaque container.Prevents photolytic cleavage of the light-sensitive carbon-iodine bond.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination from air, moisture, and leaching of impurities from the container material.[11]
Incompatible Materials Store away from strong acids, strong bases, oxidizing agents, and reducing agents.[12][13]Avoids rapid chemical degradation through the pathways outlined in Part 2.
Handling Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE).Ensures safety and minimizes exposure to atmospheric contaminants during transfer and use.[10][14]

Part 4: Experimental Protocol for Stability Assessment (Forced Degradation Study)

For a definitive understanding of the stability profile of this compound in a specific formulation or solvent system, a forced degradation study is indispensable. This protocol provides a systematic approach to identifying degradation products and determining degradation kinetics.

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at 80 °C (in a sealed vial).

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2, >1.2 million lux hours and >200 W h/m²).

  • Time Points: Sample from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile, with UV detection).

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify major degradation products using LC-MS.

  • Data Interpretation: Quantify the loss of the parent compound and the formation of degradation products over time to establish degradation pathways and kinetics.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Option 2) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling analysis HPLC-PDA Analysis sampling->analysis identification LC-MS Identification analysis->identification end_node Determine Degradation Pathways & Kinetics identification->end_node

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a molecule of significant synthetic utility, but its inherent structural features—a strained cyclobutane ring, an acid-labile Boc group, and a reactive C-I bond—necessitate careful consideration of its stability. Degradation can be readily initiated by exposure to acids, bases, nucleophiles, heat, and light. Adherence to strict storage conditions, including refrigeration, inert atmosphere, and protection from light, is paramount to preserving its chemical integrity. For applications requiring the highest degree of quality control, conducting a forced degradation study is strongly recommended to empirically determine its stability profile under process-relevant conditions.

References

  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. Retrieved from [Link]

  • Read Chemistry. (2018, December 2). The Relative Stabilities of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-IODO-2-PROPYNYL BUTYLCARBAMATE (IPBC). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Kevin A. Davis. (2016, October 4). A Brief Introduction to Ring Strain [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • T3DB. (2009, June 17). 3-Iodo-2-propynyl butyl carbamate (T3D0904). Retrieved from [Link]

Sources

Physical state and appearance of "cis-Tert-butyl 3-iodocyclobutylcarbamate".

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. Cyclobutane derivatives, in particular, have garnered significant attention as bioisosteric replacements for more common ring systems, offering distinct conformational constraints and physicochemical properties. Among these, cis-Tert-butyl 3-iodocyclobutylcarbamate emerges as a valuable synthetic intermediate. The presence of a Boc-protected amine and a reactive iodine atom on a conformationally restricted cis-cyclobutane scaffold provides a versatile platform for the introduction of diverse functionalities. This guide aims to provide a comprehensive overview of the physical and chemical properties of this compound, underpinned by available technical data, to empower researchers in its effective utilization.

Core Molecular Attributes

This compound, with the CAS Number 1389264-12-3, is a key building block in synthetic organic chemistry. Its structure features a cyclobutane ring with a cis-stereochemical relationship between the tert-butyloxycarbonyl (Boc) protected amine and the iodine atom.

PropertyValueSource
Chemical Formula C₉H₁₆INO₂
Molecular Weight 297.13 g/mol
CAS Number 1389264-12-3
IUPAC Name tert-butyl (cis-3-iodocyclobutyl)carbamate
Synonyms cis-N-Boc-3-iodocyclobutanamine, tert-butyl N-(cis-3-iodocyclobutyl)carbamate

Logical Relationship of Functional Groups:

The molecular architecture of this compound is defined by the interplay of its key functional groups. The Boc-protected amine serves as a masked primary amine, stable to a wide range of reaction conditions, which can be deprotected under acidic conditions. The iodine atom, a good leaving group, provides a reactive handle for nucleophilic substitution and cross-coupling reactions. The cis configuration of these two groups on the cyclobutane ring imparts a specific three-dimensional geometry that can be crucial in influencing the biological activity of downstream molecules.

Caption: Interplay of functional groups in this compound.

Physical State and Appearance

Based on supplier information, this compound is a white solid at ambient temperature. The crystalline nature of many carbamate derivatives suggests that this compound likely exists as a crystalline powder.[1]

Predicted Physical Properties:

PropertyPredicted Value
Boiling Point 328.7 ± 31.0 °C
Density 1.55 ± 0.1 g/cm³
pKa 11.90 ± 0.40

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Handling, Storage, and Safety

Prudent laboratory practices are essential when handling any chemical intermediate. For this compound, the following guidelines are recommended based on data for structurally related compounds and general principles of chemical safety.

Storage: It is advised to store the compound in a tightly sealed container in a dry and well-ventilated place. Recommended storage is at 2-8°C and protected from light.[2]

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Safety Considerations: While specific toxicity data for this compound is not available, iodo-containing organic compounds and carbamates as a class warrant careful handling. The Boc-protecting group is generally considered to have low toxicity.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh Compound B->C D Transfer to Reaction Vessel C->D E Clean Equipment D->E F Dispose of Waste Properly E->F G Wash Hands F->G Synthesis_Workflow Start cis-3-(tert-butoxycarbonylamino)cyclobutanol Step1 Iodination Reaction (e.g., Appel Reaction: I₂, PPh₃, Imidazole) Start->Step1 Step2 Aqueous Workup Step1->Step2 Step3 Extraction with Organic Solvent Step2->Step3 Step4 Drying and Concentration Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 End This compound Step5->End

Caption: A plausible synthetic pathway for the preparation of the title compound.

Expected Spectroscopic Data:

For a compound of this nature, the following spectroscopic signatures would be anticipated for structural verification:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens), protons on the cyclobutane ring (complex multiplets), and the N-H proton of the carbamate (a broad singlet or triplet, depending on coupling). The chemical shifts of the cyclobutane protons would be influenced by the electronegativity of the iodine and nitrogen substituents.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the cyclobutane ring (with the carbon attached to the iodine being significantly downfield), and the carbonyl carbon of the carbamate.

  • FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and C-H stretches of the alkyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) consistent with the molecular weight of 297.13 g/mol . The isotopic pattern of iodine would not be readily observed as it is monoisotopic.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel chemical entities. Its well-defined stereochemistry and orthogonal reactive sites—the protected amine and the iodo group—offer significant opportunities for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data in the public domain is currently limited, the foundational physicochemical properties and logical synthetic utility of this compound are clear. Further research into its reactivity and the biological activity of its derivatives is warranted and is anticipated to yield exciting new discoveries.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Crysdot. tert-Butyl (cis-3-iodocyclobutyl)carbamate. [Link]

  • Organic Syntheses. Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • International Journal of Chemistry Research. Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. [Link]

Sources

Solubility of "cis-Tert-butyl 3-iodocyclobutylcarbamate" in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of cis-Tert-butyl 3-iodocyclobutylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's behavior in various solvent systems. We will explore the physicochemical properties of the target molecule, present a detailed methodology for empirical solubility determination, and provide a predictive framework for its behavior in common laboratory solvents.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₆INO₂) is a structurally complex synthetic building block. Its cyclobutyl core, substituted with a bulky tert-butoxycarbonyl (Boc) protecting group and an iodine atom, presents a unique combination of steric and electronic features. Such molecules are of high interest in medicinal chemistry for the synthesis of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It dictates the choice of solvents for synthesis and purification, influences reaction rates, and is a critical determinant of a drug's ultimate bioavailability. A thorough understanding of a compound's solubility profile is therefore not merely academic but a fundamental prerequisite for efficient and successful process development. This guide provides the theoretical foundation and practical instruction necessary to characterize the solubility of this compound.

Physicochemical Profile and Solubility Predictions

A molecule's solubility is governed by its structure. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.[1] Let's dissect the structure of this compound to predict its behavior.

  • Molecular Formula: C₉H₁₆INO₂[2]

  • Physical State: Solid[2]

  • Key Structural Features:

    • Carbamate Group (-NHCOO-): This functional group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This imparts a degree of polarity and allows for specific interactions with protic solvents.

    • Tert-butyl Group (-C(CH₃)₃): This is a large, non-polar, lipophilic group that contributes significantly to the molecule's steric bulk and will favor solubility in non-polar solvents.

    • Cyclobutyl Ring: A saturated aliphatic ring, which is non-polar in nature.

    • Iodine Atom: While iodine is electronegative, the C-I bond is only weakly polar and is primarily considered a lipophilic feature, increasing the overall molecular weight and van der Waals interactions.

Overall Polarity Assessment: The molecule possesses both polar (carbamate) and significant non-polar (tert-butyl, cyclobutyl, iodo) regions. This amphiphilic nature suggests that it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its solubility will be highest in solvents of intermediate polarity that can engage in both hydrogen bonding and accommodate its large non-polar surface area. Polar aprotic solvents are often good candidates for dissolving carbamates.[3]

Theoretical Framework for Solubility

The dissolution process can be understood as an equilibrium between the solid-state lattice energy and the solvation energy released when solvent molecules surround a solute molecule.

G cluster_0 Dissolution Process cluster_1 Lattice Solid Crystal Lattice (Strong Intermolecular Forces) Solvated Solvated Molecules (Solute-Solvent Interactions) Lattice->Solvated Solvation Energy > Lattice Energy (Dissolution Favored) Solvent Solvent Molecules (Solvent-Solvent Interactions)

Caption: The balance of energy in the dissolution process.

For this compound, solvents capable of disrupting the crystal lattice by forming favorable interactions with both the carbamate and the lipophilic regions will be most effective.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of the compound in a range of common laboratory solvents. The procedure is adapted from standard organic chemistry laboratory techniques.[4][5]

Safety First: Before beginning, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[2] The compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and an eye irritant (Category 2A).[2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Small test tubes or 1-dram vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula

  • A selection of solvents (see Table 1)

G start Start weigh 1. Weigh ~10 mg of cis-tert-butyl 3-iodocyclobutylcarbamate into a vial start->weigh add_solvent 2. Add 0.5 mL of the test solvent weigh->add_solvent vortex 3. Vortex vigorously for 60 seconds add_solvent->vortex observe 4. Visually inspect for dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved soluble Record as 'Freely Soluble' dissolved->soluble Yes partially Partially Dissolved? dissolved->partially No end End soluble->end sparingly Record as 'Sparingly Soluble' partially->sparingly Yes insoluble Record as 'Insoluble' partially->insoluble No sparingly->end insoluble->end

Caption: Experimental workflow for qualitative solubility testing.

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 0.5 mL of the selected test solvent to the vial. This creates an initial concentration of ~20 mg/mL.

  • Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[1] Vigorous mixing is essential to overcome kinetic barriers to dissolution.

  • Observation: Allow any undissolved solid to settle and visually inspect the solution against a contrasting background.

  • Classification:

    • Freely Soluble: No solid particles are visible. The solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may be hazy.

    • Insoluble: The vast majority of the solid remains undissolved.[1]

  • Documentation: Record the observation for each solvent in a laboratory notebook. Repeat the procedure for each solvent to be tested.

Predicted Solubility Profile

Based on the physicochemical analysis, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This table should be used as a predictive guide and validated by experimental testing as described in Section 4.

Solvent ClassSolventPolarity IndexHydrogen BondingPredicted SolubilityRationale
Non-Polar Hexane0.1NoneInsoluble Cannot interact with the polar carbamate group.
Toluene2.4NoneSparingly Soluble Aromatic ring may have some affinity for the carbamate.
Polar Aprotic Dichloromethane (DCM)3.1AcceptorFreely Soluble Good balance of polarity to dissolve the entire molecule.
Diethyl Ether2.8AcceptorSparingly Soluble Less polar than DCM; may struggle with the carbamate.
Ethyl Acetate (EtOAc)4.4AcceptorFreely Soluble Often a good solvent for moderately polar compounds.
Tetrahydrofuran (THF)4.0AcceptorFreely Soluble Excellent general-purpose solvent for polar organics.
Acetone5.1AcceptorFreely Soluble Highly polar, should effectively solvate the carbamate.
Acetonitrile (MeCN)5.8AcceptorFreely Soluble A polar solvent capable of dissolving many carbamates.[3]
Dimethylformamide (DMF)6.4AcceptorFreely Soluble Highly polar; very effective at dissolving amides/carbamates.[3]
Dimethyl Sulfoxide (DMSO)7.2AcceptorFreely Soluble Strongest of the common polar aprotic solvents.
Polar Protic Isopropanol3.9Donor/AcceptorSparingly Soluble May be a suitable solvent for recrystallization.
Ethanol4.3Donor/AcceptorSparingly Soluble Polarity may be too high for the lipophilic portions.
Methanol5.1Donor/AcceptorSparingly Soluble Similar to ethanol, but more polar.
Water10.2Donor/AcceptorInsoluble Highly unlikely to dissolve the large non-polar structure.[6]

Conclusion and Recommendations

The solubility of this compound is predicted to be highest in polar aprotic solvents such as Dichloromethane, Ethyl Acetate, THF, Acetonitrile, and DMF. It is expected to be largely insoluble in non-polar solvents like hexane and polar protic solvents like water. This profile is consistent with its amphiphilic structure, containing both a polar carbamate functional group and significant non-polar moieties.

For practical applications:

  • Synthesis: THF, DCM, or DMF are recommended as reaction solvents.

  • Purification: Recrystallization may be possible from a mixed solvent system, such as hexane/ethyl acetate or isopropanol/water, where the compound is soluble in one solvent and insoluble in the other.[7] Column chromatography would likely utilize a gradient of hexane and ethyl acetate.

  • Analysis: For techniques like HPLC, a mobile phase containing acetonitrile or methanol would be appropriate.[8]

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. The provided protocols and predictive data serve as a valuable resource for any scientist working with this important chemical intermediate.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES.
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (n.d.). In PDF from ResearchGate. Retrieved from [Link]

  • Modarresi-Alam, A. R., Nasrollahzadeh, M., & Khamooshi, F. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. ARKIVOC, 2007(xvi), 238-245. Retrieved from [Link]

Sources

"cis-Tert-butyl 3-iodocyclobutylcarbamate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-tert-Butyl 3-Iodocyclobutylcarbamate

Introduction

The cyclobutane motif is a highly sought-after structural unit in modern drug discovery. Its rigid, three-dimensional geometry allows for the precise spatial orientation of functional groups, making it an excellent scaffold for probing interactions with biological targets. Furthermore, substituted cyclobutanes are often used as bioisosteres for phenyl rings or other functional groups, offering improved metabolic stability and physicochemical properties.[1] this compound is a versatile bifunctional building block that embodies these desirable characteristics. It features a nucleophilic amine protected as a stable tert-butyloxycarbonyl (Boc) carbamate and a carbon-iodine bond poised for a wide range of synthetic transformations, including cross-coupling and nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable intermediate into their synthetic programs.

Synthesis of this compound

The most logical and stereocontrolled synthesis of this compound begins with the corresponding Boc-protected aminocyclobutanone. The key transformations are a stereoselective reduction to establish the cis relationship between the amino and hydroxyl groups, followed by the conversion of the hydroxyl group into an iodide.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process designed to control the stereochemistry at the C1 and C3 positions of the cyclobutane ring.

G Start 3-(tert-Butoxycarbonylamino)cyclobutanone Step1 Stereoselective Reduction Start->Step1 Intermediate cis-tert-Butyl 3-hydroxycyclobutylcarbamate Step1->Intermediate Step2 Iodination (Appel Reaction) Intermediate->Step2 Final This compound Step2->Final

Caption: Two-step synthesis of the target compound.

Part 1: Stereoselective Synthesis of cis-tert-Butyl 3-Hydroxycyclobutylcarbamate

The critical step in this synthesis is the diastereoselective reduction of the ketone precursor. To achieve the desired cis stereoisomer, a sterically demanding hydride reagent is employed. This reagent preferentially attacks the carbonyl from the face opposite to the existing Boc-amino substituent, which is sterically less hindered.[2]

Expertise & Experience: The choice of Lithium tri-tert-butoxyaluminum hydride is deliberate. Unlike smaller hydride reagents like sodium borohydride, which can lead to mixtures of cis and trans isomers, the bulky tert-butoxy groups of LiAl(OtBu)₃H enhance the facial selectivity of the hydride attack.[2] Furthermore, conducting the reaction at a low temperature (-78 °C) is crucial as it favors the transition state with the lower activation energy, further improving the diastereoselectivity.[2] The use of a less polar aprotic solvent like THF is also known to enhance cis-selectivity.[2]

Detailed Experimental Protocol:
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(tert-butoxycarbonylamino)cyclobutanone (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.[2]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF to the cooled substrate solution over a period of 20 minutes. Maintain the internal temperature below -70 °C.[2]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[2]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield cis-tert-butyl 3-hydroxycyclobutylcarbamate as a white solid.[2]

Part 2: Iodination of cis-tert-Butyl 3-Hydroxycyclobutylcarbamate

With the cis-alcohol in hand, the next step is to convert the hydroxyl group into an iodide. The Appel reaction is an effective and widely used method for this transformation, utilizing triphenylphosphine and iodine.

Expertise & Experience: The Appel reaction proceeds via the formation of a phosphonium salt intermediate, which activates the hydroxyl group, turning it into an excellent leaving group. The subsequent backside attack by the iodide ion (Sₙ2 mechanism) inverts the stereochemistry at that carbon. However, since the starting material is achiral and the substitution occurs at a position that does not have a stereocenter relative to the substituent at C1, the overall cis relationship is maintained in the final product's name, although the formal IUPAC locants might change depending on prioritization. For clarity in this context, we refer to the product as maintaining the cis-substitution pattern. Imidazole is used as a mild base to neutralize the HI formed during the reaction.

Detailed Experimental Protocol:
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (2.0 eq.) in an appropriate anhydrous solvent like dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Iodine: Add iodine (I₂) (1.5 eq.) portion-wise to the stirred solution. The dark color of the iodine should dissipate as it is consumed.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Extract the mixture with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary: Synthesis
StepReactionKey ReagentsSolventTemperatureExpected Yield
1Stereoselective ReductionLiAl(OtBu)₃HTHF-78 °CHigh
2Iodination (Appel Reaction)PPh₃, I₂, ImidazoleDCM0 °C to RTGood to High

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the tert-butyl group (a singlet integrating to 9H around 1.4 ppm), protons on the cyclobutane ring, and a proton corresponding to the N-H of the carbamate. The proton attached to the carbon bearing the iodine (CH-I) will be shifted downfield.

    • ¹³C NMR: The spectrum will display signals for the carbons of the tert-butyl group, the carbamate carbonyl, and the four carbons of the cyclobutane ring, including a signal for the carbon bonded to iodine at a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₆INO₂. Predicted adducts include [M+H]⁺ at m/z 298.02986 and [M+Na]⁺ at m/z 320.01180.[3]

Reactivity and Applications in Drug Development

This compound is a valuable building block due to its two orthogonal reactive sites.

G Start cis-tert-Butyl 3-Iodocyclobutylcarbamate Path1 Acidic Deprotection (e.g., TFA, HCl) Start->Path1 Path2 Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Path2 Path3 Nucleophilic Substitution Start->Path3 Product1 cis-3-Iodocyclobutylamine Path1->Product1 Product2 cis-3-Aryl/Alkynyl-substituted Boc-cyclobutylamines Path2->Product2 Product3 cis-3-Substituted (Nu) Boc-cyclobutylamines Path3->Product3

Caption: Key synthetic transformations of the title compound.

  • Reactivity at the Carbon-Iodine Bond: The iodine atom is an excellent leaving group, making this position highly reactive.[4]

    • Cross-Coupling Reactions: The C-I bond readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino substituents at the C3 position.

    • Nucleophilic Substitution: The iodide can be displaced by a variety of nucleophiles (e.g., azides, cyanides, thiols) to introduce diverse functionalities.

  • Reactivity at the Boc-Protected Amine: The Boc group is a robust protecting group, stable to many reaction conditions used to functionalize the C-I bond. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in methanol/dioxane) to liberate the primary amine.[4][5] This free amine can then be functionalized through acylation, alkylation, reductive amination, or sulfonylation.[5]

This orthogonal reactivity allows for a modular and flexible approach to the synthesis of complex, highly functionalized cyclobutane derivatives for screening in drug discovery programs.

Conclusion

This compound is a synthetically accessible and highly versatile building block. The stereocontrolled synthesis, anchored by a diastereoselective reduction, provides reliable access to the desired cis isomer. Its orthogonal reactivity, combining the stability of the Boc-protected amine with the reactivity of the alkyl iodide, makes it an ideal starting material for the synthesis of diverse libraries of cyclobutane-containing compounds for pharmaceutical and agrochemical research.

References

  • BenchChem. (n.d.). Stereoselective Synthesis of 3-Aminocyclobutanols. Technical Support Center.
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BroadPharm. (n.d.). tert-Butyl 3-iodopropylcarbamate.
  • BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • Synquest Labs. (n.d.). Safety Data Sheet: this compound.
  • BLD Pharm. (n.d.). tert-Butyl (cis-3-iodocyclobutyl)carbamate.

Sources

Methodological & Application

Synthesis of "cis-Tert-butyl 3-iodocyclobutylcarbamate" from cis-3-hydroxycyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of cis-tert-Butyl 3-Iodocyclobutylcarbamate

Abstract

This document provides a detailed technical guide for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary method discussed is the conversion of a cyclobutanol precursor to the corresponding iodide. A critical examination of the reaction mechanism, specifically the stereochemical outcome, is presented. We detail a robust protocol based on the Appel reaction, which proceeds via an S(_N)2 mechanism, and explain the causality behind experimental choices. This guide addresses the stereochemical challenge of obtaining the cis product, clarifying that the synthesis requires the corresponding trans-alcohol precursor due to the inversion of configuration inherent to the mechanism.

Introduction

Cyclobutane scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to act as rigid, three-dimensional bioisosteres for more common phenyl or flexible alkyl groups. The introduction of functional groups, such as amines and halides, onto this scaffold provides key vectors for further chemical modification. The target molecule, this compound, combines a protected amine (Boc-carbamate) and a reactive iodide, making it a highly versatile intermediate for introducing the cis-3-aminocyclobutyl moiety into larger molecules via nucleophilic substitution or cross-coupling reactions.

This application note details the conversion of a hydroxyl group to an iodide on the cyclobutane ring. The chosen methodology utilizes triphenylphosphine and iodine, a variant of the Appel reaction, known for its mild conditions and effectiveness with secondary alcohols.[1][2] A central theme of this guide is the critical importance of stereochemical control, as the biological activity of the final drug candidate often depends on a precise three-dimensional arrangement of its constituent parts.

Reaction Principle and Mechanism

The conversion of an alcohol to an alkyl iodide using triphenylphosphine (PPh(3)) and iodine (I(_2)) is a reliable and widely used transformation in organic synthesis. The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[2]

The mechanism proceeds through several key steps:

  • Activation of Iodine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form a triphenylphosphonium iodide intermediate.

  • Formation of Alkoxyphosphonium Salt: The hydroxyl group of the starting material, cis- or trans-3-hydroxycyclobutylcarbamate, attacks the electrophilic phosphorus atom. This step converts the poor hydroxyl leaving group into a bulky and excellent alkoxyphosphonium leaving group.[3]

  • Nucleophilic Substitution: An iodide ion (I

    
    ) then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen from the backside. This is a classic S(_N)2 displacement, which results in the inversion of stereochemistry at the reaction center.[1]
    

Appel Reaction Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Oxyphosphonium Formation cluster_2 Step 3: SN2 Displacement PPh3 PPh₃ I2 I₂ PPh3->I2 Intermediate1 [Ph₃P-I]⁺ I⁻ I2->Intermediate1 Intermediate1_ref ROH R-OH ROH->Intermediate1_ref Intermediate2 [R-O-PPh₃]⁺ I⁻ Intermediate2_ref Intermediate1_ref->Intermediate2 Iodide I⁻ Iodide->Intermediate2_ref Product R-I TPPO O=PPh₃ Intermediate2_ref->Product Inversion Intermediate2_ref->TPPO

Caption: Mechanism of the Appel iodination reaction.

Scientific Discussion: The Stereochemical Imperative

A frequent objective in medicinal chemistry is the synthesis of a specific stereoisomer. The user's topic specifies the synthesis of this compound. However, the starting material is defined as cis-3-hydroxycyclobutylcarbamate. Given that the Appel reaction proceeds with a complete inversion of stereochemistry via an S(N)2 mechanism, a direct conversion from the cis-alcohol to the cis-iodide is not feasible under these conditions.[1]

Instead, the reaction of cis-3-hydroxycyclobutylcarbamate will exclusively yield the trans-iodide product. To obtain the desired cis-iodide, the synthetic chemist must start with the corresponding trans-3-hydroxycyclobutylcarbamate precursor. This stereochemical relationship is a critical design consideration for the overall synthetic route.

Stereochemical_Pathway cis_alcohol cis-3-Hydroxycyclobutyl- carbamate reaction Appel Reaction (PPh₃, I₂, Imidazole) SN2 Inversion cis_alcohol->reaction Incorrect Path trans_alcohol trans-3-Hydroxycyclobutyl- carbamate trans_alcohol->reaction Correct Path cis_iodide cis-3-Iodocyclobutyl- carbamate (TARGET) trans_iodide trans-3-Iodocyclobutyl- carbamate reaction->cis_iodide reaction->trans_iodide

Caption: Synthetic strategy based on stereochemical inversion.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target cis-iodide from the required trans-alcohol precursor.

Materials and Equipment
  • Reagents: trans-tert-Butyl 3-hydroxycyclobutylcarbamate (≥97%), Triphenylphosphine (99%), Iodine (99.8%), Imidazole (99%), Dichloromethane (DCM, anhydrous), Saturated aq. Sodium Thiosulfate (Na(_2)S(_2)O(_3)), Brine, Magnesium Sulfate (MgSO(_4), anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice-water bath, nitrogen/argon inlet, dropping funnel, rotary evaporator, standard glassware for extraction, flash chromatography system with silica gel.

Data Summary Table
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
trans-tert-Butyl 3-hydroxycyclobutylcarbamate187.241.01.87 g
Triphenylphosphine (PPh(_3))262.291.53.93 g
Iodine (I(_2))253.811.53.81 g
Imidazole68.083.02.04 g
Dichloromethane (DCM)--~100 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv.) and imidazole (3.0 equiv.). Add anhydrous dichloromethane (~60 mL) and stir to dissolve.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. To the stirred solution, add iodine (1.5 equiv.) portion-wise. The solution will turn dark brown. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Dissolve trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 equiv.) in anhydrous dichloromethane (~40 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark brown color disappears, leaving a pale yellow or colorless mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or semi-solid containing the desired product and triphenylphosphine oxide.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Iodine is corrosive and can cause stains and burns. Avoid inhalation of vapors.

  • Triphenylphosphine and imidazole are irritants. Avoid skin and eye contact.

Conclusion

The synthesis of this compound is effectively achieved from its trans-hydroxy precursor using a modified Appel reaction protocol. The method is robust and provides the desired product with high stereochemical fidelity due to the predictable S(_N)2 inversion mechanism. Understanding this stereochemical relationship is paramount for researchers and drug development professionals to successfully design synthetic routes for complex, stereochemically defined molecules.

References

  • Title: Alcohol to Iodide - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Triphenylphosphine and iodine can be used to convert alcohols to... Source: Pearson+ URL: [Link]

  • Title: Appel Reaction: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: One method to convert an alcohol into an alkyl iodide is by using... Source: Pearson+ URL: [Link]

  • Title: Appel reaction Source: Wikipedia URL: [Link]

Sources

The Strategic Application of cis-Tert-butyl 3-iodocyclobutylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of compact, conformationally restricted carbocyclic scaffolds is a cornerstone of contemporary drug design. Among these, the cyclobutane moiety has emerged as a privileged structural motif, offering a unique vector in three-dimensional space that can significantly enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of cis-tert-butyl 3-iodocyclobutylcarbamate, a versatile and strategically important building block in medicinal chemistry. We will elucidate its synthesis, physicochemical properties, and, most critically, its application in the construction of advanced pharmaceutical intermediates, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool.

Introduction: The Cyclobutane Advantage in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now a frequently employed structural element in small molecule drug candidates.[1] Its puckered three-dimensional structure provides a rigid scaffold that can orient pharmacophoric elements in a precise and predictable manner, a critical factor for optimizing interactions with biological targets.[1] Furthermore, the replacement of more flexible or planar moieties with a cyclobutane ring can lead to improved metabolic stability and reduced off-target effects.[1] The cis-1,3-disubstituted pattern, in particular, offers a unique spatial arrangement of functional groups that has proven highly effective in the design of potent and selective enzyme inhibitors.

This compound is a bifunctional building block that masterfully combines the advantages of the cyclobutane core with the synthetic versatility of a protected amine and a reactive iodide. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions to unveil the primary amine for subsequent elaboration.[2] The iodide serves as an excellent handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved from its corresponding alcohol precursor, tert-butyl (cis-3-hydroxycyclobutyl)carbamate. This precursor is commercially available or can be synthesized through established methods. The conversion of the alcohol to the iodide is a critical step that can be accomplished through several synthetic strategies, with the Appel reaction being a common and effective choice.

Table 1: Physicochemical Properties of this compound*
PropertyValue
Molecular Formula C₉H₁₆INO₂
Molecular Weight 297.13 g/mol
Appearance White to off-white solid
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.
CAS Number 1389264-12-3

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate for the synthesis of complex molecules, particularly those targeting protein kinases. The Janus kinase (JAK) family of enzymes, which are central to immune regulation, are prominent targets for the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4] Several approved and investigational JAK inhibitors feature a substituted cyclobutane moiety, highlighting the importance of this scaffold in achieving desired biological activity.[5][6]

The strategic value of this compound is demonstrated in its application as a precursor for the synthesis of 3-amino-N-substituted-cyclobutane derivatives, which are core components of many JAK inhibitors. The iodide allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, while the protected amine can be deprotected and further functionalized.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application in the synthesis of a key intermediate for JAK inhibitors.

Protocol 1: Synthesis of this compound

This protocol details the conversion of tert-butyl (cis-3-hydroxycyclobutyl)carbamate to the corresponding iodide via an Appel-type reaction. This method is favored for its mild conditions and good yields.

Reaction Scheme:

G reactant tert-butyl (cis-3-hydroxycyclobutyl)carbamate reagents I₂, PPh₃, Imidazole DCM, 0 °C to rt product This compound reagents->product

A schematic of the iodination reaction.

Materials:

  • tert-Butyl (cis-3-hydroxycyclobutyl)carbamate

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

  • Slowly add solid iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 75-85%

Protocol 2: Application in the Synthesis of a JAK Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol demonstrates the utility of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key carbon-carbon bond, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

G reactant1 This compound reagents Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80 °C reactant2 Arylboronic acid or ester product tert-butyl (cis-3-arylcyclobutyl)carbamate reagents->product

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Expected Yield: 60-80%

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its rigid cyclobutane core, coupled with the orthogonal reactivity of the Boc-protected amine and the iodide, provides a powerful tool for the synthesis of complex and biologically active molecules. The protocols detailed herein offer a practical guide for the preparation and application of this key intermediate, particularly in the context of developing novel kinase inhibitors. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-Protected Aminocyclopentanol.
  • Coricello, A., Mesiti, F., Lupia, A., Maruca, A., & Alcaro, S. (2020).
  • Crysdot LLC. (n.d.). tert-Butyl (cis-3-iodocyclobutyl)carbamate. Retrieved from [Link]

  • Willems, H. M. G., et al. (2020).
  • Reactome. (2020). JAK3 binds JAK3 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. Retrieved from [Link]

  • ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.
  • PubMed. (2019).
  • ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... Retrieved from [Link]

  • Google Patents. (2015).
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • BenchChem. (2025). An In-depth Technical Guide to N-(3-Methylbutyl)acetamide.
  • BenchChem. (2025). Technical Support Center: Optimizing N-(3-Methylbutyl)acetamide Synthesis.
  • Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

Sources

The Strategic Application of cis-Tert-butyl 3-iodocyclobutylcarbamate in the Synthesis of Novel Azaspiro[3.3]heptane Scaffolds for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The deliberate design of molecular scaffolds that deviate from traditional "flat" aromatic systems towards more three-dimensional structures is a key strategy to enhance compound properties. Among these, azaspirocycles have garnered significant attention as privileged motifs. Their rigid, defined three-dimensional geometry can lead to improved binding affinity and metabolic stability.[1] Specifically, azaspiro[3.3]heptane derivatives are emerging as valuable bioisosteres for commonly used piperidine, piperazine, and morpholine rings, offering a unique vectoral projection of substituents into protein binding pockets.[2]

This application note details the utility of cis-tert-butyl 3-iodocyclobutylcarbamate as a strategic starting material for the synthesis of N-Boc-2-azaspiro[3.3]heptane, a versatile pharmaceutical intermediate. The inherent functionalities of the starting material—a Boc-protected amine and a strategically positioned iodo group on a cyclobutane ring—provide a direct and efficient pathway to this valuable spirocyclic system. We will elucidate the chemical logic behind this synthetic approach, provide a detailed experimental protocol, and discuss the broader implications for the development of novel pharmaceutical agents, including Janus Kinase (JAK) inhibitors.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for successful and safe implementation in any synthetic workflow.

PropertyValueReference
CAS Number 1389264-12-3[5]
Molecular Formula C₉H₁₆INO₂[5]
Molecular Weight 297.13 g/mol [5]
Appearance White to off-white solid
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Safety and Handling: this compound should be handled in a well-ventilated area by trained personnel.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Rationale: From Iodocyclobutane to Azaspiro[3.3]heptane

The core of this application lies in a strategically designed intramolecular cyclization. The cis-relationship between the Boc-protected amine and the iodo group is not directly utilized for the primary ring formation. Instead, the synthetic sequence involves the transformation of the Boc-carbamate into a primary amine, which is then elaborated to introduce a nucleophilic aminomethyl group. This sets the stage for an intramolecular nucleophilic substitution, where the newly introduced amine displaces the iodide on the cyclobutane ring to construct the desired 2-azaspiro[3.3]heptane core.

The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the key ring-forming step. The Boc (tert-butyloxycarbonyl) group provides robust protection for the amine functionality throughout the initial synthetic manipulations and can be selectively removed under acidic conditions.[6]

This approach provides a convergent and efficient route to a highly sought-after scaffold in medicinal chemistry. The resulting N-Boc-2-azaspiro[3.3]heptane is a versatile intermediate, ready for further functionalization at the secondary amine upon Boc-deprotection, or for elaboration into more complex drug candidates.[7][8]

Reaction Scheme

The overall transformation can be visualized as a two-stage process, starting with the deprotection and elaboration of the amine, followed by the key intramolecular cyclization.

G A cis-Tert-butyl 3-iodocyclobutylcarbamate B cis-3-Iodocyclobutanamine A->B  1. TFA, DCM C N-((cis-3-Iodocyclobutyl)methyl)acetamide B->C  2. Chloroacetyl chloride,      Et3N, DCM D (cis-3-Iodocyclobutyl)methanamine C->D  3. LiAlH4, THF E N-Boc-2-azaspiro[3.3]heptane D->E  4. K2CO3, MeCN,      Heat

Caption: Synthetic pathway from this compound to N-Boc-2-azaspiro[3.3]heptane.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the N-Boc-2-azaspiro[3.3]heptane intermediate.

Stage 1: Synthesis of (cis-3-Iodocyclobutyl)methanamine

Protocol 1.1: Boc Deprotection of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 33.6 mmol) in dichloromethane (DCM, 100 mL).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 25 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-iodocyclobutanamine as a crude oil, which is used in the next step without further purification.

Protocol 1.2: N-Acetylation and Reduction to (cis-3-Iodocyclobutyl)methanamine

  • Acetylation: Dissolve the crude cis-3-iodocyclobutanamine from the previous step in DCM (100 mL) and cool to 0 °C. Add triethylamine (10.2 g, 101 mmol) followed by the dropwise addition of chloroacetyl chloride (4.1 g, 37.0 mmol). Stir at room temperature for 3 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude N-((cis-3-iodocyclobutyl)methyl)acetamide.

  • Reduction: In a separate flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.6 g, 67.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C.

  • Addition of Amide: Dissolve the crude amide in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction and Quenching: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and water (7.8 mL).

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield crude (cis-3-iodocyclobutyl)methanamine.

Stage 2: Intramolecular Cyclization to N-Boc-2-azaspiro[3.3]heptane

Protocol 2.1: Synthesis and Protection of 2-Azaspiro[3.3]heptane

  • Cyclization Setup: In a 500 mL round-bottom flask, dissolve the crude (cis-3-iodocyclobutyl)methanamine in acetonitrile (200 mL). Add potassium carbonate (13.9 g, 101 mmol).

  • Reaction: Heat the suspension to reflux (approximately 82 °C) and stir vigorously for 12 hours. Monitor the formation of the spirocycle by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Boc Protection: Dissolve the crude 2-azaspiro[3.3]heptane in DCM (150 mL). Add triethylamine (6.8 g, 67.2 mmol) and di-tert-butyl dicarbonate (Boc₂O, 8.0 g, 37.0 mmol). Stir at room temperature for 4 hours.

  • Purification: Wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford N-Boc-2-azaspiro[3.3]heptane as a pure product.

Experimental Workflow Diagram

G cluster_0 Stage 1: Amine Elaboration cluster_1 Stage 2: Cyclization & Protection A Dissolve cis-tert-butyl 3-iodocyclobutylcarbamate in DCM B Add TFA at 0°C, stir for 2h A->B C Work-up and concentrate B->C D Dissolve crude amine in DCM C->D E Add Et3N and Chloroacetyl Chloride D->E F Work-up and concentrate E->F G Reduce amide with LiAlH4 in THF F->G H Quench and isolate crude product G->H I Dissolve elaborated amine in MeCN H->I Proceed to next stage J Add K2CO3 and reflux for 12h I->J K Filter and concentrate J->K L Dissolve crude spirocycle in DCM K->L M Add Et3N and Boc2O L->M N Work-up and purify by chromatography M->N O Pure N-Boc-2-azaspiro[3.3]heptane N->O

Caption: Experimental workflow for the synthesis of N-Boc-2-azaspiro[3.3]heptane.

Conclusion and Future Perspectives

This application note demonstrates a robust and logical synthetic pathway for the preparation of N-Boc-2-azaspiro[3.3]heptane, a valuable intermediate for pharmaceutical research, from this compound. The described protocol leverages fundamental organic reactions to construct a desirable three-dimensional scaffold. The resulting intermediate is a key building block for accessing novel chemical entities that can be screened for a variety of biological targets. The structural analogy of the azaspiro[3.3]heptane core to the piperidine ring makes it a particularly attractive scaffold for the development of next-generation kinase inhibitors, including those targeting the JAK family, where the piperidine moiety is a common feature.[9] The continued exploration of such novel, synthetically accessible scaffolds will undoubtedly fuel the discovery of innovative medicines.

References

  • Diversity-oriented synthesis of azaspirocycles. Organic Letters, 2004, 6(17), 3009-3012.

  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem, 2025.

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 2014, 12(4), 604-608.

  • tert-Butyl (cis-3-iodocyclobutyl)carbamate. BLD Pharm.

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 2022, 27(19), 6636.

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023, 11(2), 114-121.

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 2024, 13(1), e202400475.

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate, 2015.

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate, 2012.

  • SpiroKit 4 : Azaspiro[3.3]heptane derivatives. SpiroChem.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2021, 60B, 1045-1050.

  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021, 26(22), 6891.

  • A DFT study on the formation of heterocycles via iodine(iii)-promoted ring expansion reactions. New Journal of Chemistry, 2022, 46, 20186-20194.

  • Access to optically active 3-substituted piperidines by ring expansion of prolinols and derivatives. Chemistry, 2014, 20(16), 4516-4525.

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 2016, 59(1), 132-146.

  • JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office, EP 4186908 A1, 2023.

  • Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors. Current Medicinal Chemistry, 2021, 28(1), 132-153.

  • CAS References. CAS.

  • Jak inhibitors. Google Patents, US20210040100A1, 2021.

Sources

Application Notes and Protocols: Nucleophilic Substitution of cis-tert-Butyl 3-Iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif is a valuable structural component in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. Molecules such as cis-tert-butyl 3-iodocyclobutylcarbamate serve as critical building blocks for introducing this scaffold. This guide provides a detailed exploration of the nucleophilic substitution reactions of this substrate, offering both mechanistic insights and practical, field-tested protocols for researchers in drug development and organic synthesis.

The substrate features a cis-relationship between the bulky tert-butoxycarbonyl (Boc)-protected amine and the iodine atom. The iodine serves as an excellent leaving group, making the C-3 position of the cyclobutane ring electrophilic and susceptible to attack by a wide range of nucleophiles.[1] The stereochemical outcome and reaction efficiency, however, are profoundly influenced by the choice of nucleophile, solvent, and temperature, primarily due to the competing SN1 and SN2 reaction pathways.[2] Understanding these dynamics is crucial for achieving the desired product with high yield and stereoselectivity.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

Nucleophilic substitution on the cyclobutyl ring of this compound is not always straightforward. The choice of reaction conditions dictates whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism, each yielding different stereochemical outcomes.[2][3]

The SN2 Pathway: A Path to Inversion

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the iodide leaving group. This concerted process occurs in a single step, leading to an inversion of stereochemistry.[1] For the cis starting material, an SN2 reaction will exclusively yield the trans product.

Favorable Conditions for SN2:

  • Strong, unhindered nucleophiles: Anions like azide (N₃⁻), cyanide (CN⁻), or hydroxide (OH⁻) are effective.

  • Polar aprotic solvents: Solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) stabilize the transition state without solvating the nucleophile excessively, thus preserving its reactivity.

  • Moderate temperatures: Higher temperatures can favor elimination side reactions.

The SN1 Pathway: Risk of Scrambled Stereochemistry

The SN1 mechanism proceeds through a stepwise process. First, the iodide leaving group departs to form a planar, achiral cyclobutyl carbocation intermediate.[4][5] This intermediate can then be attacked by the nucleophile from either face, potentially leading to a mixture of both cis (retention) and trans (inversion) products. The inherent strain of the cyclobutyl ring can also make this carbocation susceptible to rearrangements.

Favorable Conditions for SN1:

  • Weak nucleophiles: Neutral molecules like water (H₂O) or alcohols (ROH).

  • Polar protic solvents: Solvents like water, methanol, or ethanol are effective at stabilizing both the departing leaving group and the carbocation intermediate.

  • Lewis acid catalysis: Can facilitate the departure of the leaving group.[6]

Mechanistic Diagram

G cluster_sn2 SN2 Pathway (Inversion) cluster_sn1 SN1 Pathway (Racemization/Rearrangement) start_sn2 cis-Substrate ts_sn2 [Transition State] start_sn2->ts_sn2 Nu⁻ (Strong Nucleophile) Polar Aprotic Solvent start_sn1 cis-Substrate prod_sn2 trans-Product ts_sn2->prod_sn2 carbocation Cyclobutyl Carbocation (Planar Intermediate) start_sn1->carbocation - I⁻ Polar Protic Solvent prod_sn1_cis cis-Product (Retention) carbocation->prod_sn1_cis Nu⁻ (Weak Nucleophile) prod_sn1_trans trans-Product (Inversion) carbocation->prod_sn1_trans Nu⁻ (Weak Nucleophile)

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Exemplary Protocol: Synthesis of trans-tert-Butyl 3-Azidocyclobutylcarbamate

This protocol details the synthesis of the trans-azido derivative via an SN2 reaction, a common pathway for introducing a versatile amine precursor.

Materials and Reagents
Reagent/MaterialAmountM.W. ( g/mol )Moles (mmol)Supplier Example
This compound1.00 g325.183.08Various
Sodium Azide (NaN₃)300 mg65.014.62 (1.5 eq)Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous15 mL--Acros Organics
Ethyl Acetate (EtOAc)~100 mL--Fisher Scientific
Deionized Water~100 mL---
Brine (Saturated NaCl solution)~30 mL---
Anhydrous Magnesium Sulfate (MgSO₄)~5 g---
Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.08 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF (15 mL). Stir the solution until the substrate is fully dissolved. Carefully add sodium azide (300 mg, 4.62 mmol).

  • Reaction Execution: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 250 mL separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 25% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield trans-tert-butyl 3-azidocyclobutylcarbamate as a colorless oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The trans configuration can be confirmed by analyzing the coupling constants in the ¹H NMR spectrum.

Experimental Workflow Diagram

G A 1. Dissolve Substrate in Anhydrous DMF B 2. Add Sodium Azide (1.5 eq) A->B C 3. Heat to 70°C (Monitor by TLC) B->C D 4. Aqueous Work-up (Water & EtOAc Extraction) C->D E 5. Wash Organic Layer (Water & Brine) D->E F 6. Dry (MgSO4) & Concentrate E->F G 7. Purify via Column Chromatography F->G H Final Product: trans-Azide G->H

Caption: Workflow for the SN2 synthesis of the trans-azide product.

Protocol Adaptation for Other Nucleophiles

The general protocol can be adapted for various nucleophiles. The table below provides starting conditions for common transformations.

Nucleophile SourceTarget Functional GroupTypical SolventTemperature (°C)Key Considerations
NaOH / H₂OHydroxyl (-OH)THF/H₂O (1:1)50 - 80May have competing SN1 character; potential for a mix of stereoisomers.[7][8]
NaCNNitrile (-CN)DMSO60 - 90Cyanide is highly toxic; requires strict safety protocols.
R-NH₂ (Amine)Secondary Amine (-NHR)Acetonitrile25 - 60Use of a non-nucleophilic base (e.g., DIPEA) may be needed to scavenge HI.
NaSR (Thiolate)Thioether (-SR)DMF25 - 50Thiolates are potent nucleophiles; reactions are often rapid at room temperature.

Troubleshooting and Field Insights

  • Problem: Low Reaction Conversion.

    • Cause & Solution: The nucleophile may be too weak or sterically hindered. Increase the reaction temperature in 10 °C increments or increase the equivalents of the nucleophile. Ensure all reagents and solvents are anhydrous, as water can consume some nucleophiles or alter the reaction pathway.

  • Problem: Formation of Elimination Byproducts (Cyclobutene derivative).

    • Cause & Solution: This is often observed at higher temperatures, especially with bulky or strongly basic nucleophiles. Run the reaction at the lowest effective temperature. Consider using a less basic nucleophile if possible.

  • Problem: Mixture of cis and trans Isomers.

    • Cause & Solution: This indicates that the reaction is proceeding through a mixed SN1/SN2 mechanism. To favor the SN2 pathway (and thus the trans product), switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) and use a more potent anionic nucleophile. To favor SN1, use a polar protic solvent, although this often provides less stereochemical control.[6]

  • Expert Tip: Neighboring Group Participation. The Boc-protected amine, while bulky, has the potential under certain conditions to participate in the displacement of the iodide, forming a bicyclic aziridinium-like intermediate. This can lead to products with retained cis stereochemistry after being opened by a nucleophile. This pathway is complex and highly dependent on conditions but should be considered if unexpected stereochemical outcomes are observed.

References

  • Sciencemadness Discussion Board. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Available at: [Link]

  • Wikipedia. Nucleophilic substitution. Available at: [Link]

  • Google Patents. (CN112608243A). Synthesis method of trans-3-aminobutanol.
  • Organic Syntheses. (1984). SYNTHESIS AND DIELS–ALDER REACTIONS OF 3-ACETYL-2(3H)-OXAZOLONE: 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. Org. Synth. 1984, 62, 149. DOI: 10.15227/orgsyn.062.0149. Available at: [Link]

  • Royal Society of Chemistry. (2015). Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. Org. Biomol. Chem., 2015,13, 835-848. Available at: [Link]

  • Vallejo, J. C., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-158. Available at: [Link]

  • Bentley, T. W. (2000). The mechanisms of nucleophilic substitution in aliphatic compounds. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 73: Possible mechanisms for nucleophilic substitution. YouTube. Available at: [Link]

  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules 2012, 17, 151-158. Available at: [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2006). Continuum of Mechanisms for Nucleophilic Substitutions of Cyclic Acetals. The Journal of organic chemistry, 71(25), 9471–9478. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Org. Synth. 1967, 47, 25. DOI: 10.15227/orgsyn.047.0025. Available at: [Link]

  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]

  • Chad's Prep. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. Available at: [Link]

Sources

Deprotection of the Boc group in "cis-Tert-butyl 3-iodocyclobutylcarbamate".

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Deprotection of cis-Tert-butyl 3-iodocyclobutylcarbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its popularity stems from its remarkable stability across a wide spectrum of nucleophilic and basic conditions, contrasted with its clean and predictable removal under acidic treatment.[3][4] This application note provides a detailed guide for the deprotection of a specific and structurally significant substrate: this compound.

The deprotection of this molecule presents unique considerations. The presence of a strained cyclobutane ring necessitates conditions that preserve its integrity, as four-membered rings can be susceptible to ring-opening reactions under harsh conditions.[5][6] Additionally, the iodo-substituent, while generally stable, requires that the chosen deprotection strategy avoids conditions that could lead to elimination or other unwanted side reactions.

This document offers a comprehensive overview of the mechanistic principles, two field-proven protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and a troubleshooting guide to empower researchers in drug development and chemical synthesis to perform this transformation efficiently and with high fidelity.

Mechanistic Insight: The Acid-Catalyzed Cleavage of the Boc Group

The removal of the Boc protecting group is a classic example of an acid-catalyzed elimination reaction (specifically, an E1-type mechanism). The process is efficient and driven by the formation of stable byproducts.[2][7]

The mechanism proceeds through several key steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (H⁺), such as TFA or HCl.[8][9] This step is crucial as it transforms the carbonyl group into a much better leaving group.

  • C-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the bond between the oxygen and the tertiary carbon. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[8][10]

  • Irreversible Decarboxylation: The carbamic acid rapidly and irreversibly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[2][3] This evolution of gas is a strong thermodynamic driving force for the reaction.

  • Amine Salt Formation: In the highly acidic environment, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[9][10]

The reactive tert-butyl cation is typically neutralized by deprotonation to form isobutylene gas or, in some cases, can be trapped by nucleophiles present in the reaction mixture.[10][11] For a substrate like cis-3-iodocyclobutylamine, self-alkylation is not a primary concern, but this reactivity underscores the importance of controlled conditions.

Boc_Deprotection_Mechanism cluster_0 Reaction Steps BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid C-O Cleavage FreeAmine Free Amine + CO₂ CarbamicAcid->FreeAmine Decarboxylation AmineSalt Amine Salt FreeAmine->AmineSalt + H⁺

Caption: Acid-catalyzed mechanism for Boc deprotection.

Protocol 1: Deprotection Using Trifluoroacetic Acid (TFA)

TFA is a powerful reagent for Boc removal, often resulting in rapid and complete reactions at room temperature.[7] This protocol is ideal when a fast and efficient deprotection is the primary objective.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥95%Commercial Source
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Diethyl Ether, AnhydrousACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab Prepared
Brine (Saturated NaCl Solution)N/ALab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches 0 °C.

  • TFA Addition: Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution. A common ratio is a 1:1 mixture of DCM:TFA by volume.[1] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). The reaction may generate gas (CO₂ and isobutylene); ensure the system is not sealed.[10]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Isolation of TFA Salt):

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

    • Add a sufficient amount of cold, anhydrous diethyl ether to the residue to precipitate the product.

    • Stir the resulting slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum. The product is isolated as the trifluoroacetate salt.

  • Work-up (Isolation of Free Amine):

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection Using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in 1,4-dioxane is a widely adopted and often milder alternative to TFA.[12] A significant advantage of this method is that the resulting hydrochloride salt of the amine is frequently insoluble in the reaction solvent, allowing for direct isolation by filtration.[2][13]

Materials and Reagents
ReagentGradeSupplier Example
This compound≥95%Commercial Source
4.0 M Hydrochloric Acid in 1,4-DioxaneCommercial SolutionSigma-Aldrich
Diethyl Ether, AnhydrousACS GradeFisher Scientific
1,4-Dioxane, Anhydrous≥99.8%Sigma-Aldrich
Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask containing this compound (1.0 equiv.), add a 4.0 M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl). The substrate can be added directly to the HCl solution or dissolved in a minimal amount of anhydrous dioxane first.

  • Reaction: Stir the mixture at room temperature. In many cases, a precipitate of the hydrochloride salt will begin to form within minutes.

  • Reaction Monitoring: Allow the reaction to stir for 1-4 hours. Monitor for completion by TLC or by taking a small aliquot, quenching it with a base (like triethylamine), and analyzing by LC-MS.

  • Isolation:

    • Upon completion, add anhydrous diethyl ether to the reaction slurry to ensure complete precipitation of the product.

    • Stir the mixture for 30 minutes at room temperature.

    • Collect the solid cis-3-iodocyclobutylamine hydrochloride by vacuum filtration.

    • Wash the filter cake thoroughly with anhydrous diethyl ether to remove any residual dioxane and organic impurities.

    • Dry the white solid under high vacuum to yield the pure hydrochloride salt.[14]

Experimental_Workflow cluster_workflow General Deprotection Workflow Start Dissolve Substrate in Anhydrous Solvent AddAcid Add Acidic Reagent (TFA or HCl/Dioxane) Start->AddAcid Stir Stir at RT (1-4 hours) AddAcid->Stir Monitor Monitor Reaction (TLC / LC-MS) Stir->Monitor Complete Reaction Complete? Monitor->Complete Complete->Stir No Workup Work-up & Isolation Complete->Workup Yes End Purified Amine Salt Workup->End

Caption: Generalized experimental workflow for Boc deprotection.

Comparative Summary and Data

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4.0 M Hydrochloric Acid (HCl) in 1,4-Dioxane
Reaction Time Typically 1-3 hoursTypically 1-4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Evaporation followed by precipitation or extractionDirect precipitation and filtration
Product Form Trifluoroacetate salt or free amineHydrochloride salt
Key Advantage Very fast and potentOften simpler isolation, milder conditions
Consideration TFA is highly corrosive; work-up can be more involved.Dioxane is a peroxide-former and should be handled with care.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid equivalents. 2. Reaction time is too short. 3. Steric hindrance slowing the reaction.[11]1. Add another 1-2 equivalents of the acidic reagent. 2. Extend the reaction time, monitoring periodically. 3. Gentle warming (e.g., to 30-40 °C) may be necessary, but monitor carefully for byproduct formation.
Formation of Byproducts 1. Substrate degradation due to overly harsh conditions. 2. Reaction with residual water.1. If using TFA, cool the reaction to 0 °C for the entire duration. Consider switching to the milder HCl/dioxane protocol. 2. Ensure all solvents and glassware are scrupulously dried.
Product Fails to Precipitate The amine salt has some solubility in the anti-solvent (e.g., diethyl ether).1. Increase the volume of the anti-solvent. 2. Try a less polar anti-solvent, such as pentane or hexane. 3. Ensure all volatile solvents from the reaction (like DCM or dioxane) have been thoroughly removed.
Product is an Oil/Gummy Solid 1. Presence of residual solvent. 2. The salt has a low melting point or is hygroscopic.1. Co-evaporate the product with a suitable solvent like toluene to azeotropically remove traces of water or other solvents. 2. Dry under high vacuum for an extended period. Store under an inert atmosphere.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation that can be reliably achieved using standard acidic protocols. Both TFA in DCM and HCl in 1,4-dioxane are excellent methods, with the choice largely depending on the desired final salt form, required speed, and available laboratory resources. The HCl/dioxane method often provides a tactical advantage due to the direct precipitation of the product as a stable, crystalline hydrochloride salt, simplifying isolation and purification. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and successfully liberate the valuable cis-3-iodocyclobutylamine core for subsequent use in pharmaceutical and materials science applications.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Organic Syntheses. cyclobutylamine hydrochloride. Available from: [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available from: [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. Available from: [Link]

  • ResearchGate. Iodine-mediated deprotection of N-tert butylcarbamates (1) (Scheme 1). Available from: [Link]

  • Fiveable. Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. Available from: [Link]

  • ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available from: [Link]

  • KPU Pressbooks. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Available from: [Link]

  • OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry. Available from: [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclobutane Scaffolds

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a strategically important scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a compelling alternative to more common design elements, providing a means to enforce specific conformations, improve metabolic stability, and explore novel intellectual property space.[2][3] The introduction of a cyclobutane fragment can conformationally restrict a molecule without significantly altering its electronic properties, a distinct advantage over unsaturated or cyclopropane analogs.[2]

Among the myriad of functionalized cyclobutanes, cis-tert-butyl 3-iodocyclobutylcarbamate (CAS: 1389264-12-3) is a particularly valuable building block.[4] The orthogonal reactivity of its two key functional groups—an acid-labile Boc-protected amine and a versatile iodo group amenable to a wide range of coupling and substitution reactions—makes it a powerful intermediate for the synthesis of complex pharmaceutical candidates.[5][6]

This document provides a comprehensive, field-proven guide for the scale-up synthesis of this key intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of process scale-up, ensuring safety, efficiency, and reproducibility.

Retrosynthetic Analysis and Strategy Rationale

The synthetic approach is designed for scalability, prioritizing commercially available starting materials, robust reactions, and purification methods that avoid extensive chromatography. The strategy proceeds in two main stages from the commercially available precursor, cis-3-aminocyclobutanol.

Diagram: Retrosynthetic Pathway

G Target This compound Intermediate cis-Tert-butyl 3-hydroxycyclobutylcarbamate Target->Intermediate Iodination (Appel Reaction) StartingMaterial cis-3-Aminocyclobutanol Intermediate->StartingMaterial Boc Protection G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation A Charge Reactor with: - cis-3-Aminocyclobutanol - THF - Water B Cool to 0-5 °C A->B C Add (Boc)₂O solution (maintain T < 10 °C) B->C D Add NaHCO₃ solution C->D E Warm to RT Stir for 12-16 h D->E F Concentrate in vacuo E->F G Extract with EtOAc F->G H Wash & Dry Organic Layer G->H I Crystallize from Heptane/EtOAc H->I J Dry Product I->J

Caption: Step-wise workflow for Boc-protection.

Protocol:

  • Reactor Setup: Equip a 3 L, 3-necked round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Charging Reagents: Charge the flask with cis-3-aminocyclobutanol (100.0 g, 1.15 mol, 1.0 equiv), tetrahydrofuran (THF, 500 mL), and water (500 mL).

  • Cooling: Begin stirring and cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 263.0 g, 1.21 mol, 1.05 equiv) in THF (250 mL). Dissolve sodium bicarbonate (NaHCO₃, 193.0 g, 2.30 mol, 2.0 equiv) in water (1 L).

  • Controlled Addition: Slowly add the (Boc)₂O solution to the reaction flask via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Base Addition: Following the (Boc)₂O addition, add the NaHCO₃ solution over approximately 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up (Quench & Extraction): Reduce the THF volume by approximately half using a rotary evaporator. Transfer the remaining aqueous slurry to a 4 L separatory funnel and extract with ethyl acetate (3 x 750 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (aq) (2 x 500 mL), saturated NaHCO₃ (aq) (1 x 500 mL), and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a hot mixture of heptane and ethyl acetate (approx. 4:1 ratio) to afford cis-tert-butyl 3-hydroxycyclobutylcarbamate as a white crystalline solid.

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight.

Part B: Synthesis of this compound

Safety First: The Appel reaction is exothermic and generates triphenylphosphine oxide as a byproduct. Operations should be performed with careful temperature control. Iodine is corrosive and staining; handle with care.

Protocol:

  • Reactor Setup: Equip a 5 L, 3-necked round-bottom flask with a mechanical stirrer, temperature probe, and a nitrogen inlet. Ensure the system is inert by purging with nitrogen.

  • Charging Reagents: Charge the flask with the dried cis-tert-butyl 3-hydroxycyclobutylcarbamate (e.g., 180 g, 0.96 mol, 1.0 equiv), triphenylphosphine (PPh₃, 302 g, 1.15 mol, 1.2 equiv), and imidazole (85 g, 1.25 mol, 1.3 equiv). Add anhydrous dichloromethane (DCM, 2.5 L).

  • Cooling: Cool the resulting slurry to 0-5 °C with an ice-water bath.

  • Iodine Addition: Prepare a solution of iodine (I₂, 292 g, 1.15 mol, 1.2 equiv) in DCM (500 mL). Add this solution slowly to the reaction flask via an addition funnel over 2-3 hours. A dark brown color will persist. CAUTION: The addition is exothermic; maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then warm to room temperature and stir for another 4-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up (Quench): Cool the reaction mixture back to 0-5 °C. Slowly quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (approx. 1.5 L) until the dark iodine color disappears, resulting in a pale yellow solution with a white precipitate (triphenylphosphine oxide).

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the bulk of the triphenylphosphine oxide, washing the pad with DCM (2 x 200 mL). Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white or pale yellow solid.

  • Purification: The crude product can be purified by slurrying in cold heptane or by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the final product. For scale-up, developing a crystallization method is highly preferred.

  • Drying: Dry the purified solid in a vacuum oven at 30 °C to a constant weight.

Quantitative Data and Characterization

The following table summarizes expected inputs and outputs for a representative 1.0 mole scale synthesis.

ParameterPart A: Boc ProtectionPart B: Iodination
Starting Material cis-3-Aminocyclobutanolcis-Tert-butyl 3-hydroxycyclobutylcarbamate
Amount (g) 87.1187.2
Moles 1.001.00
Key Reagent 1 (Boc)₂O (1.05 equiv)PPh₃ (1.2 equiv)
Key Reagent 2 NaHCO₃ (2.0 equiv)Iodine (I₂) (1.2 equiv)
Solvent(s) THF / WaterDichloromethane
Reaction Volume (L) ~2.0~3.0
Typical Yield (%) 85-95%80-90%
Product Purity (HPLC) >98%>98%
Product Appearance White Crystalline SolidOff-white to Pale Yellow Solid

Analytical Characterization for this compound *

  • ¹H NMR (400 MHz, CDCl₃): δ 4.60-4.75 (m, 1H), 4.20-4.35 (m, 1H), 3.95-4.10 (m, 1H), 2.70-2.85 (m, 2H), 2.45-2.60 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.1, 79.5, 48.2, 36.5, 28.4, 25.1.

  • Mass Spec (ESI+): m/z 298.0 [M+H]⁺, 320.0 [M+Na]⁺. [7]* Purity (HPLC): Purity should be assessed using a suitable HPLC method, for example, on a C18 column with a water/acetonitrile gradient. [8]

Process Safety and Scale-Up Considerations

Transitioning from the bench to a pilot plant or manufacturing setting introduces critical challenges that must be proactively managed.

  • Thermal Management: Both synthetic steps have exothermic events. The Boc protection involves the breakdown of excess anhydride, and the Appel reaction is notably exothermic during iodine addition. On a large scale, reactor cooling systems must be adequate to dissipate the heat generated, and addition rates must be strictly controlled to prevent thermal runaways.

  • Reagent Handling:

    • Iodine: Solid iodine sublimes and its vapors are corrosive and toxic. Weighing and charging operations should be performed in a ventilated enclosure. [9][10] * Triphenylphosphine: While less hazardous, it is a fine powder that can cause respiratory irritation. Use of appropriate dust masks or respirators is recommended.

    • (Boc)₂O: This reagent is a low-melting solid and can be handled as either a solid or a molten liquid. It is thermally sensitive and should not be heated excessively.

  • Work-up and Purification:

    • Extractions: Large-volume liquid-liquid extractions become cumbersome at scale. The use of baffled reactors can improve mixing efficiency. Phase-split visibility can be an issue, requiring careful process design.

    • Byproduct Removal: The primary byproduct from the Appel reaction is triphenylphosphine oxide. While some is removed by the aqueous quench and filtration, residual amounts can complicate purification. Optimizing a crystallization procedure that selectively precipitates the desired product while leaving the byproduct in the mother liquor is the most viable scale-up purification strategy, as chromatography is generally not feasible for multi-kilogram quantities.

    • Solvent Selection: While DCM is an excellent solvent for the Appel reaction, its environmental and health profile makes it less desirable for large-scale manufacturing. A process development goal would be to screen alternative solvents like 2-MeTHF or CPME.

References

  • Benchchem. Handling and safety precautions for iodine monochloride.
  • New Jersey Department of Health. Hazard Summary: Iodine Monochloride.
  • Samrat Pharmachem Limited.
  • ChemicalBook.
  • NOAA - CAMEO Chemicals. Iodine Monochloride.
  • Wouters, J., et al. (2020).
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Yang, J. W., Pan, S. C., & List, B. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
  • Various Authors. (2024). Ring‐opening iodination and bromination of cycloalkanols.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BLD Pharm. tert-Butyl (cis-3-iodocyclobutyl)
  • Tius, M. A. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • GenScript. Terminology of Antibody Drug for Boc Chemistry.
  • Life Chemicals. (2020).
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Request PDF.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection.
  • PubChem.
  • Benchchem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Benltifa, M., et al.
  • BroadPharm.
  • Alcoriza, C.T. (2019).
  • Google Patents.

Sources

Application Notes & Protocols: cis-tert-Butyl 3-iodocyclobutylcarbamate as a Versatile Precursor for the Synthesis of Novel Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The incorporation of three-dimensional (3D) scaffolds is a key strategy to escape the "flatland" of traditional aromatic and heteroaromatic compounds, often leading to enhanced potency, selectivity, and metabolic stability.[1] The cyclobutane ring, a strained carbocycle, has emerged as a particularly valuable motif in drug design.[2][3] Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling chemists to optimize interactions with biological targets and explore novel regions of chemical space. Furthermore, cyclobutane-containing fragments are increasingly recognized for their ability to improve physicochemical properties and serve as bioisosteres for other groups.[4]

This guide focuses on the synthetic utility of cis-tert-butyl 3-iodocyclobutylcarbamate, a key building block for accessing a diverse array of novel cyclobutylamine derivatives. The presence of a reactive C(sp³)-iodine bond, coupled with a stable Boc-protected amine, makes this precursor amenable to a variety of powerful transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These application notes provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to leverage this versatile synthon in their discovery programs.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The C(sp³)-I bond in this compound is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling organohalides with organoboron compounds.[7] For C(sp³)-iodides, this reaction enables the direct installation of aryl and heteroaryl moieties, which are prevalent in pharmacologically active molecules.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for facilitating the oxidative addition of the alkyl iodide, which can be more challenging than with aryl iodides. The use of a base is essential for the transmetalation step of the catalytic cycle.[7]

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture.

  • Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cis-tert-butyl 3-(phenyl)cyclobutylcarbamate.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901675-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001870-80
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1002460-70
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[8] This reaction allows for the coupling of the cyclobutyl iodide with a wide range of primary and secondary amines, providing direct access to novel substituted cyclobutylamines.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition of the alkyl iodide and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[9]

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and anhydrous toluene.

  • Add morpholine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired tert-butyl (cis-3-morpholinocyclobutyl)carbamate.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1002070-80
AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1102465-75
BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF801875-85
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction facilitates the coupling of terminal alkynes with organohalides, providing access to valuable alkynylated products.[10] Applying this to our substrate allows for the introduction of a linear, rigid alkynyl linker, a common feature in bioactive molecules.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[10]

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous THF, followed by triethylamine (2.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (cis-3-(phenylethynyl)cyclobutyl)carbamate.

PART 2: Nucleophilic Substitution

The C-I bond in this compound is susceptible to direct displacement by strong nucleophiles. This provides a straightforward, metal-free alternative for installing certain functionalities, particularly amines.

Causality Behind Experimental Choices: This reaction follows a classic Sₙ2 mechanism.[12] The use of a polar aprotic solvent like DMF or DMSO helps to solvate the cation of the nucleophile, increasing its reactivity. Heating is often required to overcome the activation energy for the substitution on a secondary carbon. An excess of the amine nucleophile is often used to drive the reaction to completion and act as a base to neutralize the HI byproduct.

Protocol 4: Nucleophilic Substitution with Pyrrolidine

Materials:

  • This compound

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) (optional, as a non-nucleophilic base)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv.) in DMF.

  • Add pyrrolidine (3.0 equiv.). Alternatively, use 1.5 equiv. of pyrrolidine and 1.5 equiv. of K₂CO₃.

  • Seal the tube and heat the mixture to 80-100 °C for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford tert-butyl (cis-3-(pyrrolidin-1-yl)cyclobutyl)carbamate.

PART 3: Accessing the Primary Amine: Boc Deprotection

A crucial final step in many synthetic sequences is the removal of the Boc protecting group to unveil the primary cyclobutylamine.[1] This amine serves as a versatile handle for further functionalization, such as amide bond formation, reductive amination, or sulfonylation.

Causality Behind Experimental Choices: The Boc group is designed to be labile under acidic conditions.[13] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation.[14]

Caption: General workflow for Boc deprotection.

Protocol 5: Boc Deprotection using HCl in Dioxane

Materials:

  • Boc-protected cyclobutylamine derivative

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Methanol (for solubility)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv.) in a minimal amount of DCM or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) at room temperature.

  • Stir the mixture for 1-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC or LC-MS. Often, the product will precipitate as the hydrochloride salt.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the residue with diethyl ether to induce precipitation if it has not already occurred.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired cyclobutylamine hydrochloride salt.

Safety and Handling

Organoiodine compounds should be handled with care in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where appropriate. Strong acids like TFA are corrosive and should be handled with caution.[13] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel, 3D-rich amine scaffolds. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic substitution and subsequent Boc deprotection, provide a robust toolkit for medicinal chemists. By leveraging these methodologies, researchers can efficiently generate libraries of diverse cyclobutylamine derivatives, accelerating the discovery of new therapeutic agents with potentially superior properties.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Karageorge, G. N., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Hedrick, G. W. (1962). U.S. Patent No. 3,031,499.
  • El-Sawy, E. R., et al. (2016). Synthesis of cyclobutanes with a pyrimidine-containing sidechain. ResearchGate. [Link]

  • Maguire, A. R., & Collins, S. G. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Johnson Matthey Technology Review, 63(4), 248-260. [Link]

  • Imbri, D., & Kappe, C. O. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 11, 29-45. [Link]

  • Ruggeri, R. B., et al. (2018). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Various Authors. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Various Authors. (2016). WO 2016/020526 A1.
  • Various Authors. (2022). US20220213099A1 - Prodrug compounds.
  • Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]

  • Various Authors. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Chemistry Student. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Various Authors. (2013). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Various Authors. (2017). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Various Authors. (2016). U.S. Patent No. 9,233,111 B2.
  • Various Authors. (1981). U.S. Patent No. 4,272,441.
  • Various Authors. (2023). WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
  • Various Authors. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Various Authors. (2020). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][4]triazolo[4,3-a][4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • PubChem. (n.d.). (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate. [Link]

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and ammonia. [Link]

Sources

Application Notes and Protocols: Electrophilic Iodination of tert-Butyl Cyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-iodination of tert-butyl cyclobutylcarbamate, a key transformation in the synthesis of complex nitrogen-containing molecules. We present a detailed experimental protocol utilizing N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The causality behind experimental choices, including reagent selection, reaction conditions, and purification strategies, is thoroughly discussed. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of N-Iodocarbamates

N-iodinated carbamates are versatile intermediates in organic synthesis. The presence of a polarized N-I bond allows for a range of subsequent transformations, including cross-coupling reactions and the introduction of other functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, making tert-butyl cyclobutylcarbamate an excellent starting material for the synthesis of functionalized cyclobutane derivatives. These derivatives are of significant interest in medicinal chemistry due to their conformational rigidity and unique chemical space.

Reaction Mechanism and Scientific Rationale

The iodination of tert-butyl cyclobutylcarbamate proceeds via an electrophilic substitution reaction on the nitrogen atom. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I+).

Mechanism of Iodination using N-Iodosuccinimide:

The reaction is typically carried out in an aprotic solvent. The lone pair of electrons on the carbamate nitrogen attacks the electrophilic iodine atom of NIS. This results in the formation of the N-iodinated product and succinimide as a byproduct.

  • Electrophilic Activation: While NIS can directly iodinate the carbamate, the reaction can be slow. In some cases, particularly with less nucleophilic substrates, an acid catalyst such as trifluoroacetic acid can be used to activate the NIS, making the iodine more electrophilic.[1][2]

  • Nucleophilic Attack: The nitrogen atom of the carbamate acts as a nucleophile, attacking the polarized iodine atom of the NIS.

  • Product Formation: The N-I bond is formed, and the succinimide anion is generated, which is subsequently protonated during workup.

Diagram of the Proposed Reaction Workflow:

Iodination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants tert-Butyl Cyclobutylcarbamate N-Iodosuccinimide (NIS) Anhydrous Solvent (e.g., DCM) Reaction_Vessel Round-bottom flask under Inert Atmosphere (N2 or Ar) Reactants->Reaction_Vessel Charge Stirring Stirring at 0 °C to rt Reaction_Vessel->Stirring Initiate Monitoring Monitor by TLC or LC-MS Stirring->Monitoring During Reaction Quenching Quench with aq. Na2S2O3 Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR (1H, 13C) Mass Spectrometry Purification->Characterization Yields Pure Product

Caption: Experimental workflow for the iodination of tert-butyl cyclobutylcarbamate.

Experimental Protocol

This protocol outlines the step-by-step procedure for the iodination of tert-butyl cyclobutylcarbamate.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
tert-Butyl cyclobutylcarbamateC9H17NO2171.24≥98%Commercially AvailableStarting material.
N-Iodosuccinimide (NIS)C4H4INO2225.00≥98%Commercially AvailableIodinating agent. Light-sensitive.[3]
Dichloromethane (DCM)CH2Cl284.93AnhydrousCommercially AvailableReaction solvent.
Sodium thiosulfateNa2S2O3158.11Reagent GradeCommercially AvailableUsed for quenching.
Saturated Sodium BicarbonateNaHCO384.01Reagent GradePrepared in-houseUsed in workup.
BrineNaCl (sat. aq.)58.44Reagent GradePrepared in-houseUsed in workup.
Anhydrous Magnesium SulfateMgSO4120.37Reagent GradeCommercially AvailableDrying agent.
Silica GelSiO260.08230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Safety Precautions
  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Handle in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Store in a cool, dry, and dark place.[5]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

  • All procedures should be carried out by personnel trained in experimental organic chemistry.[9]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl cyclobutylcarbamate (1.0 g, 5.84 mmol, 1.0 equiv.).

    • Dissolve the starting material in anhydrous dichloromethane (30 mL).

    • Place the flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of N-Iodosuccinimide:

    • To the cooled solution, add N-Iodosuccinimide (1.45 g, 6.42 mmol, 1.1 equiv.) portion-wise over 5 minutes.

    • Rationale: Adding NIS in portions helps to control any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The starting material and product should have different Rf values.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes to reduce any unreacted NIS.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[10]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the iodinated product as a solid or oil.

Characterization of the Product

The structure of the purified tert-butyl cyclobutyl(iodo)carbamate should be confirmed by spectroscopic methods.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic shifts for the cyclobutyl and tert-butyl protons. The absence of the N-H proton signal from the starting material is a key indicator of successful iodination.

  • ¹³C NMR: The carbon NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the iodinated product.

  • ¹²⁷I NMR (optional): For a more detailed characterization of the iodine environment, ¹²⁷I NMR spectroscopy can be employed, although it is a less common technique due to the quadrupolar nature of the iodine nucleus.[11][12]

Concluding Remarks

This protocol provides a reliable and reproducible method for the N-iodination of tert-butyl cyclobutylcarbamate using N-Iodosuccinimide. The mild reaction conditions and straightforward purification make this procedure suitable for a wide range of laboratory settings. The resulting N-iodinated product is a valuable intermediate for further synthetic elaborations in the development of novel chemical entities.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide.
  • Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.
  • Apollo Scientific. (n.d.). N-Iodosuccinimide SDS.
  • ECHEMI. (n.d.). N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • IUCrData. (2020). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate.
  • Specialty Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • ScienceDirect. (2015). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ResearchGate. (2025). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy | Request PDF.
  • OUCI. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination.
  • Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.

Sources

Application Notes & Protocols: The Strategic Use of cis-3-Substituted Cyclobutane Moieties in PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three essential components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting them.[2][3]

While historically viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success.[1][4] Its length, composition, and rigidity dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the productive intermediate for ubiquitination and subsequent degradation.[1][5] The linker profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic (PK) properties.[2][5]

Linkers are broadly categorized as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid.[1][6] Flexible linkers are synthetically accessible and allow the molecule to adopt multiple conformations, increasing the probability of forming a productive complex.[1][5] However, this flexibility can come at the cost of an entropic penalty upon binding and may lead to undesirable physicochemical properties.[1]

This guide focuses on the strategic incorporation of rigid linkers, specifically the cis-Tert-butyl 3-iodocyclobutylcarbamate building block. Rigid linkers, which often feature cyclic structures like cyclobutanes, piperidines, or piperazines, offer several distinct advantages:

  • Pre-organization for Enhanced Potency: By restricting conformational freedom, a rigid linker can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation. This reduces the entropic penalty of binding and can lead to significantly more potent degradation.[1][5]

  • Improved Pharmacokinetics: The constrained conformation of rigid linkers can improve metabolic stability and other critical PK parameters.[2][5]

  • Enhanced Selectivity: A well-defined spatial orientation of the two ligands can improve selectivity for the target protein and reduce off-target effects.[5]

The cyclobutane moiety, as a small, saturated ring, provides a three-dimensional vector that imparts significant rigidity, making it an attractive scaffold for linker design. The cis-stereochemistry and orthogonal protecting groups (Boc-amine and iodo-handle) of the title compound allow for controlled, directional synthesis.

The Building Block: Synthesis of this compound

While this compound is a specialized building block, its synthesis can be approached through established organochemical transformations. The following is a representative, plausible synthetic route based on methodologies reported for similar 3-substituted cyclobutane derivatives. Researchers should perform careful optimization and characterization at each step.

Proposed Synthetic Workflow

The synthesis begins with a commercially available precursor and proceeds through protection, reduction, and functional group interconversion to yield the target iodo-building block.

cluster_0 Synthesis of the Cyclobutane Building Block A 3-Oxocyclobutane- carboxylic acid B Tert-butyl (3-oxocyclobutyl)carbamate A->B  Curtius Rearrangement  (DPPA, t-BuOH) C cis-Tert-butyl (3-hydroxycyclobutyl)carbamate B->C  Stereoselective Reduction  (e.g., L-Selectride®) D cis-Tert-butyl (3-iodocyclobutyl)carbamate (Target Building Block) C->D  Iodination  (e.g., I2, PPh3, Imidazole)

Caption: Proposed synthetic pathway for the target building block.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of Tert-butyl (3-oxocyclobutyl)carbamate

  • To a stirred solution of 3-oxocyclobutane-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add anhydrous tert-butanol (5.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the Boc-protected ketone.

Step 2: Synthesis of cis-Tert-butyl (3-hydroxycyclobutyl)carbamate

  • Dissolve Tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C. The cis-isomer is typically favored by bulky reducing agents that approach from the less hindered face.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the cis-alcohol.

Step 3: Synthesis of this compound

  • To a solution of cis-Tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise. This represents an Appel-type reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, quench with a saturated solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to yield the final cis-iodo building block.

Application Protocol: PROTAC Linker Synthesis

The synthesized building block features two orthogonal functionalities: a stable Boc-protected amine and a reactive secondary iodide. This allows for its sequential incorporation into a PROTAC linker. The typical strategy involves using the iodide as an electrophile to alkylate a nucleophilic handle on either the E3 ligase ligand or the POI ligand.

General Workflow for PROTAC Assembly

cluster_1 PROTAC Synthesis Workflow A E3 Ligase Ligand (with Nucleophilic Handle, e.g., -OH, -NH2) C Ligand-Linker Intermediate A->C B Iodo-Cyclobutane Building Block B->C  Nucleophilic Alkylation  (e.g., Cs2CO3, DMF) D Boc Deprotection (TFA/DCM) C->D E Amine-Linker Intermediate D->E G Final PROTAC E->G  Amide Coupling  (HATU, DIPEA) F POI Ligand (with Carboxylic Acid) F->G

Caption: Modular workflow for PROTAC synthesis using the iodo-building block.

Detailed Protocol: Alkylation and Final Coupling

This protocol describes the alkylation of a phenolic hydroxyl group on an E3 ligase ligand (e.g., a VHL ligand derivative) followed by amide coupling to a POI ligand.

Step 1: Alkylation of the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand (containing a phenolic -OH, 1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Heat the reaction to 50-60 °C and stir for 16-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or preparative HPLC to obtain the Boc-protected Ligand-Linker intermediate.

Step 2: Boc-Group Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.

  • Concentrate the solution under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting amine-TFA salt is often used directly in the next step without further purification.

Step 3: Final Amide Coupling to POI Ligand

  • In a separate flask, dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq) to activate the carboxylic acid. Stir for 15 minutes.

  • Add the deprotected amine-linker intermediate from Step 2 to the activated POI ligand solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule using reverse-phase preparative HPLC.

  • Characterize the final product thoroughly by LC-MS, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR.

Characterization and Data

All intermediates and the final PROTAC must be rigorously characterized to confirm identity, purity, and stability.

Analysis Purpose Expected Outcome
LC-MS Monitor reaction progress and assess purityA single major peak with the correct mass-to-charge ratio (m/z) for the desired product.
¹H and ¹³C NMR Confirm chemical structure and stereochemistryCharacteristic peaks corresponding to the POI ligand, E3 ligand, and the cyclobutane linker. Coupling constants can help confirm the cis-stereochemistry.
HRMS Confirm elemental compositionMeasured mass should be within 5 ppm of the calculated exact mass.
Preparative HPLC Purify the final compoundObtain the final PROTAC with >95% purity for use in biological assays.

Conclusion

The use of rigid building blocks like this compound represents a sophisticated strategy in modern PROTAC design. While synthetically more demanding than traditional flexible linkers, the potential benefits in potency, selectivity, and pharmacokinetic properties are substantial.[2][5] The protocols outlined here provide a comprehensive, albeit exemplary, framework for the synthesis of this key building block and its successful incorporation into a final PROTAC molecule. This approach enables the rational design of next-generation protein degraders with improved therapeutic profiles.

References

  • Toure, M. & Crews, C. M. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Available at: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Introduction

cis-Tert-butyl 3-iodocyclobutylcarbamate is a valuable building block in medicinal chemistry and drug development, often utilized for the introduction of a cyclobutane scaffold into target molecules. The stereospecific synthesis of this intermediate can be challenging, with yield and purity being common hurdles. This technical support guide provides a comprehensive resource for troubleshooting common issues and improving the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and stereoselective method for synthesizing this compound?

The most widely employed method is the iodination of trans-tert-butyl 3-hydroxycyclobutylcarbamate using an Appel-type reaction. This reaction, typically utilizing triphenylphosphine (PPh₃) and iodine (I₂), proceeds through an SN2 mechanism. This results in the inversion of stereochemistry at the carbon bearing the hydroxyl group, thus converting the trans-alcohol to the desired cis-iodo derivative.[1][2][3]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

Several factors can contribute to low yields in this synthesis. The most common culprits include:

  • Suboptimal Reagent Quality: Moisture in the solvent or degradation of triphenylphosphine can significantly reduce reaction efficiency.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of elimination byproducts (cyclobutene derivatives) is a possibility, especially if the reaction temperature is too high.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can be challenging to remove completely, leading to product loss during purification.[1]

Q3: I am observing the formation of the trans-isomer in my final product. What could be the cause?

While the Appel reaction is generally stereospecific for SN2 inversion, the formation of the trans-isomer can occur under certain conditions. This could be due to:

  • SN1 Pathway: If the reaction conditions favor a carbocation intermediate (e.g., with certain tertiary alcohols, though less likely here), it could lead to a mixture of stereoisomers.[1][2]

  • Isomerization: Although less common, isomerization of the product or starting material under the reaction or work-up conditions is a possibility.

  • Contaminated Starting Material: Ensure the starting trans-alcohol is not contaminated with the cis-isomer.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting alcohol.

  • Isolated yield is poor, even after accounting for recovered starting material.

Troubleshooting Workflow:

low_conversion start Low Conversion Observed reagent_quality Verify Reagent Purity and Dryness (PPh₃, I₂, Solvent) start->reagent_quality Check First reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are pure monitoring Monitor Reaction Progress (TLC/LC-MS) reaction_conditions->monitoring During optimization byproduct_formation start Elimination Byproduct Detected temperature Lower Reaction Temperature start->temperature Primary Action base Avoid Strong, Non-hindered Bases (if used) temperature->base If applicable purification_issues start Purification Challenges precipitate_byproduct Precipitate Ph₃P=O from a non-polar solvent (e.g., ether/hexanes) start->precipitate_byproduct Initial Step chromatography_optimization Optimize Column Chromatography (shallow gradient, different solvent system) precipitate_byproduct->chromatography_optimization For remaining impurities reaction_scheme start trans-tert-butyl 3-hydroxycyclobutylcarbamate reagents PPh₃, I₂ CH₂Cl₂, rt start->reagents product cis-tert-butyl 3-iodocyclobutylcarbamate reagents->product

References

Technical Support Center: Purification of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of cis-Tert-butyl 3-iodocyclobutylcarbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical synthetic intermediate. Our guidance is grounded in established chromatographic principles and extensive field experience.

Introduction: The Purification Challenge

This compound is a key building block in medicinal chemistry. Its purification via chromatography, typically flash chromatography on silica gel, presents a unique set of challenges. These include potential degradation of the molecule on the acidic stationary phase, the difficult separation of its trans isomer, and the removal of reaction-specific impurities. This guide is designed to help you navigate these obstacles effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying this compound by flash chromatography?

A1: For a moderately polar compound like this, a normal-phase chromatography setup is the standard approach.[1] We recommend starting with a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes. A preliminary Thin Layer Chromatography (TLC) analysis should be performed to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[2]

Q2: My purified compound has a yellow or brownish tint. What is the cause and how can I prevent it?

A2: A yellow to brown discoloration is a common sign of degradation in iodinated organic compounds.[3] This is typically due to the formation of molecular iodine (I₂) from the cleavage of the weak carbon-iodine (C-I) bond.[3] This degradation can be triggered by:

  • Light Exposure: The C-I bond is susceptible to photolysis.[3]

  • Heat: Elevated temperatures can provide the energy needed to break the bond.[3]

  • Acidic Conditions: The acidic nature of standard silica gel can promote decomposition.

To prevent this, work expeditiously, protect your sample from direct light, and consider using deactivated silica gel (see Troubleshooting Guide). A workup step involving a wash with a reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) can also help remove any free iodine before chromatography.[4]

Q3: I am struggling to separate the cis and trans isomers. What can I do?

A3: Separating diastereomers like cis and trans isomers can be challenging due to their similar physical properties.[1] While standard silica gel chromatography can often separate them, careful optimization is key.[1] If you are facing difficulties, consider the following:

  • Solvent System Optimization: Test different solvent systems during your TLC analysis. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) can alter selectivity and improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For baseline separation, HPLC is a powerful technique.[1][5] Both normal-phase and reversed-phase columns can be effective, and the choice depends on which provides better resolution for your specific isomer pair.[1]

Q4: Can the N-Boc protecting group be cleaved during silica gel chromatography?

A4: Yes, the tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions, and silica gel is inherently acidic.[6][7][8] While it is generally stable enough for a standard flash column, prolonged exposure to silica can lead to partial or complete deprotection.[9][10] This will appear as a new, more polar spot on your TLC. If you suspect this is happening, you should minimize the time the compound spends on the column and consider using a deactivated stationary phase.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process and provides a logical workflow for resolving them.

Problem 1: Poor Separation or Co-elution of Impurities

If your target compound is not separating well from impurities or the desired cis-isomer is co-eluting with the trans-isomer, follow this workflow:

start Problem: Poor Separation tlc Re-evaluate TLC start->tlc solvent Screen Different Mobile Phases (e.g., Hex/EtOAc, DCM/MeOH, Tol/Acetone) tlc->solvent Rf not optimal loading Check Column Loading tlc->loading Rf is optimal gradient Optimize Gradient Slope (Shallow vs. Steep) solvent->gradient hplc Consider HPLC for Difficult Separations gradient->hplc Still no separation dry_load Use Dry Loading Technique (for improved band sharpness) loading->dry_load Band is broad overload Reduce Sample Load (Rule of thumb: 1-2% of silica weight) loading->overload Streaking observed end Resolution Achieved dry_load->end overload->end hplc->end

Caption: Workflow for troubleshooting poor separation.

Expert Insights:

  • Dry Loading: For compounds that are sparingly soluble in the mobile phase, dissolving the crude material in a strong solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column can significantly improve peak sharpness.[2]

  • Gradient Optimization: A shallower gradient around the elution point of your compound can often enhance the separation between closely eluting spots.

Problem 2: Product Degradation on the Column

If you observe streaking on the TLC/column, new spots appearing during purification, or a low recovery of your product, it may be degrading.

start Problem: Product Degradation deactivate Deactivate Silica Gel start->deactivate speed Minimize Purification Time start->speed light Protect from Light start->light triethylamine Add Triethylamine (0.1-1%) to Mobile Phase deactivate->triethylamine For Boc-group lability neutral_silica Use Pre-treated Neutral Silica deactivate->neutral_silica General acid sensitivity end Stable Purification Achieved triethylamine->end neutral_silica->end flash Use Flash Chromatography (not gravity) speed->flash flash->end foil Wrap Column/Fractions in Foil light->foil foil->end

Caption: Workflow for addressing on-column degradation.

Expert Insights:

  • Deactivating Silica: To neutralize the acidic sites on silica gel, you can either add a small amount of a basic modifier like triethylamine to your eluent or use commercially available deactivated silica.[2] This is particularly effective at preventing the loss of the acid-labile Boc group.

  • Stability Check by 2D-TLC: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound, run the plate in one direction, then rotate it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates decomposition.[2]

Experimental Protocols

Protocol 1: Standard Flash Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude reaction mixture and spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%). Identify a solvent system that gives your target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen mobile phase (the initial, less polar solvent if running a gradient). Pour the slurry into a column and pack it using gentle air pressure, ensuring an even and crack-free bed.[2]

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed.[2]

  • Elution: Begin eluting with the mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
ParameterRecommended Starting ConditionOptimization Strategy
Stationary Phase Silica Gel (230-400 mesh)Use deactivated/neutral silica if degradation occurs.
Mobile Phase Hexanes/Ethyl AcetateScreen other systems (e.g., DCM/MeOH) for better selectivity.
Sample Loading 1-2% of silica weightUse dry loading for improved resolution.[2]
Detection UV light (if applicable) or chemical stain (e.g., KMnO₄, vanillin)Choose a stain that visualizes your compound and key impurities.

References

  • BenchChem. (2025). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
  • Frontier, A. (2025). Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Iodinated Organic Compounds.
  • Feng, S., et al. (2002). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 23(7), 1251.
  • Reachem. (2024).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2635-2640.
  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 743-748.
  • Williams, A. L., & Desper, J. M. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25068.
  • Keck, G. E., & Wager, T. T. (1995). Process for the separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
  • PubChem. (n.d.). This compound.
  • Sun, T., et al. (2019). Amphiphilic Star-Shaped Calix[9]resorcinarene as Stationary Phase for Capillary Gas Chromatography. Molecules, 24(22), 4142.

  • Reddit. (2021). Removal of Iodine. r/Chempros.
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.
  • Chromatography Forum. (2014).
  • BenchChem. (2025). Technical Support Center: Purification of Tert-butyl N-(4-azidobutyl)carbamate by Column Chromatography.
  • AChemBlock. (n.d.).
  • BLD Pharm. (n.d.). tert-Butyl (cis-3-formylcyclobutyl)
  • BLD Pharm. (n.d.). tert-Butyl (cis-3-iodocyclobutyl)
  • BroadPharm. (n.d.).
  • BLDpharm. (n.d.). (S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-iodocyclobutyl)
  • BLD Pharm. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Coupling Reactions for cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cis-tert-butyl 3-iodocyclobutylcarbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving this versatile C(sp³)-iodide building block. As a saturated alkyl halide, it presents unique challenges compared to more common aryl or vinyl halides, primarily related to slower oxidative addition and competing side reactions like β-hydride elimination. This center is designed to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to address universal parameters that can affect any palladium-catalyzed coupling. A systematic approach can quickly identify the root cause of a failed or low-yielding reaction.

G cluster_0 Initial Reaction Failure (Low/No Conversion) cluster_1 Reagent & Setup Integrity cluster_2 Catalyst System Verification cluster_3 Reaction-Specific Optimization start Low or No Product Yield reagents Verify Reagent Quality: - Starting materials pure? - Solvent anhydrous? - Base fresh & dry? start->reagents First Check atmosphere Check Inert Atmosphere: - Proper degassing (Ar/N2 sparging)? - Positive pressure maintained? reagents->atmosphere catalyst Assess Catalyst Activity: - Precatalyst or Pd(0) source active? - Ligand air-stable/handled correctly? - Correct Pd:Ligand ratio? atmosphere->catalyst If Reagents OK activation Ensure Catalyst Activation: - If using Pd(II), is in-situ reduction efficient? - Consider a modern precatalyst. catalyst->activation conditions Re-evaluate Conditions: - Temperature too low/high? - Incorrect base or solvent choice? - Concentration optimal? activation->conditions If Catalyst OK specifics Consult Specific Guides: - Suzuki-Miyaura - Buchwald-Hartwig - Sonogashira conditions->specifics

Caption: General troubleshooting flowchart for failed coupling reactions.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during specific coupling reactions with this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the alkyl iodide with an organoboron species.[1][2] However, C(sp³)-C(sp²) or C(sp³)-C(sp³) couplings require careful optimization.

Q: My Suzuki-Miyaura reaction has stalled or shows very low yield. What are the most likely causes?

A: Low yield in an alkyl Suzuki coupling often points to one of three areas: catalyst inefficiency, instability of the boron reagent, or competing side reactions.

  • Catalyst System: The choice of ligand is paramount for C(sp³) coupling. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that promote rapid reductive elimination to outcompete β-hydride elimination.[3][4]

    • Actionable Advice: Switch to a ligand known for alkyl couplings, such as tBu₃P, SPhos, or XPhos. Using a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended as it ensures the efficient formation of the active Pd(0) species.[5][6]

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially protodeboronation, where the C-B bond is cleaved by a proton source.[7]

    • Actionable Advice: Use the boronic acid or ester immediately after purchase or purification. Consider using more stable boronate esters, like pinacol or MIDA esters, which release the boronic acid slowly under the reaction conditions.[7][8] Ensure your base is not excessively wet.

  • Base and Solvent Choice: The base is not just a spectator; it activates the boronic acid to form a boronate complex, which is necessary for transmetalation.[1][9] The solvent must solubilize the components and function at the desired temperature.

    • Actionable Advice: For alkyl couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. A mixture of an organic solvent (like 1,4-dioxane or THF) with a small amount of water is often used to facilitate the dissolution of the base and formation of the boronate.[1][7]

Q: I'm observing a significant amount of a byproduct that appears to be tert-butyl cyclobutylcarbamate (dehalogenation). How can I prevent this?

A: Dehalogenation (or hydrodehalogenation) is a common side reaction where the iodide is replaced by a hydrogen atom.[7] This typically occurs when the organopalladium intermediate reacts with a hydride source in the mixture before reductive elimination can occur.

  • Causality: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., alkoxides with β-hydrogens), or even water in some cases.

  • Solution:

    • Change Solvent: Avoid alcoholic solvents if dehalogenation is an issue. Aprotic polar solvents like 1,4-dioxane, THF, or toluene are generally preferred.[1]

    • Select a Non-Hydride-Donating Base: Switch from bases like NaOtBu to inorganic bases like Cs₂CO₃ or K₃PO₄.

    • Accelerate Reductive Elimination: As mentioned above, using bulky, electron-rich ligands can make the desired C-C bond formation kinetically faster than the dehalogenation pathway.

ParameterInitial RecommendationAlternative for OptimizationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂XPhos Pd G3G3 precatalysts provide more reliable and efficient generation of the active Pd(0) catalyst.[6]
Ligand P(t-Bu)₃XPhos, SPhosBulky, electron-rich biaryl phosphines are often superior for promoting the difficult reductive elimination of alkyl groups.[9]
Base K₂CO₃ (aq)K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required to activate the boronic acid effectively for C(sp³) coupling.[1]
Solvent 1,4-Dioxane/H₂OToluene/H₂O, 2-MeTHFSolvent choice affects solubility and can be a source of side reactions. Aprotic solvents are generally safe bets.[1]
Temp. 80-100 °CRoom Temp to 110 °CSome modern catalyst systems allow for room temperature coupling of alkyl halides, while others may require heat.[9]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the cyclobutyl iodide and a primary or secondary amine.[10] This reaction is also highly dependent on the ligand choice.

Q: My Buchwald-Hartwig amination is not working. I'm using a standard amine and Pd(OAc)₂/BINAP.

A: The issue likely lies with your catalyst system. While BINAP is a foundational ligand in Buchwald-Hartwig chemistry, it is often not optimal for coupling C(sp³)-halides.[10] Furthermore, aryl iodides can sometimes inhibit the catalyst, a problem that may be exacerbated with alkyl iodides.[11]

  • Ligand Choice is Critical: The catalytic cycle for C(sp³)-N coupling is particularly sensitive to steric hindrance and the rate of reductive elimination. Bulky, monodentate dialkylbiaryl phosphine ligands or ferrocene-based ligands are generally required.[10][12]

    • Actionable Advice: Switch to a ligand specifically developed for challenging couplings, such as XPhos, RuPhos, or tBuXPhos. These ligands create a sterically hindered environment around the palladium center that facilitates the C-N bond-forming step.[12]

  • Base Selection: The base deprotonates the amine (or the amine-palladium complex) to generate the active nucleophile. Strong, non-nucleophilic, sterically hindered bases are required.

    • Actionable Advice: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this transformation. Weaker bases like carbonates are generally insufficient.

  • Solvent Considerations: Aprotic, non-coordinating solvents are typically used.

    • Actionable Advice: Toluene, 1,4-dioxane, or THF are standard choices. Ensure the solvent is rigorously anhydrous, as water can consume the strong base and hydrolyze the starting material.[5]

Q: The reaction is messy, with multiple unidentified byproducts. What could be the cause?

A: A messy reaction profile can result from β-hydride elimination or side reactions involving the base.

  • β-Hydride Elimination: The Pd-alkyl intermediate can eliminate a β-hydrogen to form cyclobutene derivatives and a palladium-hydride species. This is a primary competing pathway.

    • Solution: As with the Suzuki reaction, the key is to use a ligand (like XPhos) that promotes a rate of reductive elimination that is much faster than the rate of β-hydride elimination.[10]

  • Base-Induced Elimination: Strong bases like NaOtBu can potentially cause E2 elimination of HI directly from the starting material, especially at elevated temperatures.

    • Solution: Run the reaction at the lowest temperature that affords a reasonable rate (often 80-110 °C is necessary, but start lower if possible). Ensure slow, portion-wise addition of the base or use a slightly weaker base if the substrate proves to be highly sensitive.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (R-I) Pd0->OxAdd Pd_RI L-Pd(II)(R)(I) OxAdd->Pd_RI AmineCoord Amine Coordination + R'₂NH - I⁻ Pd_RI->AmineCoord Pd_Amine [L-Pd(II)(R)(NHR'₂)]⁺ AmineCoord->Pd_Amine Deprotonation Deprotonation (Base) Pd_Amine->Deprotonation Pd_Amido L-Pd(II)(R)(NR'₂) Deprotonation->Pd_Amido RedElim Reductive Elimination (Desired Pathway) Pd_Amido->RedElim BetaElim β-Hydride Elimination (Side Reaction) Pd_Amido->BetaElim Product R-NR'₂ (Product) RedElim->Product Product->Pd0 Regenerates Catalyst SideProduct Cyclobutene Derivative + L-Pd(II)(H)(NR'₂) BetaElim->SideProduct

Caption: Buchwald-Hartwig cycle with competing β-hydride elimination.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling reaction connects the cyclobutyl iodide to a terminal alkyne, forming a C(sp³)-C(sp) bond.[13] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.

Q: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How can I improve this?

A: The dual challenges in a Sonogashira coupling are promoting the desired cross-coupling while suppressing the copper-mediated homocoupling of the alkyne.

  • Copper Co-catalyst: While classic conditions use a copper(I) salt (e.g., CuI), it is also the primary culprit for Glaser homocoupling.

    • Actionable Advice: Minimize the amount of CuI used (1-5 mol% is typical). Ensure the reaction is run under a strictly inert atmosphere, as oxygen promotes the homocoupling pathway. Alternatively, explore modern "copper-free" Sonogashira protocols. These often require a more specialized ligand but completely eliminate the homocoupling issue.[14]

  • Base and Solvent: An amine base, such as Et₃N or DIPA, is typically used, often serving as the solvent as well. Its role is to deprotonate the alkyne to form the copper acetylide.

    • Actionable Advice: Ensure the amine base is freshly distilled and anhydrous. If solubility is an issue, a co-solvent like THF or DMF can be added.[13]

  • Palladium Catalyst: For C(sp³)-iodides, the oxidative addition step can be slow.

    • Actionable Advice: A catalyst system that is highly active at lower temperatures can be beneficial. A combination of a Pd source with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) can facilitate the reaction at or near room temperature, which also helps suppress side reactions.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium source to start with for these reactions?

A1: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they require in situ reduction to the active Pd(0) state, which can be inefficient and a source of irreproducibility.[7] For the most reliable results, especially when developing a new reaction, starting with a modern palladium precatalyst is highly recommended.[6] Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3) or PEPPSI-type precatalysts are air-stable, easy to handle, and are rapidly activated under basic conditions to cleanly generate the active LPd(0) catalyst.[5][6]

Q2: How critical is it to maintain an inert atmosphere?

A2: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it.[5] Furthermore, in Sonogashira couplings, oxygen promotes the undesirable homocoupling of the alkyne. All reagents, especially solvents, should be deoxygenated before use, and the reaction should be assembled and run under a positive pressure of an inert gas like argon or nitrogen.

Q3: Can I monitor the reaction progress?

A3: Yes, monitoring the reaction is essential for optimization. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting iodide. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are ideal. Taking small, periodic aliquots from the reaction mixture will allow you to track the formation of the product and any major byproducts over time.

Q4: The Boc-protecting group on my starting material seems to be cleaving. Why is this happening and how can I stop it?

A4: The tert-butoxycarbonyl (Boc) group is generally stable to the basic conditions of most coupling reactions. However, it is sensitive to strong acid. If your workup procedure involves an acidic wash (e.g., with 1M HCl) to remove excess base, prolonged exposure or too high a concentration of acid can lead to cleavage. Ensure the aqueous wash is performed quickly and at low temperature (e.g., on an ice bath). If the reaction itself generates acidic byproducts (less common in these specific couplings), you may need to ensure a sufficient excess of base is present throughout the reaction.

Starting Point Experimental Protocols

These are general starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), XPhos Pd G3 (2 mol%), and K₃PO₄ (3.0 equiv).

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Add deoxygenated 1,4-dioxane and deoxygenated water (e.g., a 10:1 ratio) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried vial equipped with a magnetic stir bar, add RuPhos Pd G3 (2 mol%) and RuPhos (2 mol%).

  • In a glovebox or under a positive flow of argon, add sodium tert-butoxide (1.4 equiv).

  • Seal the vial, remove from the glovebox, and add this compound (1.0 equiv) followed by the amine (1.2 equiv).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 4-18 hours.

  • Monitor by LC-MS. Upon completion, cool to room temperature, quench carefully by adding saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate for purification.

Protocol 3: Copper-Free Sonogashira Coupling
  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the vial and purge with argon.

  • Add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Add anhydrous, deoxygenated 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor by LC-MS. Upon completion, cool, filter through a pad of celite to remove inorganic salts, and rinse with ethyl acetate. Concentrate the filtrate for purification.

References

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Gao, D. W., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Gao, D. W., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed Central. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • All About Chemistry. (2021, January 1). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Retrieved from [Link]

  • Nishikawa, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Royal Society of Chemistry. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Hundertmark, T., et al. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.

Sources

"cis-Tert-butyl 3-iodocyclobutylcarbamate" stability issues during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-tert-butyl 3-iodocyclobutylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and reactivity nuances of this versatile building block. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and practical laboratory experience to ensure your experiments are successful.

Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving this compound.

Question 1: I am observing significant loss of the Boc protecting group during my reaction. What is causing this and how can I prevent it?

Answer:

Unexpected deprotection of the tert-butoxycarbonyl (Boc) group is a common issue and is almost always caused by acidic conditions, either intentionally or unintentionally introduced into your reaction.

The Underlying Chemistry: Acid-Labile Nature of the Boc Group

The Boc group is notoriously sensitive to acid.[1][2] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1][3][4]

Boc_Deprotection cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - t-Bu+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 tBu_cation t-Bu+ CO2 CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Steps:

  • Re-evaluate Your Reagents: Are any of your reagents acidic? This includes Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids. Even seemingly neutral reagents can be contaminated with acidic impurities.

  • Consider the Byproducts: Some reactions generate acidic byproducts. For example, reactions using thionyl chloride (SOCl₂) can produce HCl.

  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) can slowly decompose to produce trace amounts of HCl, especially when exposed to light or impurities. Consider using freshly distilled or stabilized grades of solvents.

  • Introduce a Non-Nucleophilic Base: If acidic conditions are unavoidable or suspected, the addition of a hindered, non-nucleophilic base can scavenge protons without interfering with the main reaction. Proton sponge or diisopropylethylamine (DIPEA) are excellent choices.

Preventative Measure Rationale Example
Use Acid-Free Reagents To prevent the initiation of the deprotection cascade.Use freshly purified reagents; check supplier specifications.
Buffer the Reaction To neutralize any in-situ generated acid.Add 1.1 equivalents of a non-nucleophilic base like DIPEA.
Use Stabilized Solvents To avoid solvent degradation that produces acid.Use DCM stabilized with amylene.
Lower Reaction Temperature To decrease the rate of the deprotection reaction.If the primary reaction allows, run it at 0 °C instead of room temperature.
Question 2: My reaction is resulting in a complex mixture of products, and I suspect the iodo-group is reacting unexpectedly. What's happening?

Answer:

The carbon-iodine bond in this compound is the most reactive site for nucleophilic substitution, as iodide is an excellent leaving group.[5][6] If your reaction mixture contains nucleophiles other than your intended reactant, a variety of side products can form.

Common Unintended Nucleophilic Substitution Scenarios:

  • Solvent as a Nucleophile: Solvents like methanol or water can act as nucleophiles, especially at elevated temperatures, leading to methoxy or hydroxy substituted byproducts.

  • Basic Conditions and Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of tert-butyl (cyclobut-2-en-1-yl)carbamate. If the base is nucleophilic (e.g., NaOH, MeO⁻), a mixture of substitution (SN2) and elimination (E2) products can be expected.

  • Reaction with Amine Starting Material: If your reaction is a coupling with another amine and is not fully deprotonated, the starting amine can act as a nucleophile, leading to dimer formation.

Side_Reactions Start cis-Tert-butyl 3-iodocyclobutylcarbamate Sub Substitution Product (Nu replaces I) Start->Sub + Nucleophile (Nu-) Elim Elimination Product (Cyclobutene derivative) Start->Elim + Strong Base Rearrange Rearrangement/Ring Opening (with strong Lewis Acids) Start->Rearrange + Lewis Acid

Caption: Potential reaction pathways and side products.

Troubleshooting and Control Strategies:

  • Choice of Solvent: Use aprotic, non-nucleophilic solvents such as THF, dioxane, acetonitrile, or DMF. Ensure they are anhydrous.

  • Base Selection: Carefully select your base. For reactions where you want to avoid elimination, a bulky, non-nucleophilic base is often preferred. If you are performing a substitution with a weak nucleophile, a stronger, non-nucleophilic base might be needed to activate your nucleophile without promoting elimination of the starting material.

  • Temperature Control: Nucleophilic substitutions are often faster at higher temperatures, but so are elimination and other side reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.

Question 3: I am trying to perform a reaction under basic conditions and am seeing decomposition of my starting material. I thought the Boc group was base-stable?

Answer:

While the Boc group is generally considered stable under most basic conditions, it is not completely inert.[7] Under strongly basic conditions (e.g., using t-BuOK, NaH, or LDA) or at elevated temperatures, the Boc group can be cleaved.[8]

Proposed Mechanism of Base-Mediated Decomposition:

Under strongly basic conditions, the carbamate proton can be abstracted. The resulting anion can then eliminate tert-butoxide to form an isocyanate intermediate, which is highly reactive and can be trapped by nucleophiles in the reaction mixture, leading to ureas or other derivatives.[8]

Recommendations:

  • Use Milder Bases: If possible, use milder bases like K₂CO₃, Cs₂CO₃, or organic amines like triethylamine or DIPEA.

  • Lower the Temperature: If a strong base is required, run the reaction at a very low temperature (e.g., -78 °C) and add the base slowly.

  • Protecting Group Choice: If your synthetic route requires harsh basic conditions, you may need to consider a more base-stable amine protecting group, such as a benzyl (Bn) or benzyloxycarbonyl (Cbz) group.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. A supplier's safety data sheet recommends avoiding strong acids, strong bases, and strong oxidizing agents during storage.[9] For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.

Q2: Is this compound stable to chromatography?

A2: Yes, this compound is generally stable to silica gel chromatography. However, prolonged exposure to silica, which can be slightly acidic, may cause some degradation, especially of the Boc group. To mitigate this, you can:

  • Use a less acidic stationary phase like alumina (neutral or basic).

  • Add a small amount of a neutralising agent, like triethylamine (~0.1-1%), to your eluent.

  • Perform the chromatography as quickly as possible.

Q3: What are the expected ¹H NMR signals for this compound?

A3: While the exact chemical shifts can vary depending on the solvent, you should expect to see a singlet for the nine protons of the tert-butyl group around 1.4 ppm, signals for the cyclobutyl ring protons, a signal for the N-H proton of the carbamate, and a signal for the proton on the iodine-bearing carbon. The cis-relationship of the substituents will influence the coupling patterns of the cyclobutyl protons.

Q4: Can I perform a Grignard or organolithium reaction on the iodo-group?

A4: Performing a metal-halogen exchange to generate a Grignard or organolithium reagent is challenging due to the presence of the acidic N-H proton on the carbamate. This proton would quench the organometallic reagent. To achieve this transformation, the carbamate nitrogen would first need to be protected or the reaction would need to be performed using a large excess of the organometallic reagent.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general method for substituting the iodide with a generic nucleophile (Nu-H).

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (Nu-H, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Test for Acid Stability

This protocol can be used to quickly assess the stability of your compound to potential acidic reagents in a small-scale trial.

  • Setup: Dissolve a small amount (e.g., 10 mg) of this compound in 0.5 mL of a suitable solvent (e.g., DCM) in a small vial.

  • TLC Analysis: Spot a baseline on a TLC plate.

  • Addition of Acid: Add a small, substoichiometric amount (e.g., 0.1 equivalents) of the acid .

  • Monitoring: Stir the reaction at room temperature and monitor by TLC every 15-30 minutes. The appearance of a new, more polar spot (the free amine) indicates deprotection.

References
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions.
  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 38557-29-8: iodocyclobutane.
  • LookChem. (n.d.). Cas 38557-29-8, iodocyclobutane.
  • BroadPharm. (n.d.). tert-Butyl 3-iodopropylcarbamate, 167479-01-8.
  • BLD Pharm. (n.d.). 171549-91-0|tert-Butyl (cis-3-formylcyclobutyl)carbamate.
  • AChemBlock. (n.d.). cis-tert-Butyl 3-aminocyclobutylcarbamate 97%.
  • ResearchGate. (2025). Iodine(I)‐Induced Skeletal Rearrangement of α‐Bicyclobutanyl Alcohols and Amines: A Universal Approach to 2‐Oxabicyclo[2.1.1]hexanes and 2‐Azabicyclo[2.1.1]hexanes.
  • PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate.

Sources

Technical Support Center: Purification of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of cis-Tert-butyl 3-iodocyclobutylcarbamate. Here, we address common challenges and provide robust, field-proven protocols to ensure the highest purity of your compound for downstream applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. However, its synthesis can result in a range of impurities that may interfere with subsequent reactions or biological assays. The primary purification challenges include the removal of diastereomers, starting materials, and degradation products. The stability of the tert-butyl carbamate and alkyl iodide moieties also requires careful consideration during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities typically include the trans-diastereomer, unreacted starting materials such as cis-tert-butyl 3-hydroxycyclobutylcarbamate, and byproducts from side reactions. Degradation products, such as the deprotected amine or hydrolysis of the carbamate, can also be present, particularly if the reaction or workup conditions are not carefully controlled.[1][2]

Q2: My compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: Carbamates can be sensitive to both acidic and basic conditions, leading to hydrolysis.[2] The tert-butyl carbamate (Boc) group is particularly susceptible to strong acids.[3][4] Additionally, alkyl iodides can be light-sensitive and may decompose over time, releasing free iodine. To mitigate degradation, it is advisable to:

  • Maintain a neutral or slightly acidic pH during aqueous workups.[2]

  • Avoid unnecessarily high temperatures during all purification steps.[2]

  • Protect the compound from light, especially during long-term storage.

  • Use purified, degassed solvents to minimize oxidative degradation.

Q3: I am having difficulty separating the cis and trans diastereomers. What techniques are most effective?

A3: The separation of diastereomers can be challenging due to their similar physical properties.[5] The most effective methods are typically chromatographic.[5] Flash column chromatography on silica gel is a common and often successful approach.[6] If baseline separation is not achieved, consider exploring different solvent systems or using a high-performance liquid chromatography (HPLC) system with a suitable chiral or achiral column.[7] Fractional crystallization can also be an option if there is a significant difference in the solubility of the diastereomers in a particular solvent system.[5]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Low recovery from column chromatography can be frustrating. The following workflow will help you diagnose and resolve the issue.

LowRecoveryChromatography start Start: Low Recovery from Chromatography q1 Is the compound streaking or tailing on the TLC plate? start->q1 a1_yes Compound may be too polar for the eluent. Add a more polar solvent (e.g., methanol) or a small amount of a modifier like triethylamine for basic compounds. q1->a1_yes Yes q2 Is the compound sticking to the silica gel? q1->q2 No sol1_yes Yes sol1_no No a1_yes->q2 a2_yes The compound may be chelating to the silica. Consider using a different stationary phase (e.g., alumina) or deactivating the silica with a small percentage of water or base. q2->a2_yes Yes q3 Is the compound decomposing on the column? q2->q3 No sol2_yes Yes sol2_no No a2_yes->q3 a3_yes The silica gel may be too acidic. Neutralize the silica gel with a base (e.g., triethylamine) before packing the column. Run the chromatography quickly and at a lower temperature. q3->a3_yes Yes end Consider other loss sources: - Incomplete extraction from flask - Loss during solvent removal q3->end No sol3_yes Yes sol3_no No a3_yes->end

Troubleshooting workflow for low recovery during column chromatography.
Issue 2: Incomplete Removal of Impurities by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent selection and execution.[1][2]

Problem Potential Cause Recommended Solution
Oily precipitate forms instead of crystals. The compound may be "oiling out" due to being supersaturated at a temperature above its melting point, or the solvent may be inappropriate.- Ensure the boiling point of the solvent is lower than the melting point of your compound. - Try a different solvent or a solvent mixture.[8] - Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Add a co-solvent in which the compound is less soluble (an "anti-solvent").
Impurities co-precipitate with the product. The cooling process was too rapid, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.[2]
Low yield of recrystallized product. The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - After filtering the crystals, cool the filtrate further to see if a second crop of crystals can be obtained. - Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[2]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

ChromatographyWorkflow start Start: Crude Product eluent_selection 1. Eluent Selection (TLC) start->eluent_selection column_packing 2. Column Packing eluent_selection->column_packing sample_loading 3. Sample Loading column_packing->sample_loading elution 4. Elution & Fraction Collection sample_loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis combine 6. Combine Pure Fractions analysis->combine solvent_removal 7. Solvent Removal combine->solvent_removal end Purified Product solvent_removal->end

Workflow for flash column chromatography purification.
Protocol 2: Recrystallization

This protocol provides a general procedure for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • A suitable recrystallization solvent (e.g., hexane, ethyl acetate/hexanes mixture)[9]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[1] Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Carbamic Acid Derivatives.
  • ResearchGate. (2025). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
  • BenchChem. (n.d.). Common pitfalls in handling iodinated organic compounds.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
  • PubMed. (n.d.). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.
  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • UreaKnowHow. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A.
  • Unknown. (n.d.). recrystallization.pdf.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Google Patents. (n.d.). Separation of diastereomers by extractive distillation - US4874473A.
  • ResearchGate. (2025). (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis.
  • Google Patents. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide - US7617934B2.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • ElectronicsAndBooks. (n.d.). Liquid chromatographic separation of the stereoisomers of thiazide diuretics.

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this critical building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose problems and develop robust, validated solutions.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is a nuanced process where stereochemistry and reaction conditions are paramount. The high ring strain of the cyclobutane core and the specific cis configuration present unique challenges.[1][2] Low yields can typically be traced back to one of three areas: incomplete reaction, formation of side products, or degradation during workup.

A common and reliable method to control stereochemistry involves a two-step process starting from trans-tert-butyl 3-hydroxycyclobutylcarbamate. This pathway leverages a tosylation followed by a Finkelstein reaction, which proceeds via an SN2 mechanism, ensuring a complete inversion of stereochemistry to the desired cis product.

Synthetic_Pathway Start trans-tert-butyl 3-hydroxycyclobutylcarbamate Intermediate trans-tert-butyl 3-tosyloxycyclobutylcarbamate Start->Intermediate Tosylation (Activation of -OH) Product cis-tert-butyl 3-iodocyclobutylcarbamate Intermediate->Product Finkelstein Reaction (SN2) Stereochemical Inversion Reagent1 TsCl, Pyridine CH2Cl2, 0°C to RT Reagent2 NaI, Acetone Reflux r1_pos r1_pos r2_pos r2_pos

Caption: Proposed two-step synthesis of the target compound via stereochemical inversion.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting material (the tosylate) even after prolonged reaction times. What is the likely cause?

A1: This issue points to problems with the SN2 substitution (Finkelstein reaction). Several factors could be at play:

  • Cause 1: Inactive Sodium Iodide (NaI): Sodium iodide is hygroscopic. Absorbed water can hydrate the iodide ion, reducing its nucleophilicity. Additionally, poor quality NaI may be partially oxidized.

    • Solution: Use freshly opened NaI or dry it thoroughly in a vacuum oven before use. Store it in a desiccator.

  • Cause 2: Incorrect Solvent: The Finkelstein reaction relies on the solvent to facilitate the reaction. Acetone is ideal because sodium tosylate (the byproduct) is insoluble in it, which drives the reaction equilibrium forward according to Le Châtelier's principle.

    • Solution: Ensure you are using anhydrous acetone. If you are using other solvents like DMF or acetonitrile, the solubility of the tosylate salt is higher, and the reaction may not go to completion as effectively.

  • Cause 3: Insufficient Temperature: While SN2 reactions can often be run at room temperature, the neopentyl-like environment of the cyclobutane ring can increase the activation energy barrier.

    • Solution: Ensure the reaction is heated to a gentle reflux in acetone. Monitor the internal reaction temperature to confirm it is reaching approximately 56°C.

Q2: My crude product is a complex mixture with multiple spots on the TLC plate. What are the probable side reactions?

A2: The formation of multiple byproducts suggests that alternative reaction pathways are competing with the desired SN2 substitution.

  • Cause 1: Elimination (E2) Reaction: The tosylate is an excellent leaving group, and iodide can act as a base (albeit a weak one) to promote an E2 elimination, yielding tert-butyl (cyclobut-2-en-1-yl)carbamate. This is more likely at higher temperatures or if stronger, more sterically hindered bases are present as impurities.

    • Solution: Maintain a moderate reflux temperature. Avoid unnecessarily high temperatures or prolonged heating. Ensure the starting tosylate is clean and free from residual pyridine from the previous step, which could promote elimination.

  • Cause 2: Ring Opening: Although less common under these conditions, the inherent strain in the cyclobutane ring can make it susceptible to cleavage, especially in the presence of Lewis acidic impurities or under harsh conditions.[1]

    • Solution: Use purified reagents and solvents. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that could generate acidic species.

  • Cause 3: Isomerization to the trans product: While an SN2 reaction should give complete inversion, any side process that allows for equilibration could lead to the formation of the thermodynamically more stable trans-iodide. This could happen if trace amounts of acid are present, which could protonate the carbamate and facilitate a temporary SN1-like process.

    • Solution: Ensure all reagents are pure and the reaction is free from acidic contaminants. A clean SN2 process is the best way to guarantee stereochemical fidelity.[2][3]

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check TLC/LC-MS: High Starting Material? Start->Check_Conversion Check_Side_Products Check TLC/LC-MS: Multiple Side Products? Check_Conversion->Check_Side_Products No Sol_Conversion Issue: Poor Conversion - Dry NaI - Use Anhydrous Acetone - Ensure Reflux Temp. Check_Conversion->Sol_Conversion Yes Check_Purification Product Lost During Workup/Purification? Check_Side_Products->Check_Purification No Sol_Side_Products Issue: Side Reactions - Moderate Temp to avoid E2 - Use Pure Reagents - Maintain Inert Atmosphere Check_Side_Products->Sol_Side_Products Yes Sol_Purification Issue: Degradation - Use Thiosulfate Quench - Protect from Light - Gentle Chromatography Check_Purification->Sol_Purification Yes Success High Yield Achieved Check_Purification->Success No Sol_Conversion->Success Sol_Side_Products->Success Sol_Purification->Success

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q3: I seem to be losing my product during the aqueous workup and subsequent purification. Why is this happening?

A3: Organoiodides can be less stable than their chloro- or bromo-analogs.[4] The carbon-iodine bond is weaker and susceptible to cleavage.

  • Cause 1: Reaction with Excess Iodine/Iodide: If the workup procedure does not properly remove all reactive iodine species, they can cause degradation during concentration or chromatography.

    • Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual I₂ to non-reactive I⁻.

  • Cause 2: Light Sensitivity: The C-I bond can be photolabile. Exposure to strong light, especially UV, can cause homolytic cleavage of the bond, leading to radical-based degradation pathways.

    • Solution: Protect the reaction and the product from direct light. Use amber glassware or wrap flasks in aluminum foil. Minimize the time the purified product is exposed to ambient light.

  • Cause 3: Decomposition on Silica Gel: Silica gel can be slightly acidic, which can lead to the degradation of sensitive compounds. The Boc-protecting group can also be partially cleaved under strongly acidic conditions.[5]

    • Solution: Use a gentle purification method. If using column chromatography, consider neutralizing the silica gel by eluting it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before loading your compound. Alternatively, use a less acidic stationary phase like alumina.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best reagents for iodination in this context?

    • For converting an alcohol, a two-step tosylation/Finkelstein (TsCl, then NaI) approach provides excellent stereochemical control. One-pot methods like the Appel reaction (PPh₃, I₂) are also viable but can present more purification challenges. Direct iodination using reagents like N-Iodosuccinimide (NIS) is typically used for activating C-H bonds or for electrophilic addition and is less suitable here.[6]

  • Q2: What are the most critical parameters to monitor?

    • 1. Stereochemistry of the Starting Material: You must start with the trans-alcohol to obtain the cis-iodide.

    • 2. Anhydrous Conditions: Particularly for the Finkelstein reaction, water must be excluded to maintain the nucleophilicity of the iodide.

    • 3. Temperature Control: Overheating can favor the E2 elimination side reaction.

  • Q3: How can I definitively confirm the cis stereochemistry of my final product?

    • Proton NMR (¹H NMR) is a powerful tool. For cyclobutane systems, the vicinal coupling constants (J-values) between protons can be diagnostic, though they can sometimes be ambiguous.[7] The most definitive method is a 2D NMR experiment, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the cis isomer, you would expect to see a NOE correlation between the proton at the iodine-bearing carbon (C3) and the proton at the carbamate-bearing carbon (C1), as they are on the same face of the ring.

  • Q4: What are the key safety considerations?

    • Iodinating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine, used in the tosylation step, is flammable and has a low odor threshold. Sodium iodide, while relatively benign, can cause irritation. Review the Safety Data Sheet (SDS) for all reagents before beginning work.

Section 4: Data & Protocols

Table 1: Troubleshooting Summary
Problem ObservedPotential CauseRecommended Solution
Low Conversion Wet reagents; Low temperatureDry NaI in a vacuum oven; Ensure reaction reaches reflux (~56°C in acetone).
Elimination Byproduct Reaction temperature too highMaintain a gentle reflux; do not overheat.
Product Degradation Light sensitivity; Acidic silica gelProtect from light; Use neutralized silica gel or alumina for chromatography.
Incorrect Isomer Wrong starting materialUse trans-alcohol for the tosylation step to ensure cis-iodide product.
Reference Protocol: Two-Step Synthesis from trans-tert-butyl 3-hydroxycyclobutylcarbamate

Step A: Tosylation of the Alcohol

  • Dissolve trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Add pyridine (2.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.5 eq).

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step B: Finkelstein Reaction

  • Dissolve the crude tosylate from Step A (1.0 eq) in anhydrous acetone (~0.1 M).

  • Add sodium iodide (NaI, 3.0 eq). Ensure the NaI is dry.

  • Heat the mixture to reflux (around 56°C) and stir for 8-12 hours. A white precipitate (sodium tosylate) should form.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10% aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final this compound.

Yield_Factors Yield Product Yield & Purity Stereochem Starting Material Stereochemistry (trans) Stereochem->Yield Reagents Reagent Quality (Dry NaI, Anhydrous Acetone) Reagents->Yield Temp Temperature Control (Gentle Reflux) Temp->Yield Workup Workup & Purification (Quenching, Light Protection) Workup->Yield Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Yield

Caption: Key experimental factors that directly influence the final yield and purity.

References

  • Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (n.d.). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ResearchGate. Retrieved from [Link]

  • D., P. G. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Roberts, J. D., & Sauer, C. W. (n.d.). Small-Ring Compounds. IX.
  • (2022, October 27). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. Retrieved from [Link]

  • (2015, September 8). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. Retrieved from [Link]

  • (n.d.). a) Examples of bioactive natural products containing cyclobutane ring. b) HOMD or HETD of styrenes mediated with PIDA or DMP, respectively. ResearchGate. Retrieved from [Link]

  • Han, W.-J., Zhan, J.-L., Yang, F.-L., & Liu, L. (n.d.). Ring‐opening iodination and bromination of cycloalkanols. ResearchGate. Retrieved from [Link]

  • (2023, September 20). 4.2 Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry | OpenStax. Retrieved from [Link]

  • (2025, December 18). Iodination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • This compound (C9H16INO2). PubChemLite. Retrieved from [Link]

  • cis tert-Butyl N-(3-aminocyclobutyl)carbamate. ChemBK. Retrieved from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). ResearchGate. Retrieved from [Link]

Sources

Characterization of unexpected byproducts in "cis-Tert-butyl 3-iodocyclobutylcarbamate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-tert-butyl 3-iodocyclobutylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and characterizing unexpected byproducts. Our approach is rooted in providing not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via an Appel reaction from tert-butyl (cis-3-hydroxycyclobutyl)carbamate, is known for its stereospecificity. However, like many organic transformations, it is not without its challenges. The formation of diastereomeric and other impurities can complicate purification and compromise the quality of the final product. This guide will provide a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

An incomplete reaction can often be traced back to the quality of reagents and the reaction setup.

Possible Causes & Solutions:

  • Moisture: The Appel reaction is sensitive to moisture, which can consume the phosphonium intermediate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Reagent Purity:

    • Triphenylphosphine (PPh₃): Over time, PPh₃ can oxidize to triphenylphosphine oxide. Use freshly opened PPh₃ or recrystallize it before use.

    • Iodine (I₂): Ensure your iodine is dry and has not been exposed to moisture.

    • tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (Starting Material): Verify the purity of your starting material. Impurities can interfere with the reaction. Commercial sources should be reputable, and it's good practice to obtain a certificate of analysis.

  • Insufficient Reagent: While a 1:1 stoichiometry is theoretically required, a slight excess of PPh₃ and I₂ (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

Workflow for Troubleshooting Incomplete Reactions:

Caption: Troubleshooting workflow for incomplete reactions.

FAQ 2: I've isolated my product, but the NMR spectrum shows more than one cyclobutane species. What is the likely impurity?

The most probable byproduct with a similar structure is the trans-diastereomer, trans-tert-butyl 3-iodocyclobutylcarbamate.

Origin of the trans-Isomer:

The Appel reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon center.[1] Therefore, starting with the cis-hydroxycyclobutanol should yield the trans-iodocyclobutane. If your intended product is the cis-iodo compound, you would need to start with the trans-hydroxy precursor. The presence of the cis-iodo byproduct when starting from the trans-hydroxy precursor (or vice-versa) could indicate an incomplete stereospecificity of the reaction or the presence of the other diastereomer in your starting material.

Characterization of cis and trans Isomers by ¹H NMR:

The key to distinguishing between cis and trans isomers of 1,3-disubstituted cyclobutanes lies in the coupling constants (J-values) of the protons on the substituted carbons.[2]

  • cis-Isomer: In the cis isomer, the protons on C1 and C3 have a larger coupling constant due to their spatial proximity.

  • trans-Isomer: In the trans isomer, these protons are further apart, resulting in a smaller coupling constant.[3]

Table 1: Expected ¹H NMR Signals for cis vs. trans Isomers

Protoncis-Isomertrans-IsomerRationale
H1 & H3 Multiplet with larger J-couplingMultiplet with smaller J-couplingDihedral angle dependence of coupling constant (Karplus relationship).[2]
Cyclobutane CH₂ Complex multipletsComplex multipletsOverlapping signals from the methylene protons.
tert-Butyl Singlet (~1.4 ppm)Singlet (~1.4 ppm)9 equivalent protons.
NH Broad singletBroad singletExchangeable proton.

A detailed analysis of the coupling patterns in the ¹H NMR spectrum is the most definitive way to identify the presence of the unwanted diastereomer.[4]

FAQ 3: My crude product is a sticky solid that is difficult to purify. What is this impurity and how can I remove it?

This is a classic issue with the Appel reaction, and the culprit is almost certainly triphenylphosphine oxide (TPPO) .

Formation and Properties of TPPO:

TPPO is a major byproduct of the Appel reaction, formed from the triphenylphosphine reagent.[5] It is a high-boiling, crystalline solid that is often soluble in the same solvents as the desired product, making its removal by simple extraction or filtration challenging.

Strategies for TPPO Removal:

  • Crystallization: If your product is a solid, careful recrystallization can sometimes leave the TPPO in the mother liquor. Experiment with different solvent systems.

  • Column Chromatography: This is often the most effective method.

    • Silica Gel: A standard silica gel column can be used. TPPO is quite polar and will have a lower Rf than the desired iodo-compound in many solvent systems (e.g., hexane/ethyl acetate).

    • Eluent System: Start with a non-polar eluent and gradually increase the polarity. A gradient elution is often necessary to achieve good separation.

  • Precipitation: In some cases, adding a non-polar solvent like pentane or hexane to a solution of the crude product in a more polar solvent (like dichloromethane) can cause the TPPO to precipitate, allowing it to be removed by filtration.[5]

Workflow for Product Purification:

Caption: A general workflow for the purification of the crude product.

FAQ 4: My mass spectrum shows unexpected peaks. How can I interpret them?

Mass spectrometry is a powerful tool for identifying byproducts. Here's how to approach the interpretation of the mass spectrum of your product.

Expected Fragmentation of tert-butyl 3-iodocyclobutylcarbamate:

  • Molecular Ion (M⁺): You should observe a peak corresponding to the molecular weight of the compound.

  • Loss of tert-butyl group: A significant fragment will likely correspond to the loss of the tert-butyl group ([M-57]⁺), which is a stable tertiary carbocation.[6]

  • Loss of the Boc group: Cleavage of the entire Boc group ([M-101]⁺) is also a common fragmentation pathway for Boc-protected amines.

  • Iodine-containing fragments: The presence of iodine will result in a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I), so you won't see the M+2 peak characteristic of chlorine or bromine.[7] You may see a peak at m/z 127 corresponding to I⁺.

  • Cyclobutane ring fragmentation: The cyclobutane ring can undergo fragmentation, leading to smaller aliphatic fragments.[8]

Interpreting Unexpected Peaks:

  • Higher Mass Peaks: Peaks with a mass higher than your expected product could indicate the formation of dimers or reaction with the solvent.

  • Peaks Corresponding to Starting Material: The presence of a peak corresponding to the molecular weight of tert-butyl (cis-3-hydroxycyclobutyl)carbamate indicates an incomplete reaction.

  • Peaks related to TPPO: If not fully removed, you may see a peak corresponding to the molecular weight of triphenylphosphine oxide (m/z 278).

Experimental Protocols

General Protocol for the Synthesis of this compound (via Appel Reaction)

This is a general procedure and may require optimization for your specific setup.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Iodination: Slowly add a solution of iodine (1.2 eq) in anhydrous DCM to the reaction mixture. The color of the reaction will change as the iodine is consumed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

References

  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Appel Reaction Procedure & Workup. (2017, March 14). Organic Chemistry Portal.
  • How is an Appel reaction used to convert alcohols? (n.d.). TutorChase.
  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (n.d.). Benchchem.
  • tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430. (n.d.). PubChem.
  • Separation of cis and trans isomers. (n.d.).
  • Appel Reaction. (n.d.). Organic Chemistry Portal.
  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2016). PubMed.
  • Why is cis proton coupling larger than trans proton coupling in cyclopropanes? (2019, August 21). Chemistry Stack Exchange.
  • tert-butyl (3-hydroxycyclobutyl)
  • tert-Butyl Ethers. (n.d.). Organic Chemistry Portal.
  • Separation and purification of cis and trans isomers. (n.d.).
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3. (n.d.). Sigma-Aldrich.
  • mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (n.d.). Organic Chemistry Portal.
  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Mass Spectrometry: Fragment
  • Certific
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • trans-tert-Butyl 3-iodocyclobutylcarbamate | 1389264-19-0. (n.d.). Apollo Scientific.
  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. (n.d.).
  • Metabolically Stable tert-Butyl Replacement. (n.d.). PMC - NIH.
  • Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. (n.d.).
  • Mass Spectrometry Fragmentation Part 2. (2015, February 19). YouTube.
  • Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube.
  • Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines | Request PDF. (n.d.).
  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. (n.d.). NIH.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). NIH.
  • tert-Butyl (cis-3-hydroxycyclobutyl)
  • cis-1-Tert-butyl-4-iodocyclohexane. (n.d.). SpectraBase.
  • cis-1-tert-BUTYL-4-IODOCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. (n.d.).

Sources

Technical Support Center: Stereoselective Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-tert-butyl 3-iodocyclobutylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical insights from field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound with high stereoselectivity?

A1: The most reliable and common strategy involves the stereospecific conversion of a precursor alcohol, tert-butyl (3-hydroxycyclobutyl)carbamate, to the corresponding iodide. To obtain the desired cis-iodide, you must start with the trans-hydroxy precursor and utilize a reaction that proceeds with inversion of stereochemistry. The two most widely employed methods for this transformation are the Appel reaction and the Mitsunobu reaction. Both of these reactions occur via an SN2 mechanism, which results in the inversion of the stereocenter.

Q2: Why is the choice of the starting alcohol's stereochemistry so critical?

A2: The stereochemistry of the final product is directly determined by the stereochemistry of the starting alcohol and the mechanism of the iodination reaction. Since both the Appel and Mitsunobu reactions proceed with inversion of configuration, the following relationships hold:

Starting Alcohol IsomerIodination Reaction (with inversion)Final Iodide Isomer
trans-tert-butyl 3-hydroxycyclobutylcarbamateAppel or MitsunobuThis compound
cis-tert-butyl 3-hydroxycyclobutylcarbamateAppel or Mitsunobutrans-tert-butyl 3-iodocyclobutylcarbamate

Therefore, to synthesize the cis-iodide, you must begin with the trans-alcohol.

Q3: Which method is better for this synthesis: the Appel reaction or the Mitsunobu reaction?

A3: Both reactions are effective for this conversion. The choice often depends on the specific substrate, available reagents, and desired reaction conditions.

  • Appel Reaction: This method uses triphenylphosphine (PPh₃) and an iodine source (like I₂ or carbon tetraiodide). It is a robust and high-yielding reaction. A common combination of reagents is PPh₃, iodine, and imidazole.[1][2]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (like DEAD or DIAD), and an iodide source (often methyl iodide or zinc iodide).[3][4][5] The Mitsunobu reaction is known for its mild conditions but can sometimes be more challenging to purify due to the byproducts.

We recommend starting with the Appel reaction due to its straightforward nature and the common availability of reagents.

Q4: Can I use a method that proceeds with retention of configuration?

A4: While less common for this specific transformation, methods that proceed with retention of configuration do exist. These typically involve a two-step process, such as conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by displacement with iodide. However, this adds steps to the synthesis. For direct conversion of the alcohol to the iodide, the Appel and Mitsunobu reactions are generally preferred for their efficiency.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded Reagents Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh₃. Ensure your iodine source is dry and of high purity. For the Mitsunobu reaction, DEAD and DIAD are sensitive to moisture and light; use fresh, high-quality reagents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature moderately. However, be aware that excessive heat can lead to side products.
Steric Hindrance While the cyclobutyl group is not excessively bulky, steric hindrance can slow down the reaction. Ensure you are using a sufficient excess of the reagents (typically 1.2-1.5 equivalents of PPh₃ and iodine source).
Incorrect Solvent The choice of solvent is crucial. For the Appel reaction, dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For the Mitsunobu reaction, THF or diethyl ether are typical solvents. Ensure the solvent is anhydrous, as water will quench the reaction.
Problem 2: Formation of the Incorrect Stereoisomer (trans-iodide)
Possible Cause Suggested Solution
Incorrect Starting Material The most likely cause is starting with cis-tert-butyl 3-hydroxycyclobutylcarbamate instead of the trans-isomer. Verify the stereochemistry of your starting alcohol using NMR spectroscopy or by comparing its properties to literature values.
Reaction Mechanism Deviation While unlikely for the Appel and Mitsunobu reactions with secondary alcohols, ensure your reaction conditions are not promoting an SN1-type mechanism, which could lead to a mixture of stereoisomers. This can happen at higher temperatures or with very acidic conditions. Stick to the recommended mild reaction conditions.
Problem 3: Difficult Purification and Byproduct Removal
Possible Cause Suggested Solution
Triphenylphosphine Oxide Byproduct Triphenylphosphine oxide (Ph₃P=O) is a common byproduct in both the Appel and Mitsunobu reactions and can be difficult to remove completely by standard column chromatography due to its polarity.
* Precipitation: After the reaction, Ph₃P=O can often be precipitated by adding a non-polar solvent like hexane or pentane and filtering the mixture.[6]
* Aqueous Workup: A thorough aqueous workup can help remove some of the Ph₃P=O.
Hydrazine Byproducts (Mitsunobu) The reduced form of DEAD or DIAD can also complicate purification. Careful column chromatography is usually required. Using polymer-supported triphenylphosphine or azodicarboxylate can simplify purification as the byproducts can be filtered off.
Co-elution of cis and trans Isomers If your reaction has produced a mixture of stereoisomers, they may be difficult to separate by standard silica gel chromatography.
* Specialized Chromatography: Consider using a different stationary phase or a more specialized technique like High-Performance Liquid Chromatography (HPLC) for separation.[7]
* Recrystallization: If the product is a solid, fractional crystallization may be an effective method for separating the isomers.

Experimental Protocols

Protocol 1: Appel Reaction for this compound

This protocol is adapted for the conversion of trans-tert-butyl 3-hydroxycyclobutylcarbamate to this compound.

Reagents:

  • trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Imidazole (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.5 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine (1.5 eq) and imidazole (3.0 eq) to the solution. Stir for 10-15 minutes until a homogeneous solution is formed.

  • In a separate flask, dissolve trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq) in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Mitsunobu Reaction for this compound

This protocol is an alternative method for the stereoinvertive iodination.

Reagents:

  • trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Methyl Iodide (CH₃I) (as both iodide source and solvent) or Zinc Iodide (ZnI₂) (1.5 eq) with THF as solvent.

  • Anhydrous Tetrahydrofuran (THF) (if using ZnI₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and if applicable, zinc iodide (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • If using methyl iodide as the iodide source and solvent, the alcohol and PPh₃ can be dissolved in CH₃I, and DEAD/DIAD added slowly at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism: Appel Reaction

Appel_Reaction cluster_activation Step 1: Activation of PPh3 cluster_alkoxide Step 2: Alkoxyphosphonium Salt Formation cluster_sn2 Step 3: SN2 Displacement PPh3 PPh₃ PhosphoniumIodide Ph₃P⁺-I  I⁻ PPh3->PhosphoniumIodide Nucleophilic Attack I2 I₂ I2->PhosphoniumIodide Alcohol trans-ROH Alkoxyphosphonium [Ph₃P⁺-OR] I⁻ PhosphoniumIodide->Alkoxyphosphonium Alcohol->Alkoxyphosphonium Attack on Ph₃P⁺-I HI HI Iodide_ion I⁻ Product cis-R-I Alkoxyphosphonium->Product Iodide_ion->Product Backside Attack TPPO Ph₃P=O

Caption: Mechanism of the Appel reaction for iodination.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield Start Low or No Product Yield CheckReagents Check Reagent Quality (PPh₃, I₂, DEAD/DIAD) Start->CheckReagents UseFresh Use Fresh/Purified Reagents CheckReagents->UseFresh Degraded CheckConditions Verify Reaction Conditions (Anhydrous Solvent, Temp.) CheckReagents->CheckConditions OK MonitorReaction Monitor Reaction Progress (TLC/LC-MS) UseFresh->MonitorReaction DrySolvent Use Anhydrous Solvents CheckConditions->DrySolvent Wet CheckStoichiometry Check Reagent Stoichiometry CheckConditions->CheckStoichiometry OK DrySolvent->MonitorReaction IncreaseTime Increase Reaction Time or Temp. Moderately MonitorReaction->IncreaseTime Stalled Success Yield Improved IncreaseTime->Success CheckStoichiometry->MonitorReaction OK IncreaseEquiv Increase Equivalents of Reagents (1.2-1.5x) CheckStoichiometry->IncreaseEquiv Low IncreaseEquiv->MonitorReaction

Caption: Troubleshooting workflow for low product yield.

References

Sources

"cis-Tert-butyl 3-iodocyclobutylcarbamate" handling and safety precautions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: cis-Tert-butyl 3-iodocyclobutylcarbamate

As a Senior Application Scientist, this guide is designed to provide you with the essential technical and safety information for handling this compound. This document synthesizes safety data, practical handling protocols, and troubleshooting insights to ensure the successful and safe application of this versatile building block in your research and development projects.

Section 1: Core Safety & Handling

Handling any chemical reagent requires a foundational understanding of its potential hazards. This compound is an organoiodide, and like many compounds in its class, it requires specific handling to ensure user safety and reagent integrity.

Hazard Identification & GHS Classification

This compound is classified with several hazards that must be respected in the laboratory.[1]

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Aquatic Hazard (Acute)H402Harmful to aquatic life.[3]
Safety & Handling Workflow

The following workflow provides a logical sequence of operations to ensure safety from procurement to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Post-Experiment prep1 Review SDS & Establish Protocol prep2 Assemble Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Retrieve from Storage (Cool, Dark, Dry) prep3->handle1 Proceed to Experiment handle2 Weigh Solid in Ventilated Enclosure handle1->handle2 handle3 Perform Reaction Under Inert Atmosphere handle2->handle3 clean1 Quench Reaction & Work Up handle3->clean1 Reaction Complete clean2 Segregate Halogenated Organic Waste clean1->clean2 clean3 Decontaminate Glassware & Clean Work Area clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: High-level workflow for safe handling of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

The primary hazards are that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, such as a chemical fume hood, and use appropriate personal protective equipment (PPE) to avoid contact.[1]

Q2: What is the correct Personal Protective Equipment (PPE) for handling this solid?

You must wear the following PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be inspected before use.[3][4] Use proper glove removal technique to avoid skin contact.[3]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][3][4] Standard safety glasses are not sufficient.

  • Protective Clothing: A lab coat is mandatory.[1] Ensure it is clean and buttoned.

  • Respiratory Protection: If you are handling large quantities or there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4]

Q3: How should I properly store this reagent to ensure its stability?

Proper storage is critical for organoiodides, which can be sensitive to light, heat, and air.

  • Container: Keep the container tightly closed and sealed.[1][5]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

  • Temperature: Store in a cool, well-ventilated area.[5] For long-term stability, refrigeration (-20°C) is recommended, similar to other sensitive carbamate reagents.[2]

  • Light: Protect from light by using an amber vial or storing it in a dark cabinet.

The rationale behind these conditions is to prevent the cleavage of the C-I bond, which can be initiated by light or heat, leading to decomposition and the formation of elemental iodine (I₂), often visible as a yellow or brown tint.

Q4: What is the immediate first aid response for an accidental exposure?

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do, and continue rinsing.[1][3] Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse the mouth with water.[1] Call a POISON CENTER or doctor immediately.[1] Do NOT induce vomiting.[6]

Q5: How do I properly dispose of waste containing this compound?

This compound is classified as harmful to aquatic life, so it must not enter drains or the environment.[3][7] All waste, including crude reaction mixtures and contaminated materials, should be collected in a designated, labeled container for halogenated organic waste.[1][3] Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Section 3: Experimental & Troubleshooting Guide

This compound is an excellent building block for introducing a cis-3-(Boc-amino)cyclobutyl moiety, primarily through nucleophilic substitution at the carbon bearing the iodine.

Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a typical Sₙ2 reaction. Note: This is a general guideline; reaction conditions (temperature, solvent, time) should be optimized for your specific nucleophile and substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) to scavenge the HI byproduct.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C). The choice of temperature is critical; higher temperatures can favor elimination side products.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Troubleshooting Common Experimental Issues

Q1: My reaction is proceeding very slowly or has stalled. What are the likely causes?

This is a common issue in nucleophilic substitution reactions. See the decision tree below. The primary causes are often related to reagent purity, reaction conditions, or the nature of the nucleophile.

  • Reagent Quality: The starting iodide may have degraded. Check for discoloration. If it's yellow or brown, it may contain free iodine, which can interfere with the reaction.

  • Insufficient Base: The reaction produces HI as a byproduct. If not neutralized, it can protonate your amine nucleophile, rendering it inactive. Ensure you are using at least 2 equivalents of a suitable base.

  • Solvent Choice: The solvent must be anhydrous and polar aprotic. Protic solvents (like ethanol or methanol) can solvate the nucleophile, reducing its reactivity.

  • Temperature: While higher temperatures can increase the rate, they can also cause decomposition. Try a modest increase in temperature first (e.g., from RT to 50 °C).

start Problem: Low or No Conversion q1 Is the starting iodide discolored (yellow/brown)? start->q1 a1_yes Yes: Possible degradation. Purify by recrystallization or passing through a silica plug. q1->a1_yes Yes q2 No: Check reaction conditions. Is the base appropriate and in sufficient excess (>2 eq)? q1->q2 No a2_no No: Add more base or switch to a stronger, non-nucleophilic base like DBU or K2CO3. q2->a2_no No q3 Yes: Is the solvent anhydrous and polar aprotic? q2->q3 Yes a3_no No: Redo reaction with freshly dried solvent (e.g., DMF, DMSO, MeCN). q3->a3_no No q4 Yes: Consider nucleophile reactivity. Is the temperature too low? q3->q4 Yes a4_yes Yes: Gradually increase temperature (e.g., in 10-20 °C increments) and monitor by TLC/LCMS. q4->a4_yes Yes end If issues persist, consider a stronger nucleophile or catalytic conditions. q4->end No

Caption: Troubleshooting decision tree for low reaction conversion.

Q2: I am observing a new, less polar spot on my TLC plate that is not my desired product. What could it be?

This is likely the elimination (E2) byproduct, tert-butyl (cyclobut-2-en-1-yl)carbamate. This side reaction is favored by:

  • Sterically Hindered/Strong Bases: Using a bulky, strong base (like potassium tert-butoxide) will strongly favor elimination over substitution.

  • High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway.

  • Solution: Use a non-nucleophilic, moderately strong base like DIPEA or K₂CO₃ and run the reaction at the lowest effective temperature.

Q3: The reagent I received has a noticeable yellow or brown tint. Can I still use it?

This discoloration suggests the presence of elemental iodine (I₂), a sign of partial decomposition. While the material may still be usable for some applications, its purity is compromised, which can lead to lower yields and purification difficulties. For best results:

  • Attempt Purification: Dissolve the material in a solvent like ethyl acetate and wash with a sodium thiosulfate solution to remove the I₂. Recrystallize if possible.

  • Use Fresh Reagent: It is highly recommended to use a fresh, clean (white to off-white solid) batch for reactions where stoichiometry and purity are critical.[7]

Section 4: References

  • Synquest Labs. (2023). This compound Safety Data Sheet. --INVALID-LINK--

  • Sigma-Aldrich. (2023). Safety Data Sheet for 4-tert.-butylcyclohexanol. (While not the exact compound, this provides relevant safety information for similar structures). --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet for tert-Butyl carbamate. (Provides physical property and incompatibility data for the carbamate functional group). --INVALID-LINK--

  • MedChemExpress. (2025). Safety Data Sheet for tert-Butyl 3-iodopropylcarbamate. (Provides hazard and storage information for a related iodo-carbamate compound). --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet for tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. (Details storage and handling recommendations for a structurally similar cyclobutylcarbamate). --INVALID-LINK--

  • Thermo Fisher Scientific. (2015). Safety Data Sheet for tert-Butyl bromide. (Provides relevant first aid and reactivity information for a tertiary butyl halide). --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet - TERT-BUTYL (3-IODOPROPYL)CARBAMATE. (Outlines general handling and personal protection measures for a related compound). --INVALID-LINK--

  • PubChem. This compound. National Center for Biotechnology Information. (Provides chemical identifiers and computed properties). --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of cis-Tert-butyl 3-iodocyclobutylcarbamate and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Substituted cyclobutane scaffolds are increasingly incorporated into drug candidates to explore novel chemical space and improve pharmacokinetic properties. Among these, functionalized cyclobutylcarbamates serve as valuable intermediates. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features of cis-Tert-butyl 3-iodocyclobutylcarbamate, its trans isomer, and the corresponding cis-hydroxy precursor. By understanding the nuanced differences in their spectra, scientists can confidently ascertain the stereochemistry and substitution patterns crucial for advancing their research.

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For cyclobutane derivatives, the cis and trans configurations of substituents on the four-membered ring dictate the overall shape of the molecule and how it interacts with biological targets. NMR spectroscopy is an unparalleled tool for unambiguously determining this relative stereochemistry, primarily through the analysis of proton-proton (¹H-¹H) coupling constants, which are highly sensitive to the dihedral angles between adjacent protons.

This guide will focus on the detailed ¹H and ¹³C NMR analysis of:

  • Target Compound: this compound

  • Alternative 1 (Stereoisomer): trans-Tert-butyl 3-iodocyclobutylcarbamate

  • Alternative 2 (Precursor): cis-Tert-butyl 3-hydroxycyclobutylcarbamate

We will explore how the substituent's nature (Iodo vs. Hydroxy) and its spatial orientation (cis vs. trans) manifest in their respective NMR spectra.

Predicted NMR Spectral Data: A Comparative Analysis

In the absence of readily available experimental spectra in public databases, we have turned to computational prediction methods to generate the ¹H and ¹³C NMR data for our three compounds of interest. These predictions, based on extensive databases of known chemical shifts and coupling constants, provide a robust framework for understanding the expected spectral features.

Table 1: Predicted ¹H and ¹³C NMR Data

CompoundAtomPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
This compound 14.15, m47.2
2,42.85, m36.5
34.60, m18.1
51.45, s28.4
6-79.5
7-155.1
NH4.80, br s-
trans-Tert-butyl 3-iodocyclobutylcarbamate 14.00, m48.1
2,42.60, m37.8
34.75, m19.5
51.46, s28.4
6-79.6
7-155.0
NH4.75, br s-
cis-Tert-butyl 3-hydroxycyclobutylcarbamate 13.95, m45.8
2,42.45, m33.1
34.30, m68.2
51.44, s28.4
6-79.4
7-155.2
NH4.90, br s-
OH2.50, br s-

Disclaimer: These are computationally predicted values and may differ slightly from experimental results.

Interpreting the Spectra: A Deeper Dive

¹H NMR Spectral Analysis

The proton NMR spectra of these cyclobutane derivatives are characterized by complex multiplets for the ring protons due to extensive spin-spin coupling.

  • The Boc Protecting Group: In all three compounds, the tert-butyl group of the Boc protecting group gives rise to a sharp, intense singlet at approximately 1.44-1.46 ppm, integrating to nine protons. The carbamate NH proton is expected to appear as a broad singlet around 4.75-4.90 ppm, the chemical shift of which can be concentration and solvent dependent.

  • Cyclobutane Ring Protons - The Key to Stereochemistry: The protons on the cyclobutane ring (H-1, H-2, H-3, and H-4) are the most informative for structural elucidation.

    • H-1 and H-3 (Methine Protons): These are the protons attached to the carbons bearing the carbamate and the iodo/hydroxy substituent, respectively. They appear as complex multiplets due to coupling with the adjacent methylene protons.

      • In the cis-isomers, the through-space interaction between the cis protons can influence their chemical shifts and coupling constants.

      • The electronegativity of the substituent at C-3 significantly impacts the chemical shift of H-3. The downfield shift of H-3 is more pronounced in the iodo-substituted compounds (~4.60-4.75 ppm) compared to the hydroxy-substituted compound (~4.30 ppm) due to the deshielding effect of the iodine atom.

    • H-2 and H-4 (Methylene Protons): These protons typically appear as complex, overlapping multiplets. The distinction between the cis and trans isomers is most evident in the coupling constants between the methine protons (H-1 and H-3) and the adjacent methylene protons (H-2 and H-4). In general, cis vicinal coupling constants in cyclobutanes are larger than trans vicinal couplings. A detailed analysis using 2D NMR techniques like COSY would be essential to extract these coupling constants accurately.

¹³C NMR Spectral Analysis

The carbon NMR spectra provide complementary information for structural confirmation.

  • The Boc Group Carbons: The quaternary carbon of the tert-butyl group (C-6) is consistently found around 79.5 ppm, while the three equivalent methyl carbons (C-5) resonate at approximately 28.4 ppm. The carbonyl carbon of the carbamate (C-7) appears downfield around 155 ppm.

  • Cyclobutane Ring Carbons:

    • C-3 (Substituent-Bearing Carbon): The chemical shift of this carbon is highly sensitive to the attached substituent. The presence of the highly electronegative iodine atom causes a significant upfield shift for C-3 in the iodo-derivatives (~18-19.5 ppm) compared to the hydroxy derivative (~68.2 ppm). This is a key distinguishing feature.

    • C-1 (Carbamate-Bearing Carbon): This carbon resonates in the range of 45-48 ppm.

    • C-2 and C-4 (Methylene Carbons): These carbons are observed in the 33-38 ppm region. Subtle differences in the chemical shifts of the ring carbons can be observed between the cis and trans isomers due to different steric and electronic environments.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data for these compounds, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for these compounds due to its excellent dissolving power for a wide range of organic molecules.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if hydrogen bonding interactions with the NH or OH protons are of interest.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex multiplets of the cyclobutane ring protons.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment is crucial for identifying which protons are coupled to each other, helping to trace the connectivity within the cyclobutane ring.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.[3][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing further confirmation of the overall structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete NMR spectral analysis of these substituted cyclobutylcarbamates.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Compound Select Compound (cis/trans-Iodo or cis-Hydroxy) Solvent Choose Solvent (e.g., CDCl3) Compound->Solvent Prepare Dissolve ~5-10 mg in 0.6-0.7 mL Solvent Solvent->Prepare H1_NMR 1D ¹H NMR Prepare->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR Prepare->C13_NMR COSY 2D COSY Prepare->COSY HSQC 2D HSQC Prepare->HSQC Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity) H1_NMR->Assign_H1 Assign_C13 Assign ¹³C Signals (Chemical Shift) C13_NMR->Assign_C13 Correlate Correlate Signals (COSY & HSQC) COSY->Correlate HSQC->Correlate Assign_H1->Correlate Assign_C13->Correlate Structure Elucidate Structure & Stereochemistry Correlate->Structure Final Confirmation

Caption: Workflow for NMR-based structural elucidation.

Conclusion and Future Outlook

The comprehensive NMR analysis of this compound and its structural analogs reveals distinct spectral signatures that are directly correlated to their stereochemistry and the nature of the substituent at the C-3 position. The key differentiating features are found in the chemical shift of the C-3 carbon and the coupling patterns of the cyclobutane ring protons. While computational predictions provide a strong foundation for spectral interpretation, the acquisition of experimental data using the outlined protocols, particularly 2D NMR techniques, is indispensable for unambiguous structural and stereochemical assignment. This guide serves as a valuable resource for scientists working with these and similar substituted cyclobutane systems, enabling more efficient and accurate characterization of these important synthetic intermediates.

References

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of mass spectrometry fragmentation behaviors of cis-Tert-butyl 3-iodocyclobutylcarbamate, a compound featuring a unique combination of a bulky N-Boc protecting group, a strained cyclobutyl ring, and a heavy halogen atom. Understanding its fragmentation is crucial for pharmacokinetic studies, metabolite identification, and quality control.

This document moves beyond a simple recitation of methods. It is designed as a practical guide for the senior application scientist, explaining the rationale behind experimental choices and providing a framework for robust analytical method development. We will explore the predictable fragmentation pathways under various ionization techniques, compare their analytical utility, and discuss alternative characterization methods.

The Target Molecule: Structural Features and Predicted Reactivity

This compound possesses several key structural features that will dictate its fragmentation behavior in a mass spectrometer:

  • N-Boc (tert-butoxycarbonyl) Group: A common protecting group for amines, known for its characteristic fragmentation patterns.

  • Cyclobutyl Ring: A four-membered ring with significant ring strain, predisposing it to specific cleavage pathways.

  • Iodine Atom: A heavy halogen that is a good leaving group and has a distinct isotopic signature, although 127I is the only stable isotope.

  • Carbamate Linkage: An ester of a carbamic acid, which can undergo specific cleavages.

The interplay of these features will result in a complex and informative mass spectrum.

Predicting the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of this compound is expected to be dominated by cleavages at its most labile points: the N-Boc group and the carbon-iodine bond. The strained cyclobutyl ring will also readily undergo ring-opening reactions.

Key Fragmentation Pathways
  • N-Boc Group Fragmentation: The tert-butoxycarbonyl group is notoriously prone to fragmentation via two primary routes:

    • Loss of Isobutylene (56 Da): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene (C4H8), resulting in a protonated carbamic acid intermediate.[1][2]

    • Loss of the Entire Boc Group (100 Da): Cleavage of the C-O bond can result in the loss of the entire tert-butoxycarbonyl group as a radical or, following proton transfer, as tert-butanol.

  • Carbon-Iodine Bond Cleavage: The C-I bond is relatively weak and can cleave to generate a cyclobutylcarbamate radical cation and an iodine radical, or a cyclobutyl carbocation and an iodide anion, depending on the ionization mode. The loss of an iodine radical (127 Da) is a highly probable event.

  • Cyclobutyl Ring Fragmentation: The strained four-membered ring is susceptible to ring-opening and subsequent fragmentation. A common pathway for cycloalkanes is the loss of ethylene (28 Da) following initial ring cleavage.[3][4]

  • Carbamate Linkage Cleavage: The carbamate bond itself can cleave, leading to characteristic neutral losses such as CO2 (44 Da).[5]

These predicted pathways are summarized in the table below.

Precursor Ion (M+H)+ Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
314.06258.0056 (C4H8)Loss of isobutylene from the N-Boc group
314.06214.04100 (C5H8O2)Loss of the entire N-Boc group
314.06186.99127 (I)Cleavage of the C-I bond
314.06285.0228 (C2H4)Loss of ethylene from the cyclobutyl ring
314.06269.0344 (CO2)Cleavage of the carbamate linkage

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and will significantly influence the observed fragmentation. We will compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules.[6][7][8] It is expected to produce a prominent protonated molecule, [M+H]+, for this compound. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion will be necessary to induce and analyze fragmentation.

Expected ESI-MS/MS Observations:

  • Low Collision Energy: Dominated by the loss of isobutylene (56 Da) from the Boc group.

  • Higher Collision Energy: Increased fragmentation, including the loss of the entire Boc group (100 Da), loss of iodine (127 Da), and potentially ring fragmentation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suitable for less polar and more volatile compounds that are thermally stable.[7][8][9] Given the nature of the target molecule, APCI could be a viable alternative to ESI. It is also considered a soft ionization technique but can sometimes induce more in-source fragmentation than ESI.

Expected APCI-MS Observations:

  • A protonated molecular ion, [M+H]+, should be observed.

  • In-source fragmentation may lead to the appearance of ions corresponding to the loss of isobutylene or the entire Boc group even without MS/MS.

Electron Ionization (EI)

EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[6] A molecular ion peak (M+) may be weak or absent.[6] This technique is often coupled with Gas Chromatography (GC).

Expected EI-MS Observations:

  • The molecular ion, if observed, will be at m/z 313.

  • Extensive fragmentation is expected, with dominant peaks corresponding to stable fragments. The base peak could be from the tert-butyl cation (m/z 57) or fragments arising from the cyclobutyl ring.

  • The presence of iodine can be confirmed by its characteristic isotopic pattern, although 127I is the only stable isotope, so this is less relevant here than for chlorine or bromine.[10]

Experimental Workflow: A Practical Guide

To comprehensively characterize the fragmentation of this compound, a systematic approach is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Dissolve in Methanol/Water lc C18 Reversed-Phase LC sample->lc gc Low-polarity Capillary GC sample->gc Volatile Analytes esi ESI Source lc->esi Polar Analytes apci APCI Source lc->apci Less Polar Analytes msms Tandem MS (MS/MS) esi->msms apci->msms analysis Compare Spectra Identify Fragments Propose Pathways msms->analysis ei EI Source gc->ei ei->analysis

Caption: Proposed experimental workflow for fragmentation analysis.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI and APCI):

    • Acquire full scan MS data from m/z 50-500.

    • Perform data-dependent MS/MS on the most intense ion in the full scan, with a collision energy ramp (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.

Detailed Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.

  • Gas Chromatography:

    • Column: DB-5ms or similar low-polarity column.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

Fragmentation Pathway Visualization

The predicted fragmentation pathways under positive ion ESI-MS/MS are illustrated below.

fragmentation_pathway M [M+H]+ m/z 314.06 F1 [M+H - C4H8]+ m/z 258.00 M->F1 - 56 Da (Isobutylene) F2 [M+H - C5H9O2]+ m/z 214.04 M->F2 - 100 Da (Boc group) F3 [M+H - I]+ m/z 187.07 M->F3 - 127 Da (Iodine) F4 [M+H - C2H4]+ m/z 286.03 M->F4 - 28 Da (Ethylene) F5 [M+H - CO2]+ m/z 270.05 M->F5 - 44 Da (CO2)

Caption: Predicted fragmentation of this compound.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the stereochemistry of the molecule. For this specific compound, 2D NMR techniques like COSY and HSQC would be invaluable. The presence of halogens can introduce complex coupling patterns that require careful analysis.[10]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): For quantitative analysis of the halogenated compound, GC-ECD offers high sensitivity for electrophilic species like iodinated compounds.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate.[13]

Conclusion

The mass spectrometric fragmentation of this compound is a multifaceted process governed by the interplay of its distinct structural motifs. A thorough understanding of these pathways, achievable through a systematic comparison of ionization techniques and collision energies, is crucial for its reliable identification and characterization. By combining the power of mass spectrometry with orthogonal analytical methods like NMR and IR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the rigorous process of drug development.

References

  • Medhe, S. (2022). A Review on Mass Spectroscopy and Its Fragmentation Rules.
  • Dührkop, K., et al. (2021). Computational mass spectrometry for small-molecule fragmentation. TrAC Trends in Analytical Chemistry, 140, 116263.
  • Hopfgartner, G., et al. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 39(8), 845-859.
  • BenchChem. (2025). Characterization of Halogenated Organic Compounds. Technical Support Center.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.
  • Kawakami, T., & Igarashi, Y. (2000). Characterization and Determination of Halogenated Organic Compounds in River Water and Drinking Water. Journal of Health Science, 46(4), 273-280.
  • Wright, P. A., et al. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Rapid Communications in Mass Spectrometry, 28(10), 1127-1143.
  • Siggia, S. (Ed.). (1974). Analytical Chemistry of Organic Halogen Compounds. Elsevier.
  • Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3469-3478.
  • Verbeck, G. F., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 24(10), 1543–1551.
  • Reddit. (2023).
  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….
  • Agilent Technologies. (2021). ESI vs APCI.
  • Central Laboratories UCT Prague. (2016).
  • Whitman College. (n.d.). GCMS Section 6.
  • Thermo Fisher Scientific. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 119-124.
  • University of Arizona. (n.d.).
  • Whitman College. (n.d.).
  • Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Wikipedia. (n.d.).
  • Chemistry Simplified. (2023). Mass Spectrometry of Cycloalkanes. YouTube.
  • Wang, Z., et al. (2019). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 138, 103915.
  • PubChem. (n.d.). cis-4-tert-Butyl-cyclohexyl iodide.
  • National Institute of Standards and Technology. (n.d.).
  • Scribd. (n.d.).
  • AChemBlock. (n.d.).
  • mzCloud. (2017).
  • BLD Pharm. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)

Sources

A Comparative Guide to the Synthesis of cis-3-(Boc-amino)cyclobutane Scaffolds: Beyond the Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates.[1] A key building block for introducing this moiety is cis-tert-butyl 3-aminocyclobutylcarbamate, which provides a handle for further functionalization. The synthesis of this important intermediate often relies on reagents such as cis-tert-butyl 3-iodocyclobutylcarbamate, which facilitates the introduction of the amino group via nucleophilic substitution. However, the pursuit of synthetic efficiency, cost-effectiveness, and stereochemical control continually drives the exploration of alternative reagents and methodologies.

This guide provides a comprehensive comparison of alternative synthetic strategies to the use of this compound for the preparation of cis-tert-butyl 3-aminocyclobutylcarbamate. We will delve into the practical and theoretical aspects of three primary approaches: nucleophilic substitution, reductive amination, and the Mitsunobu reaction. By examining the experimental data and underlying chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Synthetic Landscape: An Overview

The synthesis of cis-tert-butyl 3-aminocyclobutylcarbamate can be approached from several key precursors. The choice of starting material dictates the synthetic strategy and has significant implications for the overall efficiency and stereochemical outcome of the synthesis. The following diagram illustrates the primary pathways to the target molecule.

cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule tert-Butyl\n3-oxocyclobutylcarbamate tert-Butyl 3-oxocyclobutylcarbamate Reductive Amination Reductive Amination tert-Butyl\n3-oxocyclobutylcarbamate->Reductive Amination cis-tert-Butyl\n3-hydroxycyclobutylcarbamate cis-tert-Butyl 3-hydroxycyclobutylcarbamate Mitsunobu Reaction Mitsunobu Reaction cis-tert-Butyl\n3-hydroxycyclobutylcarbamate->Mitsunobu Reaction cis-tert-Butyl\n3-iodocyclobutylcarbamate cis-tert-Butyl 3-iodocyclobutylcarbamate Nucleophilic Substitution Nucleophilic Substitution cis-tert-Butyl\n3-iodocyclobutylcarbamate->Nucleophilic Substitution cis-tert-Butyl 3-aminocyclobutylcarbamate cis-tert-Butyl 3-aminocyclobutylcarbamate Reductive Amination->cis-tert-Butyl 3-aminocyclobutylcarbamate Mitsunobu Reaction->cis-tert-Butyl 3-aminocyclobutylcarbamate Nucleophilic Substitution->cis-tert-Butyl 3-aminocyclobutylcarbamate

Figure 1: Overview of synthetic pathways to cis-tert-butyl 3-aminocyclobutylcarbamate.

Methodology 1: Nucleophilic Substitution

The use of this compound as a substrate for nucleophilic substitution with an amine source is a direct and common approach to introduce the amino functionality. The iodine atom is an excellent leaving group, facilitating the SN2 reaction.

Mechanism and Reagents

The reaction proceeds via a classical SN2 mechanism, where a nucleophilic amine attacks the carbon bearing the iodide, leading to inversion of stereochemistry. However, since the desired product is the cis isomer, this implies that the reaction would typically start from the trans-iodide or involve a double inversion process if starting from a cis precursor. For the direct formation of the cis-amino product from the cis-iodo precursor, a nucleophile that can participate in a retention mechanism or a different reaction pathway would be required. In many practical syntheses, the desired stereochemistry is often achieved through the choice of starting material and a single, predictable SN2 reaction.

Other leaving groups, such as tosylates (-OTs) and mesylates (-OMs), can also be employed. These are readily prepared from the corresponding alcohol. The reactivity of the leaving group is crucial for the success of the substitution reaction. Generally, the leaving group ability follows the order: Triflate > Tosylate/Mesylate > Iodide > Bromide > Chloride.[2] While tosylates and mesylates are excellent leaving groups, the direct conversion of an alcohol to an iodide via an Appel-type reaction or Finkelstein reaction from a corresponding bromide or chloride can be a very efficient process.

cis-tert-Butyl\n3-iodocyclobutylcarbamate cis-tert-Butyl 3-iodocyclobutylcarbamate SN2 Reaction SN2 Reaction cis-tert-Butyl\n3-iodocyclobutylcarbamate->SN2 Reaction Nucleophile (e.g., NH3) Nucleophile (e.g., NH3) Nucleophile (e.g., NH3)->SN2 Reaction cis-tert-Butyl\n3-aminocyclobutylcarbamate cis-tert-Butyl 3-aminocyclobutylcarbamate SN2 Reaction->cis-tert-Butyl\n3-aminocyclobutylcarbamate

Figure 2: Nucleophilic substitution pathway.

Alternative 1: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. In this case, the starting material is tert-butyl 3-oxocyclobutylcarbamate.[3] This "one-pot" procedure involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Mechanism and Reagents

The reaction begins with the condensation of the ketone with an amine source, typically ammonia or a protected amine equivalent, to form an imine. A reducing agent, present in the reaction mixture, then reduces the C=N double bond to a C-N single bond. A key advantage of this method is that many reducing agents are selective for the imine over the starting ketone, allowing for the reaction to be performed in a single step.

Commonly used reducing agents include:

  • Sodium cyanoborohydride (NaBH₃CN): Effective and selective, but generates cyanide waste.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN.

  • Ammonia borane (H₃NBH₃): A stable and convenient source of both ammonia and a reducing agent.

The stereochemical outcome of the reduction is dependent on the steric environment of the imine intermediate and the reducing agent used. For the synthesis of the cis isomer, the hydride delivery should preferentially occur from the less hindered face of the imine.

tert-Butyl\n3-oxocyclobutylcarbamate tert-Butyl 3-oxocyclobutylcarbamate Imine Formation & Reduction Imine Formation & Reduction tert-Butyl\n3-oxocyclobutylcarbamate->Imine Formation & Reduction Amine Source (e.g., NH4OAc) Amine Source (e.g., NH4OAc) Amine Source (e.g., NH4OAc)->Imine Formation & Reduction Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->Imine Formation & Reduction cis-tert-Butyl\n3-aminocyclobutylcarbamate cis-tert-Butyl 3-aminocyclobutylcarbamate Imine Formation & Reduction->cis-tert-Butyl\n3-aminocyclobutylcarbamate

Figure 3: Reductive amination pathway.

Alternative 2: The Mitsunobu Reaction

The Mitsunobu reaction is a renowned method for the conversion of alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry.[4] This makes it an excellent choice for controlling the stereochemical outcome of the synthesis. The starting material for this route is cis-tert-butyl 3-hydroxycyclobutylcarbamate.

Mechanism and Reagents

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an alkoxyphosphonium salt, which is a highly reactive intermediate. A suitable nitrogen nucleophile then displaces the activated hydroxyl group in an SN2 fashion, resulting in a complete inversion of configuration at the stereocenter.

To obtain the free amine, the nitrogen nucleophile is often a protected form, such as phthalimide or an azide. The phthalimide group can be removed by hydrazinolysis, while the azide can be reduced to the amine, for example, by catalytic hydrogenation or with Staudinger conditions (PPh₃, then H₂O).

Given that the Mitsunobu reaction proceeds with inversion, to obtain the cis-amino product, one must start with the trans-hydroxycyclobutane precursor.

trans-tert-Butyl\n3-hydroxycyclobutylcarbamate trans-tert-Butyl 3-hydroxycyclobutylcarbamate Mitsunobu Reaction & Deprotection Mitsunobu Reaction & Deprotection trans-tert-Butyl\n3-hydroxycyclobutylcarbamate->Mitsunobu Reaction & Deprotection PPh3, DEAD/DIAD PPh3, DEAD/DIAD PPh3, DEAD/DIAD->Mitsunobu Reaction & Deprotection N-Nucleophile (e.g., HN3) N-Nucleophile (e.g., HN3) N-Nucleophile (e.g., HN3)->Mitsunobu Reaction & Deprotection cis-tert-Butyl\n3-aminocyclobutylcarbamate cis-tert-Butyl 3-aminocyclobutylcarbamate Mitsunobu Reaction & Deprotection->cis-tert-Butyl\n3-aminocyclobutylcarbamate

Figure 4: Mitsunobu reaction pathway.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Substitution (with Iodide)Reductive AminationMitsunobu Reaction
Starting Material cis/trans-tert-Butyl 3-iodocyclobutylcarbamatetert-Butyl 3-oxocyclobutylcarbamatetrans-tert-Butyl 3-hydroxycyclobutylcarbamate
Number of Steps 1 (from iodide)1 (one-pot)2 (reaction and deprotection)
Typical Yields Moderate to HighGood to ExcellentGood to Excellent
Stereoselectivity High (SN2 inversion)Variable (depends on substrate and reagents)Excellent (complete inversion)
Reaction Conditions Often requires heatingGenerally mildMild, but can be sensitive to stoichiometry
Key Reagents Amine sourceAmine source, reducing agent (e.g., NaBH₃CN)PPh₃, DEAD/DIAD, N-nucleophile
Potential Drawbacks Availability/stability of iodo-compoundPotential for over-alkylation, stereocontrol can be challengingStoichiometric phosphine oxide byproduct, cost of reagents
Discussion of Alternatives

Nucleophilic substitution using this compound is a straightforward method, provided the starting material is readily available. The high reactivity of the iodide leaving group is a significant advantage. However, the synthesis of the iodo-compound itself adds steps to the overall sequence, and its stability can be a concern. Alternative leaving groups like tosylates or mesylates offer greater stability but require an additional activation step from the corresponding alcohol.[5]

Reductive amination stands out as a highly efficient, one-pot procedure.[6] It starts from the commercially available ketone, which can be an advantage in terms of cost and availability. The main challenge lies in achieving high cis-diastereoselectivity. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, but obtaining a pure cis isomer may require careful optimization or chromatographic separation from the trans isomer.

The Mitsunobu reaction offers unparalleled control over stereochemistry due to its predictable inversion mechanism.[7] This is a major advantage when a specific stereoisomer is required. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. Furthermore, the cost of the reagents (phosphine and azodicarboxylate) can be a consideration for large-scale synthesis. The need for a two-step sequence (amination followed by deprotection of the nitrogen nucleophile) also adds to the overall synthetic effort.

Experimental Protocols

Protocol 1: Nucleophilic Substitution (Representative)
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add an excess of the amine nucleophile (e.g., a solution of ammonia in methanol, 10 eq).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford cis-tert-butyl 3-aminocyclobutylcarbamate.

Protocol 2: Reductive Amination (Representative)
  • To a solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) and ammonium acetate (5.0 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

Protocol 3: Mitsunobu Reaction (Representative)
  • To a solution of trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the phthalimide-protected intermediate.

  • Dissolve the intermediate in ethanol and add hydrazine hydrate (5.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to afford cis-tert-butyl 3-aminocyclobutylcarbamate.

Conclusion

The choice of reagent and synthetic route for the preparation of cis-tert-butyl 3-aminocyclobutylcarbamate is a critical decision that depends on the specific priorities of the researcher.

  • For a direct and potentially high-yielding route where the iodo-precursor is available, nucleophilic substitution remains a viable option.

  • When efficiency and atom economy are paramount, and if some degree of stereochemical impurity can be tolerated or separated, reductive amination from the corresponding ketone is an attractive one-pot strategy.

  • For applications where absolute stereochemical control is essential, the Mitsunobu reaction from the corresponding alcohol provides a reliable method for obtaining the desired cis isomer, albeit with considerations for reagent cost and byproduct removal.

By understanding the nuances of each of these methodologies, researchers can select the most appropriate path to access this valuable building block for the advancement of their drug discovery and development programs.

References

  • Chem-Impex. cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. [Link]

  • Quimica Organica. The leaving group in the nucleophilic substitution - SN2. [Link]

  • Chemistry Stack Exchange. Difference in leaving group ability due to variation in nucleophiles. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Beilstein Journals. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Chem-Impex. cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. [Link]

  • PubChem. tert-Butyl 3-oxocyclobutylcarbamate. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • ChemRxiv. Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. [Link]

  • Chem-Station. Mitsunobu Reaction. [Link]

  • ResearchGate. Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. [Link]

  • ResearchGate. Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. [Link]

  • Pure. A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]

  • ResearchGate. Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • Google Patents.
  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • The Journal of Organic Chemistry. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • National Institutes of Health. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. [Link]

  • ResearchGate. How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. [Link]

  • AMyD. Reductive Amination // Acetylation Experiment 3. [Link]

Sources

The Strategic Advantage of cis-tert-Butyl 3-Iodocyclobutylcarbamate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological profiles necessitates a diverse and versatile toolbox of molecular building blocks. Among these, saturated carbocycles have garnered significant attention for their ability to impart favorable three-dimensional conformations, improve metabolic stability, and serve as non-aromatic bioisosteres. This guide provides an in-depth technical comparison of cis-tert-butyl 3-iodocyclobutylcarbamate, a unique aliphatic iodide building block, with other iodo-containing scaffolds commonly employed in drug discovery. We will explore its synthesis, reactivity in key cross-coupling reactions, and strategic advantages, supported by experimental data and detailed protocols to inform rational molecular design and synthesis.

The Rise of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane scaffold has emerged as a valuable design element in contemporary drug discovery. Its inherent ring strain and puckered conformation offer a level of conformational constraint that is distinct from more flexible aliphatic chains or larger cycloalkanes. This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich cyclobutane moieties can enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability, by moving away from the often-undesirable planarity of aromatic systems.[1] Several successful drug candidates incorporate 1,3-disubstituted cyclobutane rings, highlighting the therapeutic potential of this structural motif.[2]

This compound offers a synthetically tractable entry point into this valuable chemical space. The cis stereochemistry provides a defined spatial relationship between the protected amine and the reactive iodide, while the Boc-protecting group ensures compatibility with a wide range of synthetic transformations and allows for late-stage deprotection to reveal a primary amine for further functionalization.

Synthesis of this compound: A Practical Approach

The preparation of the title compound is readily achievable from its corresponding alcohol precursor, cis-tert-butyl 3-hydroxycyclobutylcarbamate. This precursor is commercially available or can be synthesized through established methods. The conversion of the secondary alcohol to the iodide can be accomplished via several reliable methods, with the Appel and Mitsunobu reactions being two of the most common and effective choices.

Experimental Protocol: Iodination of cis-tert-Butyl 3-Hydroxycyclobutylcarbamate via the Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl iodides with inversion of stereochemistry.

Diagram of the Appel Reaction Workflow:

cluster_0 Appel Reaction Setup cluster_1 Reaction and Workup Alcohol cis-tert-Butyl 3-hydroxycyclobutylcarbamate Reagents Triphenylphosphine (PPh3) Iodine (I2) Imidazole Alcohol->Reagents 1. Add to flask Solvent Dichloromethane (DCM) Reagents->Solvent 2. Dissolve Temperature_1 0 °C Solvent->Temperature_1 3. Cool Temperature_2 Room Temperature Temperature_1->Temperature_2 4. Warm and stir Quenching Quench with aq. Na2S2O3 Temperature_2->Quenching 5. After completion Extraction Extract with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product cis-tert-Butyl 3-iodocyclobutylcarbamate

Caption: Workflow for the Appel iodination.

Step-by-Step Protocol:

  • To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.5 eq.) portion-wise, followed by imidazole (2.0 eq.).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until consumption of the starting material.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Comparative Reactivity in Key Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, generally following the trend: C-I > C-Br > C-OTf > C-Cl.[3] This enhanced reactivity makes iodo-containing building blocks highly valuable for their ability to participate in a wide array of bond-forming transformations under milder conditions and with lower catalyst loadings. Here, we compare the expected performance of this compound, an aliphatic iodide, with commonly used aromatic and heterocyclic iodides in three cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While traditionally used for coupling aryl halides, recent advances have extended its utility to include aliphatic electrophiles.

Comparative Performance in Suzuki-Miyaura Coupling:

Iodo-Building BlockStructureTypical ReactivityKey Considerations
This compound Alkyl-IGoodPotential for β-hydride elimination. Requires ligands that promote rapid reductive elimination.
Iodobenzene Aryl-IExcellentHighly reactive, often proceeds under mild conditions with a wide range of boronic acids.
2-Iodopyridine Heteroaryl-IExcellentSimilar reactivity to iodobenzene, with the nitrogen atom potentially influencing catalyst coordination.

Discussion:

The oxidative addition of an alkyl iodide to a Pd(0) catalyst is generally faster than that of an aryl iodide. However, a potential competing pathway for alkyl-palladium intermediates is β-hydride elimination, which can lead to the formation of undesired olefin byproducts. To favor the desired cross-coupling product, ligands that promote a rapid rate of reductive elimination are crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often effective in this regard. While aryl iodides do not undergo β-hydride elimination, their cross-coupling can sometimes be sluggish with sterically hindered partners. The defined stereochemistry of this compound allows for the predictable introduction of a 3D element, a key advantage over flat aromatic systems.

Representative Suzuki-Miyaura Coupling Protocol:

cluster_0 Reaction Setup cluster_1 Reaction and Workup Iodide cis-tert-Butyl 3-iodocyclobutylcarbamate Boronic_Acid Arylboronic Acid Iodide->Boronic_Acid 1. Combine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Catalyst 2. Add Base Base (e.g., K2CO3) Catalyst->Base 3. Add Solvent Solvent (e.g., Toluene/H2O) Base->Solvent 4. Add Heating Heat under Inert Atmosphere Solvent->Heating 5. Heat Extraction Aqueous Workup and Extraction Heating->Extraction 6. After completion Purification Column Chromatography Extraction->Purification Product Product Purification->Product Coupled Product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[4] While highly effective for aryl halides, its application with alkyl halides can be more challenging due to the potential for side reactions.

Comparative Performance in Buchwald-Hartwig Amination:

Iodo-Building BlockStructureTypical ReactivityKey Considerations
This compound Alkyl-IModerate to GoodProne to elimination with sterically hindered amines or strong bases. Careful selection of catalyst, ligand, and base is critical.
Iodobenzene Aryl-IExcellentA broad range of primary and secondary amines can be coupled with high efficiency.
2-Iodopyridine Heteroaryl-IExcellentGenerally high-yielding, though the pyridine nitrogen can sometimes interfere with catalysis.

Discussion:

The Buchwald-Hartwig amination of alkyl halides is often more challenging than that of their aryl counterparts. The use of strong bases, which are typically required for this transformation, can promote elimination reactions with secondary alkyl halides like this compound. However, with careful optimization of the reaction conditions, including the use of milder bases (e.g., Cs₂CO₃ or K₃PO₄) and appropriate ligand systems, successful amination can be achieved.[5] Aryl iodides are generally excellent substrates for this reaction, tolerating a wide variety of amines and functional groups.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Its application with unactivated alkyl halides has been historically challenging but has seen recent advancements.

Comparative Performance in Sonogashira Coupling:

Iodo-Building BlockStructureTypical ReactivityKey Considerations
This compound Alkyl-IChallengingTraditional Pd/Cu catalysis is often ineffective. Newer nickel-catalyzed or radical-based methods show promise.[8]
Iodobenzene Aryl-IExcellentA robust and high-yielding reaction with a wide range of terminal alkynes under mild conditions.[9]
2-Iodopyridine Heteroaryl-IExcellentCouples efficiently with terminal alkynes, providing access to valuable heteroaromatic alkynes.

Discussion:

The standard Sonogashira coupling protocol, which employs a palladium catalyst and a copper(I) co-catalyst, is generally not effective for unactivated alkyl iodides. This is due to the propensity for side reactions and catalyst deactivation. However, recent methodological developments have begun to address this limitation. Nickel-catalyzed Sonogashira-type couplings have been shown to be effective for a range of alkyl halides.[8] In contrast, aryl and heteroaryl iodides are exceptional substrates for the Sonogashira reaction, providing a reliable and high-yielding route to aryl and heteroaryl alkynes.

Conclusion: A Strategic Choice for 3D Molecular Scaffolds

This compound stands out as a valuable building block for introducing a conformationally constrained, sp³-rich motif into drug candidates. While its reactivity profile in cross-coupling reactions differs from that of more traditional aryl iodides, its unique structural features offer a compelling advantage for modern medicinal chemistry programs. The challenges associated with its use in certain transformations, such as the Sonogashira coupling, are being addressed by ongoing innovation in catalysis. The ability to access novel, three-dimensional chemical space through the strategic application of building blocks like this compound will undoubtedly continue to fuel the discovery of the next generation of therapeutics.

References

  • Barreiro, G.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022, 17 (1), e202100525.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry2021, 45 (38), 17855-17862.
  • Molander, G. A.; Shin, I. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters2011, 13 (15), 3956–3959.
  • Synthesis and evaluation of 7-substituted-3-cyclobutylamino-4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives as KATP channel agonists. Bioorganic & Medicinal Chemistry Letters2002, 12 (20), 2977-2980.
  • Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit.
  • Buchwald–Hartwig amin
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry2024.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • (CIS)
  • Carbamic acid, tert-butyl ester. Organic Syntheses1967, 47, 16.
  • Aminative Suzuki–Miyaura coupling. Science2024, 383 (6686), 1019-1024.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules2021, 26 (19), 5979.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry2024.
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry2012, 8, 1045-1051.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry2006, 71 (1), 379-381.
  • Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. Organic Letters2014, 16 (13), 3524-3527.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry2012, 77 (17), 7219-7226.
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry.
  • tert-Butyl (3-hydroxycyclobutyl)
  • Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Aminative Suzuki-Miyaura coupling. Science2024, 383 (6686), 1019-1024.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][10][11]triazolo[4,3-a][2][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Google Patents.

  • Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application. Organic & Biomolecular Chemistry2021, 19 (1), 105-109.

Sources

A Comparative Guide to HPLC Purity Analysis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Intermediates

In the intricate pathway of pharmaceutical development, the purity of each chemical intermediate is not merely a quality metric; it is a cornerstone of the final drug product's safety and efficacy. The compound cis-Tert-butyl 3-iodocyclobutylcarbamate serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a bulky tert-butyl protecting group, a polar carbamate linkage, and an iodinated cyclobutane ring, presents a unique analytical challenge. Even trace impurities—such as diastereomers, unreacted starting materials, or degradation products—can carry forward through multi-step syntheses, potentially impacting the final API's stability, bioactivity, and safety profile.

This guide provides an in-depth comparison of analytical chromatography techniques for the robust purity assessment of this vital intermediate. We will explore the nuances of method selection, from the reliable workhorse of High-Performance Liquid Chromatography (HPLC) with UV detection to the high-speed capabilities of Ultra-Performance Liquid Chromatography (UPLC) and the unparalleled identification power of Mass Spectrometry (MS). The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring compliance with stringent regulatory standards.[1]

The Workhorse Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine quality control (QC) and release testing, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard, offering a balance of reliability, cost-effectiveness, and robust performance.[2][3]

Causality Behind the Method

The fundamental principle of RP-HPLC involves a polar mobile phase and a non-polar stationary phase.[3][4] For this compound, this is an ideal match. The non-polar tert-butyl group and the cyclobutyl ring exhibit strong hydrophobic interactions with a C18 (octadecylsilane) stationary phase, which is the most common choice for small molecule analysis.[5][6] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. By carefully controlling the ratio of organic solvent to water, we can modulate the retention time of the analyte.

The carbamate group within the molecule contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward and effective means of quantification.[3]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: Linear gradient from 50% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5. This step is a self-validating mechanism to ensure the system is performing correctly.[7][8][9][10]

The High-Resolution Alternative: Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is robust, drug development often operates under tight timelines where analytical throughput is paramount. Ultra-Performance Liquid Chromatography (UPLC) offers a significant leap in speed and efficiency.[11][12][13] UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles.[13][14]

Comparative Advantage: Speed and Sensitivity

The smaller particle size in UPLC columns provides a dramatic increase in separation efficiency, leading to:

  • Faster Analysis: Run times can be reduced by a factor of up to 9 compared to traditional HPLC.[12]

  • Improved Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.[14]

  • Higher Sensitivity: Taller, narrower peaks are easier to detect, improving the limit of quantification (LOQ) for trace impurities.[11][14]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener environmental footprint.[11][15]

The primary trade-off is the higher initial capital cost of a UPLC system and the need for meticulous sample preparation, as the smaller particle columns are less tolerant of particulates.

The Identification Powerhouse: HPLC with Mass Spectrometry (HPLC-MS)

A UV detector can quantify impurities, but it cannot identify them. When an unknown peak is detected, especially one exceeding the identification threshold defined by the International Council for Harmonisation (ICH) guidelines (typically >0.10%), Mass Spectrometry (MS) becomes an indispensable tool.[16][17][18]

Principle and Application

By coupling an HPLC system to a mass spectrometer, we combine the separation power of chromatography with the identification power of MS.[2][19] As each compound elutes from the column, it is ionized (e.g., by Electrospray Ionization - ESI) and sent to the mass analyzer, which measures its mass-to-charge ratio (m/z). This provides the exact molecular weight of the impurity, which is the first and most critical piece of information for structural elucidation.[2][20] Further fragmentation analysis (MS/MS) can provide structural details to definitively identify the unknown compound.[19]

HPLC-MS is crucial for:

  • Impurity Profiling: Identifying and characterizing unknown impurities found during routine analysis.[1][19]

  • Forced Degradation Studies: Elucidating the structure of degradation products to understand the stability of the drug intermediate.

  • Genotoxic Impurity Analysis: Detecting and quantifying potentially mutagenic impurities at very low levels.

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes typical performance data for the three discussed methods in the analysis of this compound.

ParameterHPLC-UVUPLC-UVHPLC-MS
Analysis Time ~35 minutes~5 minutes~35 minutes
Resolution (Main Peak vs. Key Impurity) 1.82.51.8
Theoretical Plates ~15,000~35,000~15,000
Relative Sensitivity 1x2-3x10-100x
Primary Application Routine QC, Release TestingHigh-Throughput ScreeningImpurity Identification
Key Advantage Robust, Cost-EffectiveSpeed, ResolutionStructural Elucidation

Visualizing the Analytical Workflow & Decision Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logic for method selection.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Reporting & Action Sample Sample Weighing & Dissolution Filter 0.45 µm Filtration Sample->Filter HPLC HPLC / UPLC Injection Filter->HPLC Data Chromatogram Acquisition HPLC->Data Integration Peak Integration & % Area Calculation Data->Integration Decision Impurity > ICH Identification Threshold? Integration->Decision Report Final Purity Report Decision->Report No MS_Analysis Proceed to HPLC-MS for Identification Decision->MS_Analysis Yes

Caption: Experimental workflow for HPLC purity analysis.

Logic cluster_choices cluster_methods Goal Define Analytical Goal QC Routine QC / Batch Release Goal->QC HTS High-Throughput Screening Goal->HTS ID Unknown Impurity Identification Goal->ID HPLC_UV Select HPLC-UV QC->HPLC_UV Reason: Robust & Cost-Effective UPLC_UV Select UPLC-UV HTS->UPLC_UV Reason: Speed & Efficiency HPLC_MS Select HPLC-MS ID->HPLC_MS Reason: Structural Elucidation Power

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendations

The purity analysis of this compound is not a one-size-fits-all endeavor. The choice of analytical methodology must be aligned with the specific goal at hand.

  • For routine quality control and final product release , the established HPLC-UV method provides a validated, robust, and cost-effective solution that meets regulatory expectations for purity determination.

  • For process development and high-throughput screening environments where speed and sample throughput are critical, transitioning to a UPLC-UV method is highly recommended. The significant reduction in analysis time and solvent usage provides a compelling return on investment.

  • For impurity identification, forced degradation studies, and troubleshooting , HPLC-MS is the indispensable tool. Its ability to provide definitive molecular weight and structural data is essential for meeting the impurity characterization requirements of regulatory bodies like the FDA and EMA, as outlined in ICH guidelines.[16][18]

By leveraging this comparative guide, scientists can make informed, data-driven decisions, ensuring the quality and integrity of this critical pharmaceutical intermediate throughout the drug development lifecycle.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • MONAD. What is the Difference Between UPLC and HPLC?. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • YouTube. Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

  • Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • YouTube. How Can We Analyze Carbamate Pesticides?. [Link]

  • Waters Corporation. Alliance System for Carbamate Analysis. [Link]

  • U.S. Environmental Protection Agency (EPA). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • PubChem. tert-Butyl 3-oxocyclobutylcarbamate. [Link]

  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. [Link]

Sources

Navigating the Molecular Labyrinth: A Comparative Guide to the Structural Elucidation of cis-Tert-butyl 3-iodocyclobutylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For novel scaffolds such as cis-tert-butyl 3-iodocyclobutylcarbamate derivatives, which hold potential as unique building blocks, a definitive structural characterization is paramount. The cyclobutane ring, with its inherent strain and puckered conformation, offers a distinct spatial arrangement for substituents that can significantly influence interactions with biological targets.[1] This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this class of compounds, offering field-proven insights and experimental protocols to guide researchers.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction remains the most powerful and unambiguous method for determining the three-dimensional structure of small organic molecules at atomic resolution.[2][3] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is often unattainable by other methods.[4][5]

A Proposed Experimental Workflow for this compound

Given the novelty of this specific derivative, a detailed experimental plan is crucial. The following workflow outlines a rational approach from synthesis to structure determination.

1. Synthesis:

A plausible synthetic route would involve the protection of a suitable cyclobutane precursor followed by functional group manipulation to introduce the iodide and carbamate moieties. A general scheme is proposed below.

cluster_synthesis Proposed Synthesis Workflow start Cyclobutane Precursor step1 Boc Protection start->step1 Boc₂O, Base step2 Introduction of Iodine step1->step2 Iodinating Agent (e.g., NIS) product This compound step2->product

Caption: Proposed synthetic pathway for the target compound.

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2][4] A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). Ideal crystallization solvents are those in which the compound is sparingly soluble.

  • Primary Screening - Slow Evaporation:

    • Prepare saturated or near-saturated solutions of the compound in 3-5 promising solvents in small vials.

    • Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

    • Monitor for crystal growth over several days to weeks.

  • Secondary Screening - Vapor Diffusion:

    • This technique is highly effective for small quantities of material.[6]

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

    • Sitting Drop: Similar to the hanging drop, but the drop of the compound solution is placed on a pedestal within the well.

  • Advanced Screening - Microbatch Under-Oil:

    • This high-throughput method involves dispensing nanoliter-scale droplets of the compound solution and various crystallization cocktails under a layer of inert oil.[5] This allows for the screening of a vast number of conditions with minimal sample consumption.[4]

cluster_cryst Crystallization Screening Workflow start Purified Compound solubility Solubility Screening start->solubility slow_evap Slow Evaporation solubility->slow_evap Parallel Screening vapor_diff Vapor Diffusion solubility->vapor_diff Parallel Screening microbatch Microbatch solubility->microbatch Parallel Screening crystals Single Crystals slow_evap->crystals vapor_diff->crystals microbatch->crystals

Caption: Parallel screening approach for crystallization.

3. Data Collection and Structure Refinement:

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.

A Comparative Landscape of Analytical Techniques

While SCXRD provides the ultimate structural answer, it is not always feasible. Other techniques can provide complementary or, in some cases, sufficient structural information.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packingHigh-quality single crystal (typically >50 µm)Unambiguous structure determination.[2][3]Crystal growth can be a major bottleneck.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (¹H, ¹³C), stereochemical relationships (NOE), conformation in solution~1-5 mg, soluble sampleProvides data on the solution-state structure and dynamics.Does not provide precise bond lengths/angles; interpretation can be complex for rigid systems.
Infrared (IR) & Raman Spectroscopy Presence of functional groups (e.g., C=O, N-H of carbamate).[7]mg scale, solid or solutionRapid and non-destructive.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[8]µg-ng scaleHigh sensitivity and accuracy for molecular formula determination.Provides no information on stereochemistry or conformation.
Micro-Electron Diffraction (MicroED) 3D atomic coordinates from nanocrystals.[9]Nanocrystals (~50 nm - 1 µm), powder samples.[10]Requires significantly smaller crystals than SCXRD.[9][10] High-throughput potential.[11]Newer technique, less widely available. Potential for beam damage.[12]

In-Depth Comparison

SCXRD vs. NMR Spectroscopy

For a molecule like this compound, ¹H and ¹³C NMR would readily confirm the presence of the tert-butyl group, the cyclobutane ring protons, and the carbamate functionality. 2D NMR experiments (COSY, HSQC, HMBC) would establish the connectivity. Nuclear Overhauser Effect (NOE) experiments could help elucidate the cis relationship between the substituents on the cyclobutane ring by observing through-space correlations between protons on the same face of the ring. However, NMR provides an average structure in solution, and the puckering of the cyclobutane ring might be dynamic. SCXRD, in contrast, provides a static, high-resolution snapshot of the molecule in the solid state, definitively establishing the ring conformation and the precise spatial arrangement of the iodo and carbamate groups.

The Rise of Micro-Electron Diffraction (MicroED)

A significant challenge in small-molecule crystallography is obtaining crystals large enough for X-ray diffraction.[10] MicroED, a cryo-electron microscopy technique, has emerged as a powerful alternative that can determine high-resolution structures from nanocrystals.[9] This is particularly advantageous for compounds that yield only fine powders or very small needles.[10] For derivatives of this compound that prove difficult to crystallize into larger single crystals, MicroED presents a viable path to atomic-resolution structural data.[9][11]

Complementarity of Spectroscopic Methods

Infrared and Raman spectroscopy can quickly confirm the successful synthesis by identifying characteristic vibrational bands, such as the C=O stretch of the carbamate group.[7] High-resolution mass spectrometry is indispensable for confirming the elemental composition and, therefore, the molecular formula of the synthesized compound.[8]

Conclusion

The structural elucidation of novel compounds like this compound derivatives is best approached with a multi-faceted strategy. While single-crystal X-ray diffraction stands as the definitive method for obtaining a complete and unambiguous three-dimensional structure, its success hinges on the challenging step of crystal growth. NMR spectroscopy provides essential information about the molecule's structure and conformation in solution, serving as a crucial tool for initial characterization and for complementing solid-state data. For cases where crystallization yields only microcrystalline material, MicroED offers a revolutionary alternative to obtain atomic-resolution structures. Finally, techniques like IR spectroscopy and mass spectrometry are indispensable for routine characterization and validation of the chemical identity of the synthesized compounds. A judicious application of these complementary techniques will undoubtedly accelerate research and provide the comprehensive structural insights necessary for advancing drug development programs.

References

  • MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. (URL: )
  • Chemical crystalliz
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: )
  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Public
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (URL: )
  • crystalliz
  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (URL: )
  • XFELs make small molecule crystallography without crystals possible - Chemistry World. (URL: )
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Public
  • Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulf
  • Researchers develop powerful method to solve structures of small molecules. (URL: )
  • [Study on fluorescence analysis for carbam
  • Mass Spectra of Some Carbamate Pesticides | Journal of AOAC INTERN
  • Cyclobutanes in Small‐Molecule Drug Candid
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Public
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC - NIH. (URL: )

Sources

A Comparative Guide to Leaving Groups in Nucleophilic Substitution Reactions of tert-Butyl Cyclobutylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Leaving Group in Synthesis

In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the construction of complex molecular architectures. Among the most fundamental transformations is the nucleophilic substitution reaction, a cornerstone of C-C and C-heteroatom bond formation. The efficiency and outcome of these reactions are profoundly influenced by a seemingly simple component: the leaving group. A leaving group is a molecular fragment that detaches from a substrate during a reaction, taking with it a pair of electrons.[1] Its ability to stabilize this electron pair, and thus its "willingness" to depart, dictates the activation energy and, consequently, the rate of the reaction.

This guide presents a comparative study of common leaving groups—tosylate, mesylate, triflate, and bromide—in the context of a nucleophilic substitution on a tert-butyl cyclobutylcarbamate framework. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in modern pharmaceutical and peptide synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2][3] Understanding the interplay between this robust protecting group and the reactivity of various leaving groups on the same carbocyclic scaffold is crucial for researchers and drug development professionals aiming to design efficient and predictable synthetic routes.

Expertise & Rationale: Designing the Comparative Study

The central objective of this study is to provide a clear, data-driven comparison of leaving group efficacy on a common substrate. Our chosen model system is a derivative of tert-butyl (3-hydroxycyclobutyl)carbamate, a versatile intermediate that allows for the systematic installation of different leaving groups. The rationale for selecting a cyclobutane ring is twofold: it is a prevalent motif in medicinally relevant compounds, and its inherent ring strain presents unique mechanistic considerations in substitution reactions, adding a layer of complexity that demands careful analysis.[4]

Our experimental design is structured around a three-stage workflow:

  • Synthesis of a Key Intermediate: Preparation of tert-butyl (3-hydroxycyclobutyl)carbamate.

  • Installation of Leaving Groups: Conversion of the hydroxyl functionality into a series of sulfonate esters (tosylate, mesylate, triflate) and a halide (bromide).

  • Comparative Nucleophilic Substitution: Reaction of each precursor with a model nucleophile to assess the relative reaction rates and yields.

This systematic approach ensures that any observed differences in reactivity can be directly attributed to the intrinsic properties of the leaving group.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Leaving Group Installation cluster_2 Stage 3: Comparative Nucleophilic Substitution A 3-Aminocyclobutanol C tert-Butyl (3-hydroxycyclobutyl)carbamate A->C Boc Protection B Di-tert-butyl dicarbonate D tert-Butyl (3-tosyloxycyclobutyl)carbamate C->D TsCl, Pyridine E tert-Butyl (3-mesyloxycyclobutyl)carbamate C->E MsCl, Et3N F tert-Butyl (3-triflyloxycyclobutyl)carbamate C->F Tf2O, Pyridine G tert-Butyl (3-bromocyclobutyl)carbamate C->G PBr3 I Product + Leaving Group Anion D->I Reaction 1 E->I Reaction 2 F->I Reaction 3 G->I Reaction 4 H Nucleophile (e.g., NaN3) G cluster_0 Reaction Coordinate Diagram Reactants Reactants (Substrate + Nucleophile) TS_Tf Transition State (TfO⁻) Reactants->TS_Tf ΔG‡ (Triflate) Lowest Activation Energy TS_Br Transition State (Br⁻) Reactants->TS_Br ΔG‡ (Bromide) TS_Ts Transition State (TsO⁻) Reactants->TS_Ts ΔG‡ (Tosylate) TS_Ms Transition State (MsO⁻) Reactants->TS_Ms ΔG‡ (Mesylate) Highest Activation Energy Products Products TS_Tf->Products TS_Br->Products TS_Ts->Products TS_Ms->Products

Sources

A Comparative Guide to the Structural Validation of cis-Tert-butyl 3-iodocyclobutylcarbamate via ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and materials science, the unambiguous structural and stereochemical assignment of novel small molecules is a cornerstone of successful research. For molecules like cis-tert-butyl 3-iodocyclobutylcarbamate, a versatile building block, confirming its precise three-dimensional architecture is not merely an academic exercise but a critical prerequisite for its application. This guide provides an in-depth analysis of the validation of its cis configuration, focusing on the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, compare this technique with viable alternatives, and present a robust experimental framework, grounded in established scientific principles.

The Structural Imperative: Why Stereochemistry Matters

The biological activity and material properties of a molecule are intrinsically linked to its stereochemistry. In the case of tert-butyl 3-iodocyclobutylcarbamate, the cis and trans isomers possess distinct spatial arrangements of their bulky tert-butylcarbamate and iodo substituents. This difference can profoundly impact how the molecule interacts with biological targets or assembles in a material lattice. Consequently, a reliable and unequivocal method for confirming the intended cis stereochemistry is paramount. While several analytical techniques can provide structural information, ¹³C NMR offers a unique and powerful fingerprint of the carbon skeleton, making it exceptionally well-suited for this challenge.

Part 1: Deconstructing the ¹³C NMR Spectrum - A Predictive Analysis

The power of ¹³C NMR lies in its ability to resolve magnetically non-equivalent carbon atoms within a molecule, with the chemical shift of each carbon being exquisitely sensitive to its local electronic environment. A key feature of this compound is its Cₛ symmetry; a plane of symmetry bisects the C1-C3 axis of the cyclobutane ring. This symmetry element dictates that carbons C2 and C4 are chemically equivalent, as are the three methyl groups of the tert-butyl moiety. This reduces the expected number of signals in the proton-decoupled ¹³C NMR spectrum to six, a foundational observation for validating the cis isomer.

Let's predict the chemical shifts (δ) for each unique carbon atom:

  • Carbonyl Carbon (C=O): Carbamate carbonyls typically resonate in the range of 150-165 ppm.[1][2] We anticipate a signal for this molecule at approximately δ 155 ppm .

  • Quaternary tert-Butyl Carbon (C(CH₃)₃): The quaternary carbon of the Boc protecting group is deshielded by the adjacent oxygen and is expected around δ 80 ppm .[3]

  • Cyclobutane C1 (CH-N): The carbon atom bonded to the nitrogen of the carbamate will be deshielded. For substituted cyclobutanes, this signal is typically found in the δ 50-60 ppm range.[4]

  • Cyclobutane C2/C4 (CH₂): These equivalent methylene carbons are adjacent to the substituted carbons. Their chemical shift will be in the aliphatic region, predicted to be around δ 35-45 ppm . Unsubstituted cyclobutane resonates at 22.4 ppm, and the substituents will have a significant effect.[4][5]

  • tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group are shielded and will appear as a single, intense peak around δ 28 ppm .[3][6]

  • Cyclobutane C3 (CH-I): This is the most diagnostic signal for the structure. The presence of a heavy atom like iodine induces a strong shielding effect, known as the "heavy-atom effect," due to spin-orbit coupling.[7][8][9] This effect dramatically shifts the attached carbon's resonance upfield. While a carbon attached to a less electronegative element would normally be downfield, the heavy-atom effect for iodine can shift the signal by as much as 60 ppm upfield.[7] Therefore, we predict the C-I signal to appear at an unusually shielded position, likely in the δ 10-20 ppm range.

Summary of Predicted ¹³C NMR Chemical Shifts
Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Key Influencing Factor
Carbonyl (C=O)~155Carbamate functional group
Quaternary tert-Butyl (C(CH₃)₃)~80Electronegative oxygen atom
Cyclobutane C1 (CH-N)50 - 60Electronegative nitrogen atom
Cyclobutane C2/C4 (CH₂)35 - 45Ring strain and substituent effects
tert-Butyl Methyls (-CH₃)~28Standard aliphatic region
Cyclobutane C3 (CH-I)10 - 20Heavy-atom effect of Iodine

The observation of a signal in this highly shielded 10-20 ppm region is exceptionally strong evidence for the presence of the C-I bond and a cornerstone of the structural validation.

Part 2: The Analytical Toolkit - A Comparative Perspective

While ¹³C NMR is a powerful tool, a comprehensive validation strategy involves comparing its insights with those from other analytical methods. Each technique offers a unique piece of the structural puzzle.

The Role of ¹³C NMR in the Broader Analytical Workflow

The following diagram illustrates a logical workflow for structure elucidation, highlighting the central, confirmatory role of ¹³C NMR spectroscopy.

G cluster_0 Initial Characterization cluster_1 Core NMR Analysis cluster_2 Advanced Confirmation MS Mass Spectrometry (Confirms Mass & Formula) H1_NMR ¹H NMR (Proton Environment & Coupling) MS->H1_NMR IR IR Spectroscopy (Confirms Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton & Symmetry) H1_NMR->C13_NMR Informs C-H count DEPT DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT Confirms C-types DFT DFT Calculation (Theoretical Validation) C13_NMR->DFT Compare experimental to theoretical XRay X-Ray Crystallography (Absolute Structure - If crystal) C13_NMR->XRay Final Confirmation TwoD_NMR 2D NMR (HSQC, HMBC) (Connectivity Mapping) DEPT->TwoD_NMR TwoD_NMR->XRay Final Confirmation

Caption: Logical workflow for small molecule structure validation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹³C NMR Carbon count, symmetry, electronic environment of each carbon.Directly confirms the carbon skeleton and molecular symmetry. The C-I signal is highly diagnostic due to the heavy-atom effect.[8]Low natural abundance of ¹³C requires more sample or longer acquisition times.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.[10][11]Unambiguously identifies the two CH groups (C1, C3), one CH₂ group (C2/C4), and the CH₃ groups, confirming assignments made from the primary ¹³C spectrum.[12]Quaternary carbons are not observed.[10]
¹H NMR Proton environment, connectivity (via J-coupling), and stereochemical relationships.Can provide evidence for the cis relationship through analysis of coupling constants.The cyclobutane region can have complex, overlapping signals, making unambiguous interpretation challenging without 2D NMR.
2D NMR (HSQC/HMBC) C-H one-bond (HSQC) and multiple-bond (HMBC) correlations.[13][14][15]HSQC definitively links each proton to its attached carbon. HMBC confirms the connectivity of the entire molecular framework, linking the Boc group to the cyclobutane ring.[16][17]Requires more instrument time than 1D experiments.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₀H₁₈INO₂).Provides no information on stereochemistry; cis and trans isomers will have identical mass spectra.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C=O).Quickly confirms the presence of the carbamate group.Gives no information about the carbon skeleton or stereochemistry.
X-ray Crystallography Absolute 3D atomic coordinates.The "gold standard" for structural determination, providing unequivocal proof of the cis stereochemistry.[18][19]Requires a single, diffraction-quality crystal, which can be difficult or impossible to grow.[20][21]
DFT Calculations Theoretical prediction of NMR chemical shifts.[22][23]Provides a theoretical spectrum to compare against experimental data, adding a high level of confidence to signal assignments.[24][25][26][27]Accuracy is dependent on the functional and basis set used; it is a predictive tool, not a direct measurement.

Part 3: Experimental Protocol and Data Acquisition

Achieving high-quality, reproducible ¹³C NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Detailed Experimental Protocol: ¹³C {¹H} and DEPT-135 NMR

Caption: Standard workflow for ¹³C NMR sample preparation and analysis.

Causality Behind Experimental Choices:

  • Sample Concentration (50-100 mg): ¹³C has a low natural abundance (~1.1%), requiring a more concentrated sample than ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[28][29]

  • Solvent (CDCl₃): Deuterated chloroform is a standard choice for small organic molecules due to its excellent dissolving power and single, easily identifiable solvent peak.

  • Filtration: Removing particulate matter is crucial as suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines and loss of resolution.

  • Shimming: This process adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is essential for obtaining sharp, symmetrical peaks.

  • Pulse Program (zgpg30): This is a standard inverse-gated decoupling pulse sequence that provides quantitative ¹³C spectra with suppressed NOE (Nuclear Overhauser Effect), although for simple identification, a standard proton-decoupled experiment is sufficient.

  • DEPT-135: This experiment is chosen over DEPT-90 and DEPT-45 as it provides the most information in a single run: CH/CH₃ carbons as positive peaks and CH₂ carbons as negative peaks, allowing for rapid multiplicity assignment.[10][12][30][31]

By adhering to this self-validating protocol—where high-resolution spectra are a direct outcome of proper procedure—researchers can trust the integrity of their data for unambiguous structural assignment.

References

Benchmarking the Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate: A Comparative Guide to Known Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane motif in drug candidates has garnered significant interest for its ability to impart favorable physicochemical properties, such as metabolic stability and conformational rigidity. Among the functionalized cyclobutanes, cis-tert-butyl 3-iodocyclobutylcarbamate stands out as a valuable building block for the synthesis of complex molecules in medicinal chemistry. This guide provides an in-depth technical comparison of the known synthetic routes to this key intermediate, offering experimental insights and data to inform methodological choices in a research and development setting.

Introduction to a Key Synthetic Intermediate

This compound is a bifunctional molecule featuring a protected amine and a reactive iodide on a cyclobutane scaffold. The cis stereochemistry of these functional groups provides a specific spatial arrangement that is crucial for the synthesis of targeted therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, while being readily cleavable under acidic conditions. The iodo group serves as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This guide will explore and benchmark the primary synthetic strategies for accessing this valuable compound, focusing on stereoselectivity, yield, scalability, and reagent accessibility.

Method 1: Stereoselective Iodination of a Hydroxy Precursor

A prevalent and logical approach to the synthesis of this compound involves the stereoselective conversion of a readily available alcohol precursor. The commercially available cis-tert-butyl 3-hydroxycyclobutylcarbamate serves as an ideal starting material for this transformation. The key challenge lies in controlling the stereochemistry of the iodination step.

The Mitsunobu Reaction: An Inversion Pathway

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including iodides, with a predictable inversion of stereochemistry.[1][2][3] This stereochemical outcome is a direct result of the S(_N)2 mechanism of the reaction.

Reaction Scheme:

trans-tert-Butyl\n3-hydroxycyclobutylcarbamate trans-tert-Butyl 3-hydroxycyclobutylcarbamate cis-tert-Butyl\n3-iodocyclobutylcarbamate cis-tert-Butyl 3-iodocyclobutylcarbamate trans-tert-Butyl\n3-hydroxycyclobutylcarbamate->cis-tert-Butyl\n3-iodocyclobutylcarbamate PPh₃, I₂, Imidazole THF

Caption: Mitsunobu reaction for the synthesis of the target molecule.

Detailed Experimental Protocol:

To a solution of trans-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.). The mixture is cooled to 0 °C, and iodine (1.5 eq.) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until complete consumption of the starting material is observed by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Discussion of Experimental Choices:

The choice of the Mitsunobu reaction is predicated on its reliability for achieving stereochemical inversion. Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) are the classic Mitsunobu reagents; however, for iodination, a combination of triphenylphosphine and iodine, often with an additive like imidazole, is effective. Imidazole acts as a mild base and a nucleophilic catalyst. The use of anhydrous THF is crucial to prevent hydrolysis of the reactive intermediates. The reaction temperature is initially kept low to control the exothermic reaction and then raised to ensure completion. The aqueous workup with sodium thiosulfate is necessary to remove any unreacted iodine.

Data Summary Table:

MethodStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity
Mitsunobu Reaction trans-tert-Butyl 3-hydroxycyclobutylcarbamatePPh₃, I₂, ImidazoleTHF0 to RT4-875-85High (Inversion)

Alternative Synthetic Strategies

While the stereoselective conversion of a hydroxy precursor is a common approach, other strategies for the synthesis of 1,3-disubstituted cyclobutanes can be considered. These methods may offer advantages in terms of starting material availability or overall step economy.

[2+2] Cycloaddition Reactions

The construction of the cyclobutane ring through a [2+2] cycloaddition reaction is a powerful strategy.[4] For instance, the cycloaddition of an allene with an alkene can provide a direct route to 1,3-disubstituted cyclobutanes. Subsequent functional group manipulations would then be required to install the desired carbamate and iodo functionalities with the correct cis stereochemistry.

Conceptual Workflow:

cluster_0 Cycloaddition Allene Allene Cyclobutane Intermediate Cyclobutane Intermediate Allene->Cyclobutane Intermediate [2+2] Alkene Alkene Alkene->Cyclobutane Intermediate Functional Group\nInterconversion Functional Group Interconversion Cyclobutane Intermediate->Functional Group\nInterconversion Multiple Steps cis-tert-Butyl\n3-iodocyclobutylcarbamate cis-tert-Butyl 3-iodocyclobutylcarbamate Functional Group\nInterconversion->cis-tert-Butyl\n3-iodocyclobutylcarbamate

Caption: Conceptual workflow for a cycloaddition-based synthesis.

Discussion:

This approach offers the potential for a highly convergent synthesis. However, controlling the regioselectivity and stereoselectivity of the cycloaddition can be challenging. Furthermore, the subsequent functional group interconversions may require multiple steps, potentially lowering the overall yield. The development of a specific protocol for the target molecule via this route would require significant optimization.

Ring-Opening of Bicyclic Precursors

Another strategy involves the ring-opening of strained bicyclic systems, such as bicyclo[1.1.0]butanes. These reactions can proceed with high stereoselectivity, providing access to functionalized cyclobutanes.

Discussion:

While synthetically elegant, the preparation of the required bicyclic precursors can be complex. This approach is often employed for the synthesis of highly substituted or complex cyclobutane derivatives and may not be the most direct or cost-effective method for the target molecule .

Comparative Analysis and Conclusion

Method Advantages Disadvantages Ideal Application
Mitsunobu Reaction High stereoselectivity (inversion), well-established reaction, predictable outcome.Requires the trans-hydroxy precursor, generates triphenylphosphine oxide as a byproduct which can complicate purification.When the trans-hydroxy starting material is available and a reliable, high-yielding stereoinversion is required.
[2+2] Cycloaddition Potentially convergent, builds the cyclobutane core directly.Can suffer from poor regioselectivity and stereoselectivity, may require extensive downstream functional group manipulations.For the de novo synthesis of novel cyclobutane libraries where various substitution patterns are desired.
Ring-Opening Can provide access to complex and highly substituted cyclobutanes with good stereocontrol.The synthesis of the bicyclic precursors can be challenging and multi-step.In academic or exploratory settings for the synthesis of unique cyclobutane architectures.

Based on the current state of knowledge and the commercial availability of the key precursor, the stereoselective iodination of a hydroxycyclobutylcarbamate via a Mitsunobu reaction stands as the most practical and benchmarked method for the synthesis of this compound. This approach offers a reliable and high-yielding route with excellent control over the desired cis stereochemistry, provided the corresponding trans-hydroxy precursor is accessible.

Future research may focus on developing a direct, stereoretentive iodination of the commercially available cis-tert-butyl 3-hydroxycyclobutylcarbamate, which would further streamline the synthesis and improve the overall efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of cis-Tert-butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of cis-Tert-butyl 3-iodocyclobutylcarbamate, a compound featuring both a halogenated cycloalkane and a carbamate functional group. By understanding the chemical principles underpinning each step, laboratory professionals can confidently manage this waste stream, ensuring personnel safety and regulatory compliance.

Core Principles of Disposal: A Two-Fold Chemical Challenge

The molecular architecture of this compound necessitates a two-pronged approach to its degradation. The presence of a carbon-iodine bond classifies it as a halogenated organic compound, while the tert-butoxycarbonyl (Boc) protecting group defines it as a carbamate ester. A robust disposal strategy must address both functionalities to render the molecule into less hazardous, more environmentally benign components.

This guide outlines a sequential, two-step chemical degradation process designed for a laboratory setting. This involves an initial reductive deiodination followed by a basic hydrolysis of the carbamate moiety.

Pre-Disposal Safety and Handling: The Foundation of a Safe Laboratory

Before initiating any chemical treatment, adherence to stringent safety protocols is paramount. All handling and disposal procedures must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of the chemical and treatment reagents.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound and reagents.
Body Protection Standard laboratory coatProtects against incidental spills and contamination.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe chemical treatment of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_step1 Step 1: Reductive Deiodination cluster_step2 Step 2: Carbamate Hydrolysis cluster_final Final Disposal Waste Waste cis-Tert-butyl 3-iodocyclobutylcarbamate Solvent Dissolve in Methanol or Ethanol Waste->Solvent Select appropriate solvent Deiodination Add Sodium Thiosulfate Solution Solvent->Deiodination Stir1 Stir at Room Temperature Deiodination->Stir1 Test1 Test for Completion (e.g., Starch-Iodide Test) Stir1->Test1 Test1->Stir1 Incomplete Hydrolysis Add Strong Base (e.g., NaOH or KOH) Test1->Hydrolysis Reaction Complete Stir2 Heat and Stir Hydrolysis->Stir2 Test2 Test for Completion (e.g., TLC or pH change) Stir2->Test2 Test2->Stir2 Incomplete Neutralize Neutralize with Acid Test2->Neutralize Reaction Complete FinalWaste Aqueous Waste Stream Neutralize->FinalWaste Dispose Dispose per Local Regulations FinalWaste->Dispose

Caption: Logical workflow for the chemical degradation and disposal of this compound.

Step 1: Reductive Deiodination

The initial step focuses on cleaving the carbon-iodine bond. Alkyl iodides are susceptible to reductive dehalogenation.[1] For a laboratory waste disposal context, a convenient and effective method is the use of sodium thiosulfate.

Protocol:

  • Solvent Selection: Dissolve the this compound waste in a minimal amount of a suitable alcohol such as methanol or ethanol. Carbamates of this nature are generally soluble in alcohols.[2][3][4][5]

  • Reagent Addition: In a separate flask, prepare an aqueous solution of sodium thiosulfate (Na₂S₂O₃). A 10-20% weight/volume solution is typically sufficient.

  • Reaction: To the stirred solution of the waste compound, slowly add the sodium thiosulfate solution. An excess of thiosulfate is recommended to ensure complete reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deiodination can be qualitatively monitored. If any elemental iodine is present (which can form from the iodide), the characteristic brown color will be discharged by the thiosulfate. To confirm the absence of iodide that can be easily oxidized, a starch-iodide test can be performed on a small aliquot.

Step 2: Carbamate Hydrolysis

The tert-butoxycarbonyl (Boc) group is known for its stability to many bases.[6] However, under more forcing conditions with a strong base, hydrolysis can be achieved to break down the carbamate ester.

Protocol:

  • Base Addition: To the reaction mixture from Step 1, add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to achieve a final concentration of 2-5 M.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir. The hydrolysis of the carbamate will proceed, yielding tert-butanol, carbon dioxide (which will be converted to carbonate in the basic solution), and the corresponding aminocyclobutanol.

  • Reaction Monitoring: The completion of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. A significant change in the pH of the reaction mixture may also indicate the consumption of the hydroxide.

Final Waste Stream Management

Upon completion of the chemical degradation, the resulting aqueous solution will contain:

  • cis-3-aminocyclobutanol

  • Sodium or potassium iodide

  • Sodium or potassium sulfate/tetrathionate (from the thiosulfate reaction)

  • Sodium or potassium carbonate

  • tert-Butanol

  • Methanol or ethanol (from the initial dissolution)

  • Excess sodium or potassium hydroxide

Final Disposal Procedure:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess base by slowly adding a suitable acid, such as hydrochloric acid or sulfuric acid, with stirring. Monitor the pH to ensure it is neutral (pH ~7). This step should be performed in a fume hood as there may be some effervescence from the carbonate.

  • Final Disposal: The final neutralized aqueous solution, containing low concentrations of organic compounds and inorganic salts, may be suitable for drain disposal with copious amounts of water in accordance with local regulations.[7][8] However, it is imperative to consult your institution's specific guidelines and Environmental Health and Safety (EHS) department for final approval. Some jurisdictions may require the collection of this treated waste stream by a licensed hazardous waste disposal company.[9]

Scientific Rationale and Causality

The choice of a sequential, two-step degradation process is deliberate. Attempting a one-pot reaction with all reagents present simultaneously could lead to undesirable side reactions and incomplete degradation. For instance, the strong base required for carbamate hydrolysis could potentially react with the alkyl iodide, leading to elimination or other side products before reductive deiodination is complete. By first addressing the more labile carbon-iodine bond under milder conditions, we ensure a cleaner and more predictable degradation pathway.

The use of sodium thiosulfate for deiodination is a well-established and safe laboratory practice. It effectively reduces any elemental iodine that may form and facilitates the conversion of the alkyl iodide to a less hazardous species.

The subsequent strong base hydrolysis of the Boc-carbamate is a robust method for cleaving this stable protecting group. While acidic conditions are more common for Boc deprotection in synthesis, for waste disposal, a basic hydrolysis avoids the need for a separate neutralization step of an acidic reaction mixture before proceeding to the final neutralization of the entire waste stream.

By following this comprehensive guide, researchers can ensure the safe, efficient, and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling cis-tert-Butyl 3-iodocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with cis-tert-butyl 3-iodocyclobutylcarbamate (CAS No. 1389264-12-3). Beyond a simple checklist, this document elucidates the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is an organic compound that presents several potential hazards. According to its Safety Data Sheet (SDS), the primary risks include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Given these hazards, a multi-faceted approach to PPE is essential to mitigate exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish foundational safety practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or aerosols.[2][3] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[2][3]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Required if not handled in a fume hood. An N95 dust mask or a respirator with appropriate filters should be used.[4]
Running reactions and work-up Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Nitrile or neoprene gloves. Inspect for tears or degradation before and during use.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a chemical fume hood to avoid the need for respiratory protection.
Handling spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Not generally required if handling sealed waste containers.
Step-by-Step Guide to PPE Selection and Use

This procedural guide ensures that all safety measures are correctly implemented.

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment of the planned experiment. Consider the quantities of this compound being used, the potential for aerosol generation, and the duration of the procedure.

  • Eye and Face Protection:

    • For routine operations like weighing, safety glasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[2][5]

    • When handling solutions or performing reactions where splashing is possible, upgrade to chemical splash goggles for a complete seal around the eyes.[6]

    • In situations with a high risk of splashing, such as during a quench or extraction, a face shield should be worn in addition to goggles.

  • Hand Protection:

    • Choose gloves made of a material resistant to organic iodides and carbamates. Nitrile or neoprene gloves are recommended over latex, which offers less chemical resistance.[7][8]

    • Always inspect gloves for any signs of damage, such as punctures or tears, before use.

    • Employ proper glove removal techniques to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

  • Body Protection:

    • A clean, fully-buttoned laboratory coat should be worn at all times to protect skin and clothing from minor spills and contamination.[6][7]

    • For procedures with a higher risk of splashes or when handling larger quantities, an impervious or chemical-resistant apron should be worn over the lab coat.[2]

  • Respiratory Protection:

    • All handling of solid this compound should ideally be performed in a chemical fume hood to control exposure to dust.[7]

    • If a fume hood is not available for a short-duration task like weighing, a P95 (US) or P1 (EU EN 143) particle respirator is recommended to prevent inhalation of the solid compound.[2]

Workflow for Safe Handling and PPE Selection

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post Post-Operation A Review Safety Data Sheet (SDS) for this compound B Conduct Task-Specific Risk Assessment A->B C Select Eye/Face Protection (Goggles/Face Shield) B->C D Select Hand Protection (Nitrile/Neoprene Gloves) B->D E Select Body Protection (Lab Coat/Apron) B->E F Determine Need for Respiratory Protection (Fume Hood/Respirator) B->F G Don PPE Correctly H Handle Chemical in Designated Area (e.g., Fume Hood) G->H I Monitor for Spills or Exposure H->I J Doff PPE Using Proper Technique I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: Workflow for PPE selection and safe handling of this compound.

Emergency Procedures and Decontamination

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and properly labeled container.[2][7]

  • Disposal: Do not dispose of this chemical down the drain.[7][10] Arrange for disposal through a licensed hazardous waste management service in accordance with all local, state, and federal regulations.[7][11] For iodo-organic compounds, incineration in a controlled environment is a typical disposal method to ensure complete breakdown of hazardous components.[12] Alternatively, chemical neutralization with a reducing agent like sodium thiosulfate can convert the iodine to less harmful iodide ions.[13]

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Tert-butyl 3-iodocyclobutylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cis-Tert-butyl 3-iodocyclobutylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.